9-Anthracenecarboxylic acid
Description
RN given refers to unlabeled parent cpd; chloride channel blocker; do not confuse with c-ANCA (anti-neutrophil cytoplasmic antibodies) which is frequently abbreviated as ANCA
Structure
3D Structure
Properties
IUPAC Name |
anthracene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWFJBFNAQHLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16336-69-9 (hydrochloride salt) | |
| Record name | 9-Anthroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7049427 | |
| Record name | 9-Anthracenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 9-Anthroic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11332 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000022 [mmHg] | |
| Record name | 9-Anthroic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11332 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
723-62-6 | |
| Record name | 9-Anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Anthroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Anthroic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthracenecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Anthracenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthracene-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ANTHROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VK69492FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 9-Anthracenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Anthracenecarboxylic acid (9-ACA), a versatile organic compound with significant applications in biomedical research, particularly as a chloride channel blocker. This document details its physical and spectroscopic properties, chemical reactivity, and established experimental protocols for its synthesis, purification, and application in electrophysiology. The information is structured to be a practical resource for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
This compound is a solid, yellow, crystalline powder. Its core structure consists of an anthracene backbone with a carboxylic acid group at the 9-position. This structure imparts unique fluorescent properties and allows for its function as a chloride channel inhibitor.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₀O₂ | [2] |
| Molecular Weight | 222.24 g/mol | [2][3] |
| Appearance | Yellow powder/crystals | [1] |
| Melting Point | 213-217 °C | [4] |
| pKa | 3.65 (at 25 °C) | [4] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approximately 1 mg/mL).[2] | |
| UV/Vis Maximum (λmax) | 253 nm | [2] |
Spectroscopic Data
The spectroscopic properties of this compound are crucial for its identification and characterization.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons of the anthracene core.[5]
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.[6]
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid functional group (O-H and C=O stretching) and the aromatic ring system.[7][8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 9-anthraldehyde.[9][10]
Materials:
-
9-anthraldehyde
-
Isopropanol
-
2-methyl-2-butene
-
Sodium dihydrogen phosphate
-
Sodium chlorite
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction flask, combine 100g of 9-anthraldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.[9]
-
Under stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water.[9]
-
Slowly add a solution of 68.6g of sodium chlorite in 300g of water, maintaining the temperature between 20-30°C.[9]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[9]
-
Remove the solvent by distillation under reduced pressure.[9]
-
Adjust the pH of the remaining mixture to 2-3 using concentrated hydrochloric acid, which will cause a solid to precipitate.[9]
-
Add 1000g of ethyl acetate to dissolve the solid, then filter the solution.[9]
-
Wash the organic phase twice with 300g portions of water.[9]
-
Evaporate the organic phase to yield the crude this compound as a yellow solid.[9]
Purification by Recrystallization
Purification of the crude product is typically achieved by recrystallization from a suitable solvent like toluene.[11][12][13]
Materials:
-
Crude this compound
-
Toluene (or another suitable solvent)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot toluene.[11][12]
-
If insoluble impurities are present, perform a hot filtration to remove them.[14]
-
Allow the hot, saturated solution to cool slowly to room temperature.[11]
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.[12]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Application as a Chloride Channel Blocker in Patch-Clamp Electrophysiology
This compound is widely used to block chloride channels in various cell types. The following is a general protocol for its application in whole-cell patch-clamp recordings.[15][16]
Materials:
-
Cells expressing the chloride channel of interest
-
Extracellular and intracellular recording solutions
-
This compound stock solution (e.g., in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the recording solution should be kept low (typically <0.5%) to avoid solvent effects.[15]
-
Plate the cells on coverslips suitable for microscopy.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal).[17]
-
Rupture the cell membrane to achieve the whole-cell configuration.[16]
-
Record baseline chloride currents using a suitable voltage protocol.
-
Perfuse the chamber with the extracellular solution containing the desired final concentration of this compound.
-
Record the chloride currents in the presence of the blocker until a steady-state effect is observed.
-
To test for reversibility, wash out the compound by perfusing with the control extracellular solution.
Visualizations
Logical Workflow for Synthesis and Purification
Experimental Workflow for Patch-Clamp Analysis
Signaling Pathway: Inhibition of a Chloride Channel
References
- 1. spectrabase.com [spectrabase.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 723-62-6 [chemicalbook.com]
- 5. This compound(723-62-6) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(723-62-6) 13C NMR spectrum [chemicalbook.com]
- 7. This compound(723-62-6) IR Spectrum [chemicalbook.com]
- 8. This compound(723-62-6) IR2 spectrum [chemicalbook.com]
- 9. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN113831237A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Patch Clamp Protocol [labome.com]
A Comprehensive Technical Guide to the Physical Properties of 9-Anthracenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthracenecarboxylic acid (9-ACA), a fluorescent derivative of anthracene, is a molecule of significant interest in various scientific domains. Its unique photophysical properties make it a valuable tool in the development of fluorescent probes, while its biological activity as a chloride channel inhibitor has garnered attention in physiological and pharmacological research.[1][2][3] A thorough understanding of its physical properties is paramount for its effective application in these fields. This technical guide provides a detailed overview of the core physical characteristics of 9-ACA, complete with experimental protocols and a workflow for its synthesis.
Core Physical and Chemical Properties
This compound typically appears as a yellow crystalline powder.[1][4] The key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₂[5][6][7] |
| Molecular Weight | 222.24 g/mol [6][7][8] |
| CAS Number | 723-62-6[5][6] |
| Appearance | Yellow crystalline powder[1][4] |
| Melting Point | 213-218 °C[1][3][5][6][9][10] |
| Boiling Point | 467.5 °C at 760 mmHg[5][11] |
| Density | 1.305 g/cm³[5][11] |
| pKa | 3.65 at 25 °C[1][4][11] |
| Flash Point | 206.1 °C[5][11] |
| Refractive Index | ~1.6600 (estimate)[1][5][11] |
| LogP (Octanol/Water) | 3.69 - 3.8[5][8][11] |
Solubility Profile
The solubility of 9-ACA is largely dictated by its hydrophobic anthracene core and the hydrophilic carboxylic acid group. It exhibits limited solubility in water but is more soluble in various organic solvents.
| Solvent | Solubility |
| Water | Insoluble / Sparingly soluble.[1][2][4][11] The carboxylic acid group allows for some interaction. |
| Ethanol | Soluble (approx. 1 mg/mL to 10 mM).[2][4][10][12] |
| DMSO | Soluble (approx. 1 mg/mL to 100 mM).[2][10][12] |
| Dimethylformamide (DMF) | Soluble (approx. 1 mg/mL).[4][10][12] |
| Acetone | Soluble.[4] |
| Chloroform | Soluble.[2] |
| Benzene | Soluble.[2] |
Spectral Properties
9-ACA is well-known for its distinct spectral characteristics, particularly its fluorescence, which is sensitive to the local environment.[3][13]
| Spectral Data | Key Features |
| UV-Vis Absorption | λmax ≈ 254 nm in ethanol.[1][6][10] Additional absorption bands are observed around 330, 347, 365, and 384 nm.[13] |
| Fluorescence Emission | In ethanol, excitation at 255 nm results in an emission maximum at 411 nm, with other lower maxima at 388, 435, and 458 nm.[14] The fluorescence spectrum is highly dependent on solvent and concentration.[3][13] |
| Infrared (IR) Spectrum | The IR spectrum shows characteristic peaks for the carboxylic acid group (C=O and O-H stretching) and the aromatic anthracene structure.[8][15][16][17][18] |
| NMR Spectrum (¹H and ¹³C) | The ¹H and ¹³C NMR spectra are consistent with the structure of this compound, showing characteristic signals for the aromatic protons and carbons of the anthracene core and the carboxylic acid group.[5][8][19][20][21] |
Experimental Protocols
The following sections detail generalized protocols for the determination of key physical properties of this compound.
Determination of Melting Point (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.5 °C).
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
Ensure the 9-ACA sample is dry and finely powdered.
-
Pack a small amount of the 9-ACA powder into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8][13]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of 9-ACA (~215 °C).
-
Then, decrease the heating rate to about 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last solid crystal disappears (the completion of melting).
-
The recorded range is the melting point of the sample. For accuracy, repeat the measurement with a fresh sample.
Determination of Solubility (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a solid in a solvent.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol)
-
Vials or flasks with airtight seals
-
Shaking incubator or orbital shaker set at a constant temperature
-
Filtration apparatus (e.g., syringe with a 0.22 µm filter)
-
Analytical balance
-
UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid 9-ACA to a known volume of the solvent in a flask. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax of 9-ACA (~254 nm).
-
Calculate the concentration of the diluted solution using the Beer-Lambert law and the calibration curve.
-
Multiply the result by the dilution factor to determine the solubility of 9-ACA in the chosen solvent.
Determination of pKa (Potentiometric Titration)
This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
A suitable solvent in which both 9-ACA and its salt are soluble (e.g., a water/ethanol mixture)
-
pH meter with a glass electrode, calibrated with standard buffers
-
Buret
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of 9-ACA and dissolve it in a known volume of the chosen solvent system.
-
Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution. Record the initial pH.
-
Fill a buret with the standardized NaOH solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point volume (Veq) from the inflection point of the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume.
-
The volume at the half-equivalence point is Veq / 2.
-
Find the pH from the titration curve that corresponds to this half-equivalence point volume. According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[19][20]
Synthesis and Purification Workflow
This compound can be synthesized via the oxidation of 9-anthracenecarboxaldehyde. The following diagram illustrates this workflow, from starting materials to the purified product.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. mdpi.com [mdpi.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. CN113831237A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. pennwest.edu [pennwest.edu]
- 13. byjus.com [byjus.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. web.williams.edu [web.williams.edu]
- 20. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 21. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to 9-Anthracenecarboxylic Acid (CAS: 723-62-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthracenecarboxylic acid (9-ACA), also known as 9-anthroic acid, is a polycyclic aromatic hydrocarbon derivative widely recognized for its potent inhibitory effects on chloride channels.[1][2] Its ability to modulate ion transport across cell membranes has made it an invaluable tool in physiological and pharmacological research, particularly in the study of epithelial transport, smooth muscle function, and cellular excitability.[3][4] This technical guide provides a comprehensive overview of 9-ACA, including its physicochemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in research settings.
Physicochemical and Pharmacological Properties
9-ACA is a yellow crystalline powder at room temperature.[1] Its rigid, polycyclic structure contributes to a high melting point and limited solubility in water.[1][5] It is, however, soluble in several organic solvents.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 723-62-6 | [2] |
| Molecular Formula | C₁₅H₁₀O₂ | [8] |
| Molecular Weight | 222.24 g/mol | [8] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 213-217 °C | |
| pKa | 3.65 (at 25°C) | [1] |
| UV max (in Ethanol) | 254 nm | |
| UV max (in Tetrahydrofuran) | 362 nm | [9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble / Sparingly soluble | [1][5][7] |
| Ethanol | ~1 mg/mL; Soluble to 10 mM | [6][7] |
| DMSO | ~1 mg/mL; Soluble to 100 mM | [6][7] |
| Dimethylformamide (DMF) | ~1 mg/mL | [2][6] |
| Chloroform | Soluble | [5] |
| Benzene | Soluble | [7] |
| Acetone | Soluble | [5] |
| PBS (pH 7.2) | Insoluble | [2] |
Table 3: Pharmacological Activity of this compound
| Target/Assay | IC₅₀ / Effective Concentration | Cell Type/System | Reference |
| Spontaneous transient inward currents (+50 mV) | 90 µM | Rabbit portal vein smooth muscle cells | [2] |
| Spontaneous transient inward currents (-50 mV) | 300 µM | Rabbit portal vein smooth muscle cells | [2] |
| Caffeine-evoked Ca²⁺-activated Cl⁻ currents | 650 µM | Rabbit portal vein smooth muscle cells | [2] |
| Renal chloride reabsorption inhibition | 100 µM | Isolated perfused frog kidney | [2] |
Synthesis of this compound
A common and scalable method for the synthesis of 9-ACA involves the oxidation of 9-anthracenecarboxaldehyde.[10][11] This method avoids the harsh conditions and less accessible starting materials of older synthetic routes.[11]
Experimental Protocol: Synthesis from 9-Anthracenecarboxaldehyde
This protocol is adapted from a patented method and offers good yield and purity.[10][11]
Materials:
-
9-Anthracenecarboxaldehyde
-
Isopropanol
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a reaction flask, dissolve 100g of 9-anthracenecarboxaldehyde in 1000g of isopropanol.[10]
-
Add 50g of 2-methyl-2-butene, which acts as a chlorine scavenger.[10]
-
Prepare a solution of 113.5g of sodium dihydrogen phosphate in 300g of water and add it to the reaction mixture with stirring. This acts as a pH buffer.[10]
-
Prepare a solution of 68.6g of sodium chlorite in 300g of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 20-30°C.[10]
-
After the addition is complete, continue stirring the reaction at room temperature for 2 hours.[10]
-
Evaporate the isopropanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 1-5 with hydrochloric acid to precipitate the this compound.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic phase with water, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude this compound.
-
The product can be further purified by recrystallization from ethanol.[10]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of 9-ACA is the blockage of chloride channels.[1][2] It is particularly known for its effects on Calcium-Activated Chloride Channels (CaCCs), including members of the TMEM16/Anoctamin family such as TMEM16A (ANO1) and TMEM16B (ANO2).[4][12][13] The blockade is often voltage-dependent, with the negatively charged carboxylate group of 9-ACA playing a crucial role in its interaction with the channel pore.[13] By inhibiting the efflux of chloride ions, 9-ACA can lead to membrane hyperpolarization and a reduction in cellular excitability.[14]
In addition to its direct channel-blocking activity, 9-ACA has been shown to interact with the motor protein prestin, which is essential for the electromotility of outer hair cells in the cochlea.[15][16] This interaction is independent of its effects on other chloride channels and contributes to its impact on the auditory system.[15][16]
References
- 1. Page loading... [wap.guidechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Localization of chloride secretion in rabbit colon: inhibition by anthracene-9-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Anthracene-9-carboxylic acid, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. This compound | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 723-62-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN113831237A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Multiple effects of anthracene-9-carboxylic acid on the TMEM16B/anoctamin2 calcium-activated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anthracene-9-carboxylic acid inhibits an apical membrane chloride conductance in canine tracheal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The chloride‐channel blocker 9‐anthracenecarboxylic acid reduces the nonlinear capacitance of prestin‐associated charge movement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The chloride-channel blocker this compound reduces the nonlinear capacitance of prestin-associated charge movement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of 9-Anthroic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Anthroic acid (9-AC), also known as 9-anthracenecarboxylic acid, is an anthracene derivative with significant potential in various scientific and therapeutic fields. Its utility is largely dictated by its distinct photophysical properties, which are highly sensitive to its local environment. This document provides a comprehensive technical overview of the absorption, emission, and excited-state dynamics of 9-AC. It details the influence of solvent polarity and solute concentration on its spectral characteristics, including the formation of dimers and excimers. Furthermore, this guide outlines standard experimental protocols for characterizing these properties and presents visual workflows to aid in understanding the underlying processes.
Core Photophysical Properties
The photophysical behavior of 9-anthroic acid is dominated by the electronic transitions of the anthracene core, modulated by the electron-withdrawing carboxylic acid group at the 9-position. This substitution, along with the molecule's propensity for intermolecular interactions, leads to complex and environment-dependent spectral properties.
Absorption Characteristics
The electronic absorption spectrum of 9-anthroic acid in solution exhibits characteristic bands originating from π-π* transitions within the anthracene moiety. The spectrum typically shows a strong, higher-energy band corresponding to the ¹A → ¹B_b transition and a series of weaker, structured vibrational bands at lower energies attributed to the ¹A → ¹L_a transition.[1] The precise location and intensity of these bands are influenced by the solvent environment.
Table 1: UV-Vis Absorption Maxima (λ_max) of 9-Anthroic Acid
| Solvent | λ_max (nm) | Transition | Reference |
| Ethanol | 254 | ¹A → ¹B_b | [1][2] |
| Ethanol | 330, 347, 365, 384 | ¹A → ¹L_a | [1] |
| Not Specified | 253 | Not Specified | [3] |
Emission Characteristics
The fluorescence of 9-anthroic acid is particularly sensitive to its concentration and the nature of the solvent.
-
At Low Concentrations (< 10⁻⁵ M in ethanol): The fluorescence spectrum is highly structured, resembling that of the parent anthracene molecule.[4]
-
At High Concentrations (> 10⁻³ M in ethanol): The structured emission is replaced by a broad, structureless, and red-shifted band.[4] This is attributed to the formation of intermolecular species.
This concentration dependence is a result of hydrogen bonding between the carboxylic acid groups, leading to the formation of non-fluorescent dimers in the ground state.[1][5] An excimer mechanism has been proposed to explain the broad fluorescence at high concentrations, wherein an excited hydrogen-bonded dimer associates with a ground-state dimer to form an excited tetramer, which is the source of the broad emission.[1][5]
In aprotic solvents, a broad fluorescence is generally observed around 470 nm.[1] The sensitivity of 9-AC's fluorescence to its environment makes it a useful probe for microenvironments, such as in biological systems or micelles.
Table 2: Fluorescence Emission Properties of 9-Anthroic Acid
| Solvent Type | Concentration | Emission Characteristics | Proposed Emitting Species | Reference |
| Ethanol | Low (< 10⁻⁵ M) | Structured, anthracene-like spectrum | Monomer | [4] |
| Ethanol | High (> 10⁻³ M) | Broad, structureless, red-shifted band | Excited Tetramer (Excimer) | [1][4][5] |
| Aprotic Solvents | Not specified | Broad fluorescence (~470 nm) | Excimer/Monomer | [1] |
Excited-State Dynamics
Upon photoexcitation, 9-anthroic acid can undergo several de-excitation processes beyond fluorescence. The specific pathway is highly dependent on the molecule's aggregation state and environment.
-
Monomer Emission: An excited monomer can relax radiatively via fluorescence or non-radiatively.
-
Excimer/Exciplex Formation: In concentrated solutions, excited monomers can interact with ground-state species to form excimers, leading to red-shifted emission.[1]
-
Photodimerization: Particularly in the solid state or in constrained environments, 9-AC can undergo a [4+4] cycloaddition reaction to form a non-fluorescent dimer.[6] This reversible photoreaction is the basis for its use in photomechanical materials.
-
Radical Formation: Under certain irradiation conditions, 9-AC has been shown to generate stable radicals, leading to photochromism.[7][8]
Caption: Excited-state deactivation pathways for 9-anthroic acid.
Experimental Protocols
Accurate characterization of the photophysical properties of 9-anthroic acid requires standardized experimental procedures.
UV-Vis Absorption Spectroscopy
This technique is used to measure the absorption of light as a function of wavelength.
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of 9-anthroic acid in a high-purity spectroscopic grade solvent (e.g., ethanol, cyclohexane). Concentrations should be chosen to yield absorbances in the range of 0.1 to 1.0 to ensure linearity (Beer-Lambert Law).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be automatically subtracted from the sample spectrum.
-
Measurement: Fill a matched quartz cuvette with the 9-AC solution and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) if the concentration and path length are known.
Fluorescence Spectroscopy
This technique measures the emission spectrum of a sample after excitation at a specific wavelength.
Methodology:
-
Sample Preparation: Prepare dilute solutions with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., PMT).
-
Excitation: Set the excitation monochromator to a wavelength where the sample absorbs, typically one of the λ_max values from the absorption spectrum (e.g., 365 nm).
-
Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 380-650 nm) to collect the fluorescence spectrum.
-
Correction: Apply instrument-specific corrections for the lamp intensity and detector response to obtain the true emission spectrum.
Fluorescence Quantum Yield (Φ_F) Determination
The comparative method (relative method) is most commonly used to determine the fluorescence quantum yield.[9] It involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral range to 9-AC. For anthracene derivatives, quinine sulfate (Φ_F = 0.54 in 0.1 M H₂SO₄) or 9,10-diphenylanthracene (Φ_F ≈ 0.9-1.0 in cyclohexane) are common choices.[9]
-
Solution Preparation: Prepare a series of solutions of both the 9-AC sample and the standard in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept low and identical (typically < 0.1).
-
Data Acquisition:
-
Measure the UV-Vis absorption spectrum for each solution.
-
Measure the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.
-
-
Calculation: Integrate the area under the corrected fluorescence spectra for both the sample (Samp) and the standard (Std). The quantum yield of the sample (Φ_Samp) is calculated using the following equation:
Φ_Samp = Φ_Std * (I_Samp / I_Std) * (A_Std / A_Samp) * (n_Samp² / n_Std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent. (If the same solvent is used, this term cancels out).
-
Caption: Workflow for fluorescence quantum yield determination.
Conclusion
9-Anthroic acid possesses rich and complex photophysical properties that are highly dependent on its chemical environment. Its distinct absorption and emission characteristics, coupled with its propensity for dimerization and excimer formation, make it a versatile molecule for applications ranging from fluorescent probes in biological imaging to active components in photomechanical materials. A thorough understanding and precise measurement of these properties, using the protocols outlined herein, are critical for harnessing its full potential in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 99 723-62-6 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 723-62-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Light actuated stable radicals of the 9-anthracene carboxylic acid for designing new photochromic complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: Solubility of 9-Anthracenecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9-Anthracenecarboxylic acid (9-ACA) in various organic solvents. Due to the limited availability of extensive, temperature-dependent quantitative data in publicly accessible literature, this guide synthesizes the available information and presents detailed experimental protocols for researchers to determine solubility in their own laboratory settings.
Introduction to this compound
This compound is a fluorescent solid organic compound derived from anthracene.[1] Its unique photophysical properties and its role as a chloride channel inhibitor make it a valuable molecule in biochemical research and a building block in the synthesis of novel materials and pharmaceutical intermediates.[2] Understanding its solubility is critical for its application in various research and development activities, including reaction chemistry, formulation development, and analytical method development.
Qualitative Solubility Profile
This compound is a hydrophobic molecule and, consequently, exhibits low solubility in aqueous solutions.[1] Its solubility is significantly higher in a range of organic solvents. The carboxylic acid functional group allows for some interaction with polar solvents.[1] Generally, it is considered soluble in solvents such as ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and chloroform.[1][2]
Quantitative Solubility Data
| Solvent | Molar Mass ( g/mol ) | Solubility (approximate) | Concentration (Molar) | Notes |
| Ethanol | 46.07 | ~ 1 mg/mL[2][3] | ~ 0.0045 M | - |
| Soluble to 10 mM[4] | 0.01 M | - | ||
| Dimethyl Sulfoxide (DMSO) | 78.13 | ~ 1 mg/mL[2][3] | ~ 0.0045 M | - |
| Soluble to 100 mM[4] | 0.1 M | - | ||
| 125 mg/mL[5] | ~ 0.562 M | Requires sonication and warming | ||
| N,N-Dimethylformamide (DMF) | 73.09 | ~ 1 mg/mL[2][3] | ~ 0.0045 M | - |
| Chloroform | 119.38 | Soluble[1] | Data not available | - |
| Acetone | 58.08 | Soluble[1] | Data not available | - |
| Benzene | 78.11 | Soluble[4] | Data not available | - |
| Water | 18.02 | Insoluble[4] | Data not available | - |
Note: The molecular weight of this compound is 222.24 g/mol .
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following experimental protocols are provided.
Gravimetric Method
The gravimetric method is a classical and highly accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
4.1.1. Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Constant temperature bath or incubator
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed glass vials for evaporation
-
Oven or vacuum oven for drying
4.1.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath. Agitate the vials (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, allow the vials to rest in the temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter and dispense the filtered solution into a pre-weighed, clean, and dry evaporation vial. Record the exact volume of the filtered solution.
-
Evaporation: Place the evaporation vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.
-
Drying and Weighing: Once the solvent is completely evaporated, dry the vial containing the solid residue to a constant weight in the oven. Cool the vial in a desiccator before each weighing.
-
Calculation: The solubility (S) in g/L can be calculated using the following formula:
S (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of filtered solution (L)
UV-Vis Spectrophotometry Method
Given that this compound possesses a strong UV absorbance, a spectrophotometric method can be a rapid and sensitive alternative to the gravimetric method. This method relies on creating a calibration curve to relate absorbance to concentration.
4.2.1. Materials and Equipment
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
All materials and equipment listed for the Gravimetric Method (for preparing the saturated solution)
4.2.2. Procedure
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the λmax. For 9-ACA in ethanol, a λmax of approximately 254 nm has been reported.[2][6]
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the chosen solvent.
-
Perform a series of dilutions to create a set of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Prepare a Saturated Solution: Follow steps 1-3 of the Gravimetric Method (Section 4.1.2).
-
Sample Analysis:
-
Carefully withdraw a small aliquot of the clear supernatant from the saturated solution.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Visualized Experimental Workflow
The following diagrams illustrate the workflows for the gravimetric and UV-Vis spectrophotometry methods for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: As a largely nonpolar molecule with a polar carboxylic acid group, its solubility will be highest in solvents with compatible polarity.
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature; however, the extent of this increase is compound and solvent-specific.
-
pH: In protic solvents, the pH can significantly affect solubility. In basic conditions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. Conversely, in acidic conditions, the protonated form will dominate.[1]
-
Purity of 9-ACA: Impurities can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.
Conclusion
This technical guide provides an overview of the solubility of this compound in organic solvents, based on currently available data. For precise and application-specific solubility values, it is recommended that researchers perform their own determinations using the detailed protocols provided. The choice between the gravimetric and UV-Vis spectrophotometry methods will depend on the available equipment, the required accuracy, and the throughput needed. Further research to establish a comprehensive, temperature-dependent solubility database for this compound would be a valuable contribution to the scientific community.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Anthracene-9-carboxylic acid, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 723-62-6 [chemicalbook.com]
Unraveling the Photophysical Behavior of 9-Anthracenecarboxylic Acid: A Technical Guide to its Fluorescence Spectra in Diverse Media
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate fluorescence properties of 9-Anthracenecarboxylic acid (9-ACA), a molecule of significant interest in various scientific domains, including drug development and material science. The fluorescence of 9-ACA is exquisitely sensitive to its environment, making it a valuable probe for understanding molecular interactions. This document provides a comprehensive overview of its spectral behavior in different media, detailed experimental protocols for its analysis, and a summary of key quantitative data to facilitate comparative studies.
Core Principles: The Influence of the Microenvironment on 9-ACA Fluorescence
The fluorescence emission of this compound is not static; it is profoundly influenced by the surrounding medium. Factors such as solvent polarity, pH, and the presence of organized assemblies like micelles can dramatically alter its spectral characteristics. These changes arise from a combination of phenomena including acid-base equilibria, monomer-dimer equilibria, and the formation of hydrogen-bonded species.[1][2]
In solution, 9-ACA can exist in different chemical forms, each with a distinct spectroscopic signature.[1][2] For instance, in addition to the typical sharp, anthracene-like fluorescence, a broad emission band can emerge, which is often attributed to the formation of hydrogen-bonded dimers, particularly in micelles or at higher concentrations.[3] The equilibrium between these different species is highly sensitive to the nature of the solvent.[1]
Quantitative Spectroscopic Data of this compound
The following tables summarize the key spectroscopic parameters of 9-ACA in various solvent environments, providing a quantitative basis for comparison and analysis.
Table 1: Spectroscopic Properties of 9-ACA in Various Solvents
| Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (log ε) | Emission Maxima (λ_em, nm) |
| Water | 333, 345 | 4.47, 4.455 | - |
| Ethanol | - | - | 468 |
| Acetonitrile | - | - | - |
Data extracted from a study by Abdel-Mottaleb, et al. The original study provides more extensive data across a wider range of solvents.[1]
Table 2: Fluorescence Lifetime of 9-ACA
| Solvent | Wavelength (nm) | Lifetime (τ, ns) | Decay Model |
| Ethanol | 357 | 3.66 | Mono-exponential |
| Ethanol | 468 | - | Bi-exponential |
The fluorescence decay at 468 nm in ethanol was found to be bi-exponential, indicating the presence of more than one fluorescent species.[1]
Experimental Protocols for Measuring 9-ACA Fluorescence
Reproducible and accurate measurement of fluorescence spectra is paramount. The following section outlines a typical experimental protocol for characterizing the fluorescence of 9-ACA.
Materials and Sample Preparation
-
This compound: Purified by methods such as recrystallization from a suitable solvent like ethanol.[1]
-
Solvents: Spectrophotometric grade solvents should be used to avoid interference from fluorescent impurities.[4]
-
Sample Concentration: A typical starting concentration for fluorescence measurements is in the micromolar range (e.g., 2.0 × 10⁻⁶ M).[1] It is crucial to investigate a range of concentrations to assess potential aggregation or dimer formation.[1]
Instrumentation and Measurement
-
Spectrofluorometer: A standard luminescence spectrometer, such as a PerkinElmer LS55, is suitable for these measurements.[4]
-
Excitation Wavelength: The choice of excitation wavelength is critical. Excitation at different wavelengths can selectively excite different species in solution. For instance, excitation at 330 nm may reveal both monomer and dimer fluorescence, while excitation at 400 nm might predominantly show the broad fluorescence from dimers.[3] A common excitation wavelength for anthracene derivatives is 360 nm.[4]
-
Slit Widths: Excitation and emission slit widths should be optimized to balance signal intensity and spectral resolution.
-
Cuvettes: Standard 10 mm quartz cuvettes are typically used for solution-phase measurements.[4]
-
Data Acquisition: Emission spectra are recorded at room temperature. For quenching studies, the emission spectra are recorded at various concentrations of the quenching agent.[4]
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in studying the fluorescence of 9-ACA.
Caption: Experimental workflow for 9-ACA fluorescence analysis.
Caption: Factors influencing 9-ACA fluorescence spectra.
Conclusion
The fluorescence of this compound is a powerful tool for probing molecular environments. Its sensitivity to solvent polarity, pH, and aggregation state provides a rich source of information for researchers in chemistry, biology, and materials science. By understanding the fundamental principles governing its photophysical behavior and employing standardized experimental protocols, scientists can effectively harness the unique properties of 9-ACA for their research endeavors. This guide provides a foundational understanding and practical data to support such investigations.
References
Molecular structure of 9-Carboxyanthracene
An In-Depth Technical Guide to the Molecular Structure of 9-Carboxyanthracene
This guide provides a comprehensive overview of the molecular structure, properties, and applications of 9-Carboxyanthracene, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
9-Carboxyanthracene, also known as 9-anthroic acid, is a polycyclic aromatic hydrocarbon with a carboxylic acid functional group attached to the 9th position of the anthracene core.[1] This substitution significantly influences its chemical and physical properties, making it a valuable compound in various scientific fields.
General and Physicochemical Properties
The fundamental properties of 9-Carboxyanthracene are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₀O₂ | [2] |
| Molecular Weight | 222.24 g/mol | [1] |
| CAS Number | 723-62-6 | [2] |
| Appearance | Yellow powder | [3] |
| Melting Point | 213-217 °C | [1] |
| pKa | 3.65 (at 25°C) | [3] |
| Solubility | Insoluble in water; soluble in ethanol, DMSO, and DMF. | [3][4] |
Crystallographic Data
While detailed crystallographic data for the monomeric form of 9-Carboxyanthracene can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 128359, comprehensive studies have been conducted on its photochemical dimer.[5] The head-to-tail dimer of 9-anthracenecarboxylic acid has been extensively studied, revealing its propensity to form solvates with various solvents.[6] This dimerization is a key aspect of its solid-state chemistry and photophysical behavior.[6]
Spectroscopic Data
The spectroscopic signature of 9-Carboxyanthracene is crucial for its identification and characterization. The following tables summarize its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) |
| -COOH | ~13.5 |
| Aromatic-H | 7.5 - 8.8 |
| ¹³C NMR | Chemical Shift (ppm) |
| C=O | ~169 |
| Aromatic-C | 125 - 132 |
Infrared (IR) Spectroscopy
| Functional Group | Vibrational Frequency (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic acid) | 1670-1700 |
| C=C stretch (Aromatic) | 1400-1600 |
| C-H bend (Aromatic) | 675-900 |
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of 9-Carboxyanthracene is characterized by multiple bands, with the position of the maximum absorption wavelength (λmax) being solvent-dependent.
| Solvent | λmax (nm) |
| Ethanol | 254 |
| Various Solvents | 253 |
Experimental Protocols
Synthesis of 9-Carboxyanthracene
A common method for the synthesis of 9-Carboxyanthracene is the oxidation of 9-anthracenecarboxaldehyde.[7]
Protocol: Oxidation of 9-Anthracenecarboxaldehyde [7]
-
Reaction Setup: In a reaction flask, add 100g of 9-anthracenecarboxaldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.
-
Addition of Reagents: While stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water. Subsequently, add a solution of 68.6g of sodium chlorite in 300g of water dropwise, maintaining the temperature between 20-30°C.
-
Reaction: After the dropwise addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Work-up: Evaporate the solvent under reduced pressure. Adjust the pH of the residue to 1-5 using a suitable acid (e.g., HCl).
-
Extraction and Isolation: Extract the product with an organic solvent. Evaporate the organic phase to obtain 9-Carboxyanthracene.
A simplified workflow for the synthesis of 9-Carboxyanthracene.
Patch-Clamp Electrophysiology for Chloride Channel Inhibition
To study the inhibitory effect of 9-Carboxyanthracene on chloride channels, the patch-clamp technique is employed.
Protocol: Whole-Cell Patch-Clamp Recording [8][9][10][11][12]
-
Cell Preparation: Plate cells expressing the chloride channel of interest (e.g., HEK293 cells transfected with TMEM16A) onto coverslips a few days prior to recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.
-
Recording Setup: Place the coverslip with cells in a recording chamber on an inverted microscope stage and perfuse with an external solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Data Acquisition: Record baseline chloride currents using a patch-clamp amplifier and appropriate software.
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of 9-Carboxyanthracene.
-
Analysis: Record the changes in chloride current in the presence of the inhibitor to determine its effect on channel activity.
A general workflow for patch-clamp experiments.
Applications in Drug Development and Research
Chloride Channel Inhibition
9-Carboxyanthracene is a well-established inhibitor of various chloride channels, including the Ca²⁺-activated chloride channels (CaCCs) of the TMEM16/Anoctamin family, such as TMEM16A and TMEM16B.[13] These channels are involved in a multitude of physiological processes, and their dysfunction is implicated in diseases like cystic fibrosis, hypertension, and asthma. 9-Carboxyanthracene serves as a crucial pharmacological tool to probe the function of these channels.
The inhibitory mechanism involves a direct block of the channel pore, which can be voltage-dependent.[4] This blockade prevents the efflux of chloride ions, thereby modulating the cell membrane potential and downstream cellular processes.
Mechanism of TMEM16A inhibition by 9-Carboxyanthracene.
Synthetic Building Block
The reactive carboxylic acid group and the fluorescent anthracene core make 9-Carboxyanthracene a versatile building block in organic synthesis. It is used as a starting material for the synthesis of various derivatives with applications in materials science and medicinal chemistry. For instance, it can be used to synthesize 9-cyanoanthracene and purine derivatives.[1] Its deuterated form, 9-Anthracene-d9-carboxylic acid, is utilized as an internal standard in quantitative analysis by NMR and mass spectrometry.[13]
References
- 1. This compound 99 723-62-6 [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN113831237A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Acid-Base Equilibrium of 9-Anthracenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-base equilibrium of 9-Anthracenecarboxylic acid, a key parameter influencing its physicochemical properties and biological activity. The document details its dissociation constant (pKa), solubility characteristics, and the experimental methodologies used for their determination.
Core Concepts: Acid-Base Equilibrium
This compound (9-ACA) is a weak aromatic carboxylic acid. Its acid-base equilibrium in an aqueous solution is characterized by the reversible dissociation of the carboxylic acid proton, as depicted in the following reaction:
An In-depth Technical Guide to the Monomer-Dimer Equilibrium of 9-Anthracenecarboxylic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Anthracenecarboxylic acid (9-ACA), a fluorescent molecule, exhibits a dynamic monomer-dimer equilibrium in solution, a phenomenon of significant interest in various scientific fields, including drug delivery and materials science. This equilibrium is highly sensitive to the surrounding environment, particularly the nature of the solvent and the concentration of 9-ACA. Understanding and quantifying this equilibrium is crucial for controlling the photophysical properties of 9-ACA and for designing novel applications. This technical guide provides a comprehensive overview of the monomer-dimer equilibrium of 9-ACA, detailing the underlying principles, experimental methodologies for its characterization, and quantitative data on the equilibrium constants in different solvent systems.
The Monomer-Dimer Equilibrium
In solution, this compound molecules can exist as individual monomers or associate to form non-covalent dimers. This reversible process is primarily driven by hydrogen bonding between the carboxylic acid moieties of two 9-ACA molecules, and is also influenced by π-π stacking interactions between the anthracene rings. The equilibrium can be represented as:
2 M ⇌ D
where 'M' represents the monomer and 'D' represents the dimer. The position of this equilibrium is dictated by the equilibrium constant (Keq), also referred to as the dimerization constant (Kd). A higher Keq value indicates a greater propensity for dimer formation.
The monomer and dimer species of 9-ACA possess distinct photophysical properties. The monomer typically exhibits a structured absorption and fluorescence spectrum characteristic of the anthracene chromophore. In contrast, the dimer often displays a broader, less structured, and red-shifted absorption and emission profile, or can be non-fluorescent. These spectral differences form the basis for the experimental techniques used to study the equilibrium.
Quantitative Data on the Monomer-Dimer Equilibrium
The extent of dimerization of 9-ACA is highly dependent on the solvent environment. The following table summarizes the available quantitative data for the dimerization equilibrium constant in different solvents.
| Solvent | Method | Dimerization Constant (Kd) [L/mol] | Temperature (K) | Reference |
| Ethanol | UV-Vis Spectroscopy | 6.6 x 104 | 298 | [1] |
Further research is required to populate this table with data from a wider range of solvents and to include thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of dimerization.
Experimental Protocols for Characterization
The monomer-dimer equilibrium of 9-ACA can be investigated using several spectroscopic techniques. Detailed methodologies for the most common approaches are provided below.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a powerful technique to monitor the dimerization of 9-ACA by observing changes in its absorption spectrum as a function of concentration. The monomer of 9-ACA exhibits a characteristic absorption spectrum with well-defined vibronic bands in the UV region. Upon dimerization, the intensity of these monomer bands decreases.
Experimental Workflow:
Figure 1: Workflow for determining the dimerization constant using UV-Vis spectroscopy.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 9-ACA in the desired solvent. Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of solutions with varying concentrations of 9-ACA by diluting the stock solution. The concentration range should be chosen to cover the transition from predominantly monomeric to significantly dimeric species.
-
Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution, including a blank (pure solvent). Use a spectrophotometer with a thermostatted cell holder to maintain a constant temperature.
-
Data Analysis:
-
Identify a wavelength where the monomer absorbs strongly, and the dimer's absorption is minimal.
-
Plot the absorbance at this wavelength against the total concentration of 9-ACA.
-
The data can be fitted to a model that relates the absorbance to the concentrations of the monomer and dimer and the dimerization constant (Kd). A common method involves using non-linear regression analysis.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method for studying the monomer-dimer equilibrium. The monomer of 9-ACA is typically fluorescent, while the dimer may have a different fluorescence quantum yield, a shifted emission spectrum, or be non-fluorescent.
Experimental Workflow:
Figure 2: Workflow for the analysis of monomer-dimer equilibrium via fluorescence spectroscopy.
Detailed Methodology:
-
Sample Preparation: Prepare a series of 9-ACA solutions of different concentrations in the solvent of interest.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to a value where the monomer absorbs strongly.
-
Emission Spectra Acquisition: Record the fluorescence emission spectrum for each concentration.
-
Data Analysis:
-
Monitor the fluorescence intensity at the emission maximum of the monomer as a function of concentration. A deviation from linearity in a plot of intensity versus concentration can indicate dimer formation.
-
Analyze changes in the shape of the emission spectrum. The appearance of a new, red-shifted band can be attributed to the dimer.
-
The dimerization constant can be determined by analyzing the concentration-dependent changes in fluorescence intensity or spectral shape using appropriate binding models.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide valuable insights into the dimerization process by probing the local chemical environment of the 9-ACA nuclei. Changes in chemical shifts, line broadening, and diffusion coefficients upon dimerization can be observed.
Logical Relationship for NMR Analysis:
Figure 3: Logical relationship in NMR analysis of a fast-exchanging monomer-dimer system.
Detailed Methodology:
-
Sample Preparation: Prepare a series of 9-ACA solutions in a suitable deuterated solvent at various concentrations.
-
¹H NMR Spectra: Acquire ¹H NMR spectra for each concentration.
-
Chemical Shift Analysis: Monitor the chemical shifts of the aromatic and carboxylic acid protons. Dimerization through hydrogen bonding is expected to cause a downfield shift of the carboxylic acid proton signal.
-
Line Shape Analysis: Analyze the line widths of the signals. In an intermediate exchange regime, line broadening may be observed.
-
-
Diffusion-Ordered Spectroscopy (DOSY):
-
Perform DOSY experiments, which separate NMR signals based on the diffusion coefficient of the molecules.
-
The larger dimer will diffuse more slowly than the monomer, resulting in a smaller diffusion coefficient. This allows for the direct observation of both species and the determination of their relative concentrations.
-
Conclusion
The monomer-dimer equilibrium of this compound is a fundamental process that governs its behavior in solution and its utility in various applications. The spectroscopic techniques outlined in this guide—UV-Vis absorption, fluorescence, and NMR spectroscopy—provide robust methods for characterizing and quantifying this equilibrium. A thorough understanding of the experimental protocols and data analysis is essential for researchers and scientists working with 9-ACA and similar self-associating molecules. Further research is warranted to expand the quantitative database of dimerization constants and thermodynamic parameters across a broader range of solvents to enable more precise control over the properties of 9-ACA in solution.
References
9-Anthracenecarboxylic Acid: A Technical Guide to its Mechanism as a Chloride Transport Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of 9-Anthracenecarboxylic acid (9-AC) as a non-selective inhibitor of chloride (Cl⁻) transport. 9-AC is a widely utilized pharmacological tool to investigate the physiological roles of various chloride channels and to probe their dysfunction in disease states. This document details its molecular mechanism, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the affected signaling pathways.
Core Mechanism of Action
This compound primarily functions as a direct, physical blocker of the pore of several types of chloride channels.[1] This blockade is generally reversible and dose-dependent, leading to a reduction in chloride ion flux across the cell membrane.[1] The inhibitory action of 9-AC is not uniform across all chloride channels and often exhibits voltage-dependency, with its efficacy varying with the membrane potential.[2]
The primary targets of 9-AC include, but are not limited to:
-
Calcium-Activated Chloride Channels (CaCCs), including TMEM16A (ANO1): 9-AC is frequently used to identify and block currents from these channels, which are crucial for processes like epithelial secretion and smooth muscle contraction.[2]
-
ClC Family of Chloride Channels (e.g., ClC-1, ClC-2): 9-AC inhibits muscle-type ClC channels like ClC-1 from the intracellular side, contributing to research in myotonia.[3] Its effects on other ClC isoforms are also reported.
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): This cAMP-activated chloride channel, vital for epithelial fluid transport, is also susceptible to blockade by 9-AC.[1]
The binding site of 9-AC has been most extensively studied in ClC-1, where it is proposed to interact with specific residues within the channel pore, accessible from the cytoplasm.[4][5] Studies suggest that 9-AC can access its binding site from both the intracellular and extracellular sides of the plasma membrane in some channels.[6] The kinetics of 9-AC binding and unbinding can be slow, with inhibitory effects sometimes taking minutes to fully develop.[3] Evidence also suggests that 9-AC may exhibit state-dependent binding, showing a higher affinity for the closed state of certain channels.[3]
Quantitative Inhibition Data
The inhibitory potency of this compound varies depending on the specific chloride channel subtype and the experimental conditions, such as membrane voltage. The following table summarizes the available quantitative data on the inhibition of various chloride channels by 9-AC.
| Channel Family | Specific Channel | Cell Type | Method | IC50 / Ki | Voltage Dependence | Reference(s) |
| CaCC | TMEM16A (ANO1) | HEK293 | Whole-cell patch clamp | 58 µM | Less efficacious at negative membrane potentials | [6] |
| CaCC | Rabbit portal vein smooth muscle cells | Whole-cell patch clamp | 90 µM (+50 mV), 300 µM (-50 mV) | Yes | [7] | |
| Caffeine-evoked CaCC | Rabbit portal vein smooth muscle cells | Whole-cell patch clamp | 650 µM | Not specified | [7] | |
| CFTR | Wild-type CFTR | Guinea pig ventricular myocytes | Whole-cell patch clamp | 942 µM (-100 mV) | Yes | [5] |
| Wild-type CFTR | CFTR-transfected 3T3 cells | Whole-cell patch clamp | 2.55 mM (-60 mV), 1.70 mM (-80 mV), 1.26 mM (-100 mV) | Yes | [5] | |
| ClC | ClC-1 | HEK293 | Whole-cell patch clamp | ~24 µM (-90 mV) | Yes, strong inhibition at negative potentials | [8] |
| ClC-2 | Not specified | Not specified | Weak inhibition | Not specified | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on chloride transport.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity and is crucial for characterizing the voltage-dependent block and kinetics of 9-AC inhibition.
Objective: To measure the effect of 9-AC on chloride currents in a whole-cell patch-clamp configuration in a cell line expressing the target chloride channel (e.g., HEK293 cells stably expressing ClC-1).
Materials:
-
Cells: HEK293 cells stably or transiently expressing the chloride channel of interest.
-
Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 CaCl₂, 2 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NMDG.
-
Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 5 EGTA, 2 MgCl₂, 10 HEPES; pH adjusted to 7.2 with NMDG.
-
9-AC Stock Solution: 100 mM 9-AC in DMSO.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.
-
Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull patch pipettes and fire-polish the tips. Fill the pipettes with the filtered intracellular solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Cell Approach and Sealing: Under visual control, approach a single, healthy cell with the patch pipette while applying slight positive pressure. Once a dimple is observed on the cell surface, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Data Acquisition:
-
Clamp the cell at a holding potential of -40 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit chloride currents.
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of 9-AC (prepared by diluting the stock solution). Allow sufficient time for the drug to take effect (can be several minutes).
-
Record currents in the presence of 9-AC using the same voltage protocol.
-
To test for reversibility, wash out the drug with the control extracellular solution.
-
-
Data Analysis:
-
Measure the steady-state current amplitude at each voltage step before and after 9-AC application.
-
Calculate the percentage of inhibition at each voltage.
-
Construct a dose-response curve by applying different concentrations of 9-AC and calculate the IC50 value at a specific voltage.
-
Analyze the effect of 9-AC on the current-voltage (I-V) relationship.
-
Ion Flux Assay (Halide-Sensitive YFP)
This fluorescence-based assay provides a high-throughput method to screen for inhibitors of chloride channel activity.
Objective: To measure the inhibition of chloride channel-mediated iodide influx by 9-AC using a halide-sensitive Yellow Fluorescent Protein (YFP) reporter.
Materials:
-
Cells: A cell line co-expressing the chloride channel of interest and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Assay Buffer (Cl⁻-free): (in mM) 137 Na-gluconate, 2.7 K-gluconate, 1.8 Ca-gluconate, 1 Mg-gluconate, 10 HEPES; pH 7.4.
-
Iodide Buffer: (in mM) 137 NaI, 2.7 KI, 1.8 Ca(NO₃)₂, 1 Mg(NO₃)₂, 10 HEPES; pH 7.4.
-
Channel Activator: Appropriate agonist for the target channel (e.g., forskolin and IBMX for CFTR).
-
9-AC Stock Solution: 100 mM 9-AC in DMSO.
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in the multi-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of 9-AC in the assay buffer.
-
Assay Protocol:
-
Wash the cells with the Cl⁻-free assay buffer.
-
Add the channel activator to all wells (except negative controls) to stimulate the chloride channels.
-
Add the different concentrations of 9-AC to the respective wells and incubate for a specified time (e.g., 10-30 minutes).
-
Measure the baseline YFP fluorescence (F₀) in the plate reader.
-
Initiate the iodide influx by adding the iodide buffer to all wells simultaneously using the plate reader's injection system.
-
Immediately begin recording the YFP fluorescence (F) over time. Iodide influx will quench the YFP fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quench (dF/dt) for each well.
-
Normalize the rates to the control wells (activator only, no inhibitor).
-
Plot the normalized rate of quench against the concentration of 9-AC to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Visualizations
The inhibition of chloride channels by 9-AC can have significant downstream effects on cellular signaling pathways that are dependent on chloride flux. A primary example is the disruption of epithelial chloride secretion, which is tightly regulated by cAMP and calcium signaling pathways.
Epithelial Chloride Secretion Pathway
In many epithelial tissues, the secretion of chloride ions into the lumen is the driving force for fluid secretion. This process is primarily mediated by the CFTR chloride channel on the apical membrane and is activated by signaling cascades that increase intracellular cAMP and/or calcium levels.
Caption: cAMP-mediated activation of CFTR and its inhibition by 9-AC.
Experimental Workflow for 9-AC Characterization
The characterization of a chloride channel inhibitor like 9-AC typically follows a multi-step experimental workflow, starting from high-throughput screening to detailed electrophysiological analysis.
Caption: Experimental workflow for the characterization of 9-AC.
Logical Relationship of 9-AC's Mechanism of Action
The mechanism of action of 9-AC as a chloride transport inhibitor can be summarized in a logical flow diagram, outlining the key steps from its application to the final physiological effect.
Caption: Logical flow of 9-AC's inhibitory mechanism.
Conclusion
This compound remains an indispensable pharmacological tool for the study of chloride channels. Its ability to block a range of these channels, albeit with varying potency and voltage dependence, allows researchers to probe their physiological functions and roles in disease. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for the accurate interpretation of experimental results and for its effective use in the development of more selective and potent chloride channel modulators for therapeutic applications.
References
- 1. pnas.org [pnas.org]
- 2. Regulation of chloride secretion. Novel pathways and messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation mechanisms for the cystic fibrosis transmembrane conductance regulator protein involve direct binding of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Synergy of cAMP and calcium signaling pathways in CFTR regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 9-Anthracenecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for 9-Anthracenecarboxylic acid, a compound frequently used as a chloride channel inhibitor and a building block in chemical synthesis. Understanding its stability profile is critical for ensuring experimental accuracy, reproducibility, and the integrity of research and development outcomes.
Core Stability Profile and Recommended Storage
This compound is a yellow crystalline powder that is generally stable when stored under appropriate conditions. However, it exhibits sensitivity to light, particularly in aqueous solutions, and is incompatible with strong oxidizing agents. The primary degradation pathway upon exposure to light involves photodimerization and oxidation.
Table 1: Recommended Storage Conditions for this compound (Solid)
| Parameter | Condition | Expected Stability | Source |
| Temperature | -20°C | ≥ 4 years | --INVALID-LINK-- |
| -20°C | 3 years | --INVALID-LINK-- | |
| 4°C | 2 years | --INVALID-LINK-- | |
| Room Temperature | Stable (short-term) | --INVALID-LINK--, --INVALID-LINK-- | |
| Atmosphere | Dry | Not specified | --INVALID-LINK-- |
| Light | Protect from light | Not specified | General recommendation |
| Container | Tightly closed | Not specified | --INVALID-LINK-- |
Table 2: Stability of this compound in Solution
| Solvent | Temperature | Stability | Source |
| DMSO, Ethanol, DMF | -80°C | 6 months | --INVALID-LINK-- |
| -20°C | 1 month | --INVALID-LINK-- | |
| Aqueous Media | Not specified | Photolabile | --INVALID-LINK-- |
Note: For solutions, it is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.
Degradation Pathways
The primary degradation pathway for this compound is through photochemical reactions.
In the solid state, it can undergo a [4+4] photodimerization. In aqueous solutions, it is photolabile and can degrade to anthraquinone. This degradation is reported to be acid-base catalyzed and follows first-order kinetics. The compound is noted to be photostable in most organic solvents.
Thermal decomposition has been observed at elevated temperatures. When adsorbed on a rutile TiO₂ surface, annealing above 150°C led to the disorganization of the molecular structure, with subsequent desorption as anthracene and carboxyl acid derivatives.
Experimental Protocols
Photostability Testing in Solution (Fluorimetric Method)
This protocol is based on the methodology described for assessing the photodegradation of this compound in different media.
Objective: To determine the rate of photodegradation of this compound in a specific solvent by monitoring the decrease in its fluorescence over time.
Materials:
-
This compound
-
Solvent of interest (e.g., water at a specific pH, ethanol)
-
Spectrofluorometer
-
UV light source (e.g., Xenon arc lamp)
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
From the stock solution, prepare a dilute solution in a quartz cuvette suitable for fluorescence measurements. The concentration should be low enough to avoid inner filter effects.
-
Measure the initial fluorescence emission spectrum of the solution. The excitation wavelength should be set at an absorption maximum of the compound.
-
Expose the solution in the cuvette to a controlled UV light source for a defined period.
-
After the first irradiation interval, remove the cuvette and measure the fluorescence emission spectrum again.
-
Repeat steps 4 and 5 for several time intervals.
-
The decrease in the relative fluorescence emission intensity is proportional to the degradation of the compound, as the degradation products are non-fluorescent.
-
Plot the natural logarithm of the fluorescence intensity versus time. The slope of this plot will give the first-order degradation rate constant.
General Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate the intact this compound from its degradation products, allowing for accurate quantification.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm).
-
Flow Rate: Typical analytical flow rates (e.g., 1.0 mL/min).
-
Temperature: Controlled column temperature (e.g., 25-30°C).
Forced Degradation Studies: To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting solutions of this compound to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Solution heated to 60°C
-
Photodegradation: Exposure to UV light
Samples are taken at various time points, neutralized if necessary, and analyzed by the HPLC method to demonstrate that the degradation products are resolved from the parent peak.
Handling and Storage Workflow
The following diagram outlines a logical workflow for the proper handling and storage of this compound to maintain its stability and ensure user safety.
Summary and Conclusions
The stability of this compound is well-documented, with specific recommendations for storage to ensure its long-term integrity. As a solid, it is stable for several years when stored at -20°C, protected from light, and in a tightly sealed container. In solution, its stability is significantly reduced, and it is particularly susceptible to photodegradation in aqueous media. For researchers and professionals in drug development, adherence to these storage and handling guidelines is paramount for obtaining reliable and reproducible results. The use of a validated stability-indicating analytical method, such as HPLC, is essential for monitoring the purity and degradation of this compound over time.
Spectroscopic Profile of 9-Anthracenecarboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the key spectroscopic data for 9-Anthracenecarboxylic acid (CAS No. 723-62-6), a vital compound in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, structured format. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to aid in the replication and interpretation of these findings.
Spectroscopic Data Summary
The following tables summarize the essential quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) in ppm | Description |
| 13.98 | Singlet, 1H (Carboxylic Acid Proton) |
| 8.74 | Singlet, 1H (Aromatic Proton) |
| 8.17 | Multiplet, 2H (Aromatic Protons) |
| 8.08 | Multiplet, 2H (Aromatic Protons) |
| 7.65 | Multiplet, 2H (Aromatic Protons) |
| 7.59 | Multiplet, 2H (Aromatic Protons) |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Assignment |
| 182.32 | C=O (Carboxylic Acid) |
| 130.95 | Aromatic C |
| 129.09 | Aromatic CH |
| 128.23 | Aromatic C |
| 127.24 | Aromatic CH |
| 127.21 | Aromatic CH |
| 127.04 | Aromatic C |
| 126.49 | Aromatic CH |
| 125.09 | Aromatic CH |
Solvent: DMSO-d₆. Note: Specific peak assignments can vary based on the reference and experimental conditions.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3000 (broad) | O-H stretch (Carboxylic Acid) |
| 2937 | C-H stretch (Aromatic) |
| 1628 | C=O stretch (Carboxylic Acid) |
| 1535 | C=C stretch (Aromatic Ring) |
| 1487 | C=C stretch (Aromatic Ring) |
| 1316 | C-O stretch / O-H bend |
| 897, 795, 743 | C-H bend (Aromatic Out-of-Plane) |
Sample Preparation: Solid (ATR or KBr pellet/mull)
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for this compound [2]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 222 | 54.3 | [M]⁺ (Molecular Ion) |
| 205 | 15.4 | [M-OH]⁺ |
| 178 | 100.0 | [M-CO₂H]⁺ (Anthracene radical cation) |
| 177 | 24.6 | [Anthracene-H]⁺ |
| 176 | 23.7 | [Anthracene-2H]⁺ |
| 152 | 5.8 | [C₁₂H₈]⁺ |
| 89 | 7.8 | [C₇H₅]⁺ |
Ionization Method: Electron Ionization (EI) at 75 eV
Experimental Protocols
The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as DMSO-d₆, within an NMR tube. The spectrum is then acquired using a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
IR Spectroscopy
For solid samples like this compound, the IR spectrum can be obtained using several techniques:
-
Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.
-
Mull Technique: A few milligrams of the finely ground solid are mixed with a mulling agent (e.g., Nujol) to create a paste. This paste is then pressed between two salt plates to form a thin film for analysis.
-
KBr Pellet: The solid sample is ground with potassium bromide (KBr) powder and pressed under high pressure to form a transparent pellet, which is then placed in the spectrometer's sample holder.
Mass Spectrometry
The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The solid sample is introduced into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (commonly 70 eV). This process generates a molecular ion and various fragment ions. These ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer and detected. The resulting spectrum displays the relative abundance of each ion.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
The Multifaceted Photophysics of 9-Anthroic Acid: An In-depth Technical Guide to Environmental Effects on its Excited-State Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthroic acid (9-AA), a fluorescent probe with a carboxyl group attached to the anthracene moiety, exhibits complex and highly sensitive excited-state behavior that is profoundly influenced by its immediate environment. This sensitivity makes it a valuable tool in various scientific domains, including drug development and materials science, for probing local polarity, pH, and intermolecular interactions. Understanding the intricate interplay between 9-AA and its surroundings is crucial for the accurate interpretation of experimental data and the effective design of novel applications. This technical guide provides a comprehensive overview of the key environmental factors—solvent, pH, and concentration—that govern the excited-state dynamics of 9-anthroic acid, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Influence of the Environment on the Photophysical Properties of 9-Anthroic Acid
The excited-state behavior of 9-anthroic acid is dictated by a series of competing processes, including intramolecular rotation, acid-base equilibria, and intermolecular association (dimer and excimer formation). The prevalence of each of these pathways is highly dependent on the surrounding medium.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a pivotal role in modulating the fluorescence properties of 9-AA. In solution, 9-AA can exist in different forms, each with a distinct fluorescence signature.
-
Protic Solvents: In protic solvents such as ethanol and water, 9-anthroic acid can participate in an acid-base equilibrium, leading to the coexistence of the neutral (molecular) form and the anionic (anthroate) form. The neutral form typically displays a broad, structureless fluorescence emission with a large Stokes shift. This is attributed to a significant conformational change in the excited state, where the carboxylic acid group rotates to become more coplanar with the anthracene ring. This intramolecular rotation is facilitated in the excited state and leads to a more charge-transfer-like character. In contrast, the anthroate anion, which is favored in neutral to basic aqueous solutions, exhibits a structured, anthracene-like fluorescence spectrum with a smaller Stokes shift. The strong solvation of the carboxylate group in protic solvents hinders the intramolecular rotation in the excited state, thus preserving the vibrational structure of the emission.[1]
-
Aprotic Solvents: In aprotic solvents, the acid-base equilibrium is less significant. The fluorescence behavior is primarily governed by the polarity of the solvent and the potential for intermolecular interactions. In nonpolar aprotic solvents, the broad, structureless emission from the intramolecular charge-transfer (ICT) state is often observed. As the solvent polarity increases, the emission can be further red-shifted due to the stabilization of the more polar excited state. In some aprotic solvents, particularly at higher concentrations, the formation of hydrogen-bonded ground-state dimers can occur, which can then lead to excimer emission upon excitation.[1]
pH Effects
The pH of the medium directly controls the acid-base equilibrium of 9-anthroic acid and, consequently, its fluorescence characteristics.
-
Acidic Conditions: In acidic solutions, the equilibrium shifts towards the protonated carboxylic acid form. This species exhibits the characteristic broad and structureless fluorescence with a large Stokes shift due to the excited-state intramolecular rotation of the -COOH group.
-
Neutral to Basic Conditions: As the pH increases, the carboxylic acid group deprotonates to form the anthroate anion (-COO⁻). This anion displays a structured, anthracene-like fluorescence. The transition between these two distinct emission profiles can be used to determine the ground and excited-state pKa values of 9-anthroic acid.[2]
Concentration Effects: Dimer and Excimer Formation
At higher concentrations, intermolecular interactions become significant, leading to the formation of dimers and excimers.
-
Dimer Formation: 9-Anthroic acid molecules can form hydrogen-bonded dimers in the ground state, particularly in nonpolar solvents or at high concentrations in protic solvents. These dimers have their own absorption and emission characteristics.[1]
-
Excimer Formation: An excimer is an excited-state dimer that is formed when an excited monomer interacts with a ground-state monomer. Excimer emission is typically broad, structureless, and significantly red-shifted compared to the monomer fluorescence. The formation of excimers is a diffusion-controlled process and is therefore favored at higher concentrations. The characteristic excimer fluorescence of 9-anthroic acid is often observed around 510 nm.[1]
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters of 9-anthroic acid in various environments.
Table 1: Absorption Maxima of 9-Anthroic Acid in Various Solvents [1]
| Solvent | Absorption Maximum (λ_abs, nm) |
| Water | 333, 345 |
| Methanol | 329 |
| Ethanol | 330 |
| Isopropyl alcohol | 332 |
| Acetonitrile | 328 |
| Dimethyl sulfoxide (DMSO) | 345 |
| Dimethylformamide (DMF) | 322 |
| Tetrahydrofuran (THF) | 329 |
| Acetone | 345 |
| Chloroform | 331 |
| Ethyl acetate | 328 |
| Cyclohexane | 328 |
| n-Heptane | Not specified |
Table 2: Fluorescence Properties of 9-Anthroic Acid in Selected Solvents
| Solvent | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ_f, ns) |
| Ethanol | 411 (monomer), 468 (aggregate)[1] | Not specified | 3.66 (at 357 nm), 9.68 (at 468 nm)[1] |
| Cyclohexane | Broad emission around 470 nm[1] | Not specified | Not specified |
| Water | Structured emission for anion[1] | Not specified | Not specified |
Note: The available quantitative data for fluorescence quantum yields and lifetimes in a wide range of solvents is limited in the surveyed literature. The values in ethanol highlight the presence of multiple emitting species.
Experimental Protocols
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To measure the absorption and fluorescence spectra of 9-anthroic acid under various environmental conditions.
Materials:
-
9-Anthroic acid (analytical grade)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, water)
-
Buffers for pH control (e.g., phosphate, citrate)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 9-anthroic acid (e.g., 1 mM) in a suitable solvent like ethanol or DMSO.
-
Sample Preparation for Solvent Effects:
-
For each solvent to be tested, prepare a dilute solution of 9-anthroic acid from the stock solution. A typical concentration for studying monomeric behavior is in the micromolar range (e.g., 1-10 µM) to minimize aggregation.
-
Ensure the final absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects in fluorescence measurements.
-
-
Sample Preparation for pH Effects:
-
Prepare a series of buffer solutions with a range of pH values.
-
Add a small aliquot of the 9-anthroic acid stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the aqueous medium.
-
-
Sample Preparation for Concentration Effects:
-
Prepare a series of solutions of 9-anthroic acid in a chosen solvent with concentrations ranging from the sub-micromolar to the millimolar range.
-
-
UV-Vis Absorption Measurements:
-
Record the absorption spectrum of each sample over a suitable wavelength range (e.g., 250-450 nm).
-
Use the pure solvent or buffer as a blank.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength to a value where the sample absorbs strongly (e.g., one of the absorption maxima).
-
Record the emission spectrum over an appropriate wavelength range (e.g., 380-600 nm).
-
Record the fluorescence spectrum of a blank (pure solvent or buffer) and subtract it from the sample spectra to correct for Raman scattering and other background signals.
-
For quantum yield measurements, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.
-
Determination of Excited-State pKa (pKa*)
The excited-state acidity constant (pKa*) can be estimated using the Förster cycle, which relates the pKa to the absorption and emission spectra of the acidic and basic forms of the molecule.
Signaling Pathways and Experimental Workflows
The complex excited-state behavior of 9-anthroic acid can be visualized through the following diagrams, which illustrate the key photophysical and photochemical pathways.
Caption: Key photophysical and photochemical pathways of 9-anthroic acid.
Caption: A generalized experimental workflow for studying 9-anthroic acid.
Conclusion
The excited-state behavior of 9-anthroic acid is a rich and complex field of study, offering deep insights into fundamental photophysical processes. Its sensitivity to the local environment, manifested through dramatic changes in its fluorescence properties, makes it a powerful probe for a wide range of applications. By carefully controlling and understanding the effects of solvent, pH, and concentration, researchers can harness the unique photophysical characteristics of 9-anthroic acid for advanced scientific and technological pursuits. This guide provides a foundational understanding of these principles, equipping researchers with the knowledge to effectively utilize this versatile fluorescent molecule in their work.
References
Methodological & Application
Using 9-Anthracenecarboxylic Acid as a Fluorescent Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthracenecarboxylic acid (9-AC) is a versatile fluorescent probe with applications spanning cellular biology and drug discovery. Its intrinsic fluorescence is sensitive to the local environment, making it a valuable tool for investigating molecular interactions and physiological processes. This document provides detailed application notes and protocols for utilizing 9-AC as a fluorescent probe, with a focus on its roles as a chloride channel blocker and a probe for studying drug-protein interactions.
Physicochemical Properties and Fluorescence Characteristics
9-AC is a yellow, powdery compound with inherent fluorescence properties. Its absorption and emission spectra are influenced by the solvent polarity and the concentration of the probe itself. At lower concentrations (below 10⁻⁵ mol/L in ethanol), the fluorescence spectrum exhibits a structured, anthracene-like pattern. However, at higher concentrations (above 10⁻³ mol/L), the spectrum shifts to longer wavelengths (a red shift) and becomes a broad, structureless band.[1] This concentration-dependent behavior is important to consider when designing experiments.
The fluorescence of 9-AC can be quenched by various molecules, a property that is exploited in the study of molecular interactions. For instance, its fluorescence intensity is diminished in the presence of cationic surfactants due to the formation of non-fluorescent complexes.[1]
Quantitative Data Summary
The following table summarizes the key photophysical and inhibitory properties of this compound.
| Property | Value | Conditions | Reference(s) |
| Molar Mass | 222.24 g/mol | - | |
| Appearance | Yellow powder | Solid state | [1] |
| Excitation Maximum (λex) | ~255 nm, 320-390 nm | In Ethanol | |
| Emission Maximum (λem) | ~411 nm (structured), ~470 nm (broad) | In Ethanol, concentration-dependent | [2] |
| Fluorescence Lifetime (τ) | 3.66 ns | In Ethanol (at 357 nm) | [2] |
| IC50 (Ca2+-activated Cl- currents) | 90 µM (+50 mV), 300 µM (-50 mV) | Isolated rabbit portal vein smooth muscle cells | |
| IC50 (Caffeine-evoked Ca2+-activated Cl- currents) | 650 µM | Isolated rabbit portal vein smooth muscle cells |
Applications
Chloride Channel Inhibition and Indirect Sensing of Intracellular Chloride
This compound is a well-established inhibitor of various chloride channels, including Ca2+-activated chloride channels (CaCCs).[3] This inhibitory action forms the basis for its use as an indirect fluorescent probe for intracellular chloride levels. By blocking chloride channels, 9-AC can modulate cellular processes that are dependent on chloride flux, and these changes can be monitored using other chloride-sensitive fluorescent indicators.
Mechanism of Action: 9-AC is understood to directly block the pore of several types of chloride channels, thereby physically obstructing the passage of chloride ions.[4] This blockade can be voltage-dependent and may exhibit slow binding and unbinding kinetics.
Caption: Mechanism of 9-AC as a chloride channel blocker.
Investigating Drug-Protein Interactions via Fluorescence Quenching
The intrinsic fluorescence of 9-AC can be quenched upon binding to proteins. This phenomenon can be leveraged to study the binding affinity and kinetics of protein-ligand interactions. The extent of fluorescence quenching is proportional to the concentration of the protein, allowing for the determination of binding constants (Kb) and the number of binding sites (n).
Caption: Experimental workflow for studying protein binding using 9-AC.
Experimental Protocols
Protocol 1: Indirect Measurement of Intracellular Chloride Using 9-AC as a Channel Blocker
This protocol describes the use of 9-AC to block chloride channels, with the subsequent measurement of intracellular chloride changes using a separate chloride-sensitive fluorescent dye (e.g., MQAE).
Materials:
-
This compound (9-AC)
-
Chloride-sensitive fluorescent dye (e.g., MQAE)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Ionophores for calibration (e.g., nigericin and tributyltin)
-
High-potassium calibration buffers with varying chloride concentrations
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Dye Loading:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, coverslips).
-
Load the cells with a chloride-sensitive fluorescent dye (e.g., 5-10 mM MQAE) in serum-free medium for 30-60 minutes at 37°C, following the manufacturer's protocol for the specific dye.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Baseline Fluorescence Measurement:
-
Acquire baseline fluorescence readings of the dye-loaded cells in HBSS.
-
-
Application of 9-AC:
-
Prepare a stock solution of 9-AC in a suitable solvent (e.g., DMSO).
-
Dilute the 9-AC stock solution in HBSS to the desired final working concentration (e.g., 100 µM).
-
Add the 9-AC solution to the cells and incubate for a sufficient time to achieve channel blockade (this may need to be optimized, but 10-20 minutes is a common starting point).
-
-
Measurement of Chloride Flux:
-
Induce a change in intracellular chloride by altering the extracellular chloride concentration or by stimulating chloride transport.
-
Monitor the fluorescence of the chloride-sensitive dye over time. A change in fluorescence intensity will indicate a change in intracellular chloride concentration, and the effect of 9-AC will be observed as an attenuation or blockage of this change compared to control cells (not treated with 9-AC).
-
-
Calibration:
-
At the end of the experiment, perform an in-situ calibration to relate fluorescence intensity to absolute intracellular chloride concentrations.
-
Treat the cells with ionophores (e.g., 10 µM nigericin and 10 µM tributyltin) in high-potassium buffers containing known concentrations of chloride.
-
Measure the fluorescence at each chloride concentration to generate a calibration curve (Stern-Volmer plot).
-
Protocol 2: Analysis of Protein Binding using Fluorescence Titration
This protocol outlines the steps for determining the binding parameters of a protein to 9-AC.
Materials:
-
This compound (9-AC)
-
Purified protein of interest
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 9-AC in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the assay buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-10 µM).
-
Prepare a concentrated stock solution of the protein in the same buffer.
-
All solutions should be filtered and degassed to minimize light scattering.
-
-
Fluorescence Titration:
-
Place the 9-AC solution in a quartz cuvette and record its initial fluorescence emission spectrum (F₀). The excitation wavelength should be set to the absorption maximum of 9-AC (around 360-380 nm), and the emission spectrum should be scanned over a range that covers its emission maximum (e.g., 400-550 nm).
-
Successively add small aliquots of the concentrated protein solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum (F).
-
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution by multiplying the observed intensity by the factor (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the volume of the added protein solution.
-
If the protein absorbs at either the excitation or emission wavelength of 9-AC, a correction for the inner filter effect will be necessary.
-
Plot the corrected fluorescence intensity (F) as a function of the protein concentration.
-
Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher (protein).
-
For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be determined using the modified Stern-Volmer equation: log[(F₀ - F) / F] = log(Kₐ) + n log[Q].
-
Caption: Logic for using 9-AC in indirect chloride sensing.
Conclusion
This compound is a valuable and accessible fluorescent probe with multiple applications in biological research and drug development. Its utility as a chloride channel blocker allows for the investigation of the physiological roles of these channels, while its environment-sensitive fluorescence provides a means to study drug-protein interactions. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively employ 9-AC to gain insights into complex biological systems.
References
Anwendungshinweise und Protokolle zur Derivatisierung von Carbonsäuren mit 9-(Hydroxymethyl)anthracen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von Carbonsäuren mit 9-(Hydroxymethyl)anthracen (HMA). Diese Methode dient der Fluoreszenzmarkierung von Carbonsäuren, um eine hochempfindliche Quantifizierung mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion zu ermöglichen. Carbonsäuren, insbesondere Fettsäuren, besitzen oft keine nativen Chromophore oder Fluorophore, was ihren direkten Nachweis bei niedrigen Konzentrationen erschwert.[1][2] Die Derivatisierung mit einem fluoreszierenden Reagenz wie HMA erhöht die Nachweisempfindlichkeit erheblich.[1][3]
Prinzip der Methode
Die Derivatisierung basiert auf der Veresterung der Carboxylgruppe der Säure mit der Hydroxylgruppe von 9-(Hydroxymethyl)anthracen.[4] Um diese Reaktion zu ermöglichen, muss die Carbonsäure zunächst aktiviert werden. Hierfür können verschiedene Aktivierungsreagenzien eingesetzt werden, die die Reaktivität der Carboxylgruppe erhöhen.[4] Das resultierende Anthracen-Ester-Derivat ist hochgradig fluoreszierend und kann mittels HPLC leicht von anderen Probenkomponenten getrennt und mit hoher Empfindlichkeit detektiert werden.
Abbildung 1: Allgemeines Reaktionsschema für die HMA-Derivatisierung.
Experimentelle Protokolle
Es werden drei verschiedene Methoden zur Aktivierung der Carbonsäure vorgestellt.[4] Die Wahl der Methode kann von der spezifischen Carbonsäure und der Probenmatrix abhängen.
Benötigte Materialien und Reagenzien
-
9-(Hydroxymethyl)anthracen (HMA)
-
Zu analysierende Carbonsäure(n)
-
Aktivierungsreagenz:
-
N,N'-Carbonyldiimidazol (CDI)
-
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid (EDC) in Kombination mit 4-Dimethylaminopyridin (DMAP) oder N-Hydroxysuccinimid (NHS)
-
2-Brom-1-methylpyridiniumiodid (BMP)
-
-
Lösungsmittel: Wasserfreies Acetonitril oder Dichlormethan
-
Triethylamin (TEA) oder eine andere geeignete Base
-
Reaktionsgefäße (z. B. 2-ml-Glasvials mit Schraubverschluss)
-
Heizblock oder Wasserbad
-
HPLC-System mit Fluoreszenzdetektor
Protokoll 1: Aktivierung mit N,N'-Carbonyldiimidazol (CDI)
Diese Methode ist robust und führt zu einer vollständigen Umsetzung für viele Carbonsäuren wie Benzoesäure.[4]
-
Vorbereitung: Lösen Sie die Carbonsäureprobe in einem geeigneten Volumen wasserfreiem Acetonitril in einem Reaktionsgefäß.
-
Aktivierung: Fügen Sie eine 2- bis 5-fache molare Überschussmenge an CDI hinzu. Vortexen Sie die Mischung kurz und lassen Sie sie für 15-30 Minuten bei Raumtemperatur reagieren, um die aktivierte Säure (Acylimidazol) zu bilden.[4]
-
Veresterung: Fügen Sie eine molare Überschussmenge an HMA (gelöst in Acetonitril) hinzu.
-
Inkubation: Verschließen Sie das Gefäß fest und inkubieren Sie die Reaktionsmischung für 60 Minuten bei 60 °C.
-
Abkühlung: Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Analyse: Die Probe kann nun direkt oder nach Verdünnung mit der mobilen Phase in das HPLC-System injiziert werden.
Protokoll 2: Aktivierung mit EDC/DMAP
Diese Methode ist eine weitere gängige und effektive Kopplungsstrategie.
-
Vorbereitung: Lösen Sie die Carbonsäureprobe, eine äquimolare Menge HMA und eine katalytische Menge DMAP (ca. 0,1 Äquivalente) in wasserfreiem Dichlormethan oder Acetonitril.
-
Reaktionsstart: Fügen Sie 1,5 Äquivalente EDC zur Lösung hinzu.
-
Inkubation: Verschließen Sie das Gefäß und rühren oder schütteln Sie die Mischung für 2-4 Stunden bei Raumtemperatur. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder einer Test-HPLC-Injektion überwacht werden.
-
Aufarbeitung (optional): Falls erforderlich, kann die Reaktion durch Zugabe von Wasser gestoppt und das Produkt durch Flüssig-Flüssig-Extraktion aufgereinigt werden. Meist ist jedoch eine direkte Injektion nach Verdünnung möglich.
-
Analyse: Injizieren Sie die verdünnte Probe in das HPLC-System.
Protokoll 3: Aktivierung mit 2-Brom-1-methylpyridiniumiodid (BMP)
Diese Methode ist ebenfalls effektiv und kann unter milden Bedingungen durchgeführt werden.[4]
-
Vorbereitung: Lösen Sie die Carbonsäure, HMA (1,2 Äquivalente) und BMP (1,5 Äquivalente) in wasserfreiem Acetonitril.
-
Basenzugabe: Fügen Sie Triethylamin (TEA, 2,0 Äquivalente) hinzu, um die Reaktion zu starten.
-
Inkubation: Verschließen Sie das Gefäß und inkubieren Sie es für 90 Minuten bei 40 °C. Die Reaktion kann auch bei Raumtemperatur oder sogar bei 5 °C mit zufriedenstellenden Ergebnissen durchgeführt werden, erfordert dann aber längere Reaktionszeiten.[4]
-
Abkühlung und Analyse: Lassen Sie die Probe auf Raumtemperatur abkühlen und injizieren Sie sie nach eventueller Verdünnung in das HPLC-System.
Abbildung 2: Allgemeiner Arbeitsablauf der Derivatisierung und Analyse.
Daten und Ergebnisse
Die Derivatisierung mit HMA ermöglicht den Nachweis von Carbonsäuren im unteren Femtomol-Bereich.[4] Die lipophile Natur der HMA-Ester erfordert typischerweise HPLC-Eluenten mit relativ hohen organischen Anteilen für eine gute chromatographische Trennung.[4]
HPLC-Bedingungen (Beispiel)
| Parameter | Einstellung |
| Säule | C18 Umkehrphasensäule (z.B. 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Wasser; B: Acetonitril oder Methanol |
| Gradient | Linearer Gradient, z.B. von 50% B auf 100% B in 20 min |
| Flussrate | 1.0 mL/min |
| Injektionsvolumen | 10 - 20 µL |
| Säulentemperatur | 30 - 40 °C |
| Fluoreszenzdetektion | Anregung (λex): ~365 nm; Emission (λem): ~410 nm[5][6] |
Leistungsdaten
| Parameter | Wert | Referenz |
| Nachweisgrenze (LOD) | ca. 100 fmol | [4] |
| Linearität | Gut im Bereich von ca. 1-250 nmol/mL (für ähnliche Derivate) | [5][6] |
| Reproduzierbarkeit (RSD) | Typischerweise < 5% | - |
Fehlerbehebung und wichtige Hinweise
-
Wasserfreiheit: Die Verwendung von wasserfreien Lösungsmitteln und Reagenzien ist entscheidend, da Wasser mit den aktivierten Carbonsäuren reagieren und die Ausbeute des gewünschten Esters verringern kann.
-
Reagenzüberschuss: Ein molarer Überschuss des Aktivierungsreagenzes und des HMA ist wichtig, um eine vollständige Umsetzung der Carbonsäure zu gewährleisten.
-
Reaktionszeit und -temperatur: Diese Parameter sollten für spezifische Analyten optimiert werden, um eine maximale Ausbeute zu erzielen und den Zerfall von labilen Verbindungen zu vermeiden.
-
Probenmatrix: Komplexe Matrices wie Plasma können eine Probenvorbereitung (z.B. Flüssig-Flüssig-Extraktion oder Festphasenextraktion) erfordern, um störende Substanzen vor der Derivatisierung zu entfernen.[4]
-
Spezifität: Die Derivatisierungsreaktionen sind nicht immer vollständig spezifisch für Carbonsäuren. Andere funktionelle Gruppen wie Phenole oder Thiole können unter bestimmten Bedingungen ebenfalls reagieren.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. digscholarship.unco.edu [digscholarship.unco.edu]
- 3. jasco-global.com [jasco-global.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. | Semantic Scholar [semanticscholar.org]
9-Anthracenecarboxylic Acid: A Versatile Building Block for Advanced Metal-Organic Frameworks in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction:
9-Anthracenecarboxylic acid (9-ACA) has emerged as a promising organic linker for the construction of metal-organic frameworks (MOFs), a class of porous crystalline materials with exceptional potential in biomedical applications. The inherent properties of the anthracene moiety, such as its planarity, aromaticity, and potential for π-π stacking, combined with the coordinating ability of the carboxylic acid group, make 9-ACA an attractive building block for designing MOFs with tailored functionalities for drug delivery. These MOFs can offer high drug loading capacities, controlled release profiles, and biocompatibility, addressing key challenges in modern therapeutics. This document provides a comprehensive overview of the application of 9-ACA in the development of MOFs for drug delivery, including detailed experimental protocols and characterization data.
Key Properties of 9-ACA-Based MOFs
The unique structural and chemical characteristics of 9-ACA contribute to the desirable properties of the resulting MOFs for drug delivery applications.
Table 1: Physicochemical Properties of Exemplary MOFs Utilizing Anthracene-Based Ligands
| MOF Designation | Metal Ion | Anthracene-based Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| PCN-13 | Zn | 9,10-Anthracenedicarboxylate | - | - | 3.5 | [1] |
| ANMOF-74 Series | Zn, Mg, Ni, Co, Mn | 4,4´-(anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) | High | - | - | N/A |
| Co-MOF | Co | 1,1′-(anthracene-9,10-diylbis(methylene)bis(pyridin-1-ium-4-olate)) | - | - | - | [2] |
| Zn-MOF | Zn | 1,1′-(anthracene-9,10-diylbis(methylene)bis(pyridin-1-ium-4-olate)) | - | - | - | [2] |
Note: Direct quantitative data for MOFs synthesized specifically with this compound is limited in the reviewed literature. The table presents data from closely related anthracene-based MOFs to provide an indication of potential properties.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Generic 9-ACA-Based MOF
This protocol describes a general solvothermal method for the synthesis of a MOF using this compound as the organic linker. The specific metal salt and solvent system can be varied to target different framework topologies and properties.
Materials:
-
This compound (9-ACA)
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 1 mmol of the chosen metal salt in 10 mL of DMF.
-
In a separate vial, dissolve 1 mmol of this compound in 10 mL of DMF.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold for 24 hours.
-
Cool the autoclave to room temperature at a rate of 5 °C/min.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the crystals under vacuum at 80 °C for 12 hours.
Diagram 1: Experimental Workflow for MOF Synthesis
Caption: Workflow for the solvothermal synthesis of a 9-ACA-based MOF.
Protocol 2: Characterization of 9-ACA-Based MOFs
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data if available, or used to assess the crystalline nature of the material.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.
-
Procedure: A small, accurately weighed sample of the MOF is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is recorded as a function of temperature.
3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To measure the specific surface area of the porous MOF material.
-
Procedure: The MOF sample is degassed under vacuum at an elevated temperature to remove any adsorbed guest molecules. Then, the adsorption and desorption of nitrogen gas at 77 K are measured at various partial pressures. The BET equation is applied to the adsorption data to calculate the specific surface area.
Protocol 3: Drug Loading into 9-ACA-Based MOFs
This protocol describes a common impregnation method for loading a drug into the pores of a pre-synthesized MOF.
Materials:
-
Activated 9-ACA-based MOF
-
Drug of interest (e.g., Doxorubicin, Ibuprofen)
-
Suitable solvent for the drug
Procedure:
-
Activate the synthesized 9-ACA-based MOF by heating under vacuum to remove any guest molecules from the pores.
-
Prepare a concentrated solution of the drug in a suitable solvent.
-
Immerse a known amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the collected solid with fresh solvent to remove any surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or by dissolving a known amount of the drug-loaded MOF and analyzing the drug content.
Diagram 2: Drug Loading Process
Caption: General workflow for loading a drug into a 9-ACA-based MOF.
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method to study the release of a loaded drug from the MOF under simulated physiological conditions.
Materials:
-
Drug-loaded 9-ACA-based MOF
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS (pH 7.4 or 5.5) in a dialysis bag or a centrifuge tube.
-
Place the container in a shaking incubator or water bath maintained at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Applications in Drug Delivery
MOFs constructed from 9-ACA are being explored for various drug delivery applications, primarily leveraging their potential for high drug loading and stimuli-responsive release.
pH-Responsive Drug Release:
The acidic microenvironment of tumors (pH ~5.5-6.8) compared to normal physiological pH (7.4) provides a trigger for targeted drug release. The coordination bonds between the metal ions and the carboxylate groups of 9-ACA can be susceptible to cleavage under acidic conditions, leading to the degradation of the MOF structure and the subsequent release of the encapsulated drug. This pH-responsive behavior can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects on healthy tissues.
Diagram 3: pH-Responsive Drug Release Mechanism
Caption: Schematic of pH-triggered drug release from a 9-ACA-based MOF.
Biocompatibility and Cytotoxicity
For any material to be used in a biomedical application, its biocompatibility and potential toxicity are of paramount importance. The biocompatibility of MOFs is influenced by the nature of both the metal ions and the organic linkers.[3] While specific in vitro and in vivo biocompatibility data for MOFs synthesized directly from 9-ACA are not extensively available, studies on MOFs with other anthracene-based ligands have shown promising results. For instance, Co-MOF and Zn-MOF synthesized with an anthracene-based ligand demonstrated non-cytotoxicity and cellular internalization in HepG2 human liver cancer cell lines.[2]
It is crucial to conduct thorough cytotoxicity assays, such as MTT or LDH assays, on specific cell lines to evaluate the safety profile of any newly synthesized 9-ACA-based MOF before considering it for in vivo applications.
Future Perspectives
The use of this compound as a building block for MOFs in drug delivery is a promising area of research. Future work should focus on:
-
Systematic Synthesis and Characterization: The synthesis of a wider range of 9-ACA-based MOFs with different metal ions to tune their properties.
-
Quantitative Drug Loading and Release Studies: Detailed investigations into the loading and release kinetics of various therapeutic agents.
-
In-depth Biocompatibility and Toxicity Assessments: Comprehensive in vitro and in vivo studies to establish the safety profiles of these materials.
-
Surface Functionalization: Modification of the MOF surface with targeting ligands to enhance site-specific drug delivery.
-
Computational Modeling: The use of computational methods to predict the properties and drug-hosting capabilities of new 9-ACA-based MOF structures.[4][5]
By addressing these areas, the full potential of this compound as a versatile building block for advanced drug delivery systems can be realized, paving the way for novel and effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Co/Zn metal–organic frameworks with an anthracene-based ligand: cell imaging and catalytic studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Computational investigation of metal organic frameworks for storage and delivery of anticancer drugs - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Labeling of Plasma Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the fluorescence labeling of carboxylic acids present in plasma samples. This derivatization is a crucial step for sensitive quantification of otherwise non-fluorescent carboxylic acids using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
Carboxylic acids are a diverse group of molecules that play critical roles in various physiological and pathological processes, including metabolism and cell signaling. Their accurate quantification in plasma is essential for biomarker discovery, disease diagnosis, and pharmacokinetic studies in drug development. Due to the lack of native fluorescence in most carboxylic acids, a pre-column derivatization step with a fluorescent labeling agent is necessary to enhance detection sensitivity and selectivity.[1][2][3] This protocol outlines the necessary steps from plasma sample preparation to the final labeling of extracted carboxylic acids, providing researchers with a robust methodology for their analysis.
Data Presentation: Comparison of Fluorescent Labeling Reagents
The selection of a suitable fluorescent labeling reagent is critical for the success of the analysis. The ideal reagent should be highly reactive towards carboxylic acids, form stable derivatives, and exhibit a strong fluorescence signal.[2] The table below summarizes the key characteristics of several common fluorescent labels for carboxylic acids.
| Fluorescent Label | Abbreviation | Excitation (λex) (nm) | Emission (λem) (nm) | Typical Derivatization Conditions | Detection Limit |
| 9-Chloromethylanthracene | 9-CMA | 365 | 410 | 75°C for 50 minutes in acetonitrile with a catalyst.[1][4] | 0.18 to 2.53 pmol[4] |
| 9-Anthryldiazomethane | ADAM | Not Specified | Not Specified | Room temperature for at least 60 minutes in ethyl acetate.[1] | Not Specified |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Not Specified | Not Specified | 60°C for 10 minutes.[1] | Not Specified |
| 4-Bromomethyl-6,7-dimethoxycoumarin | 4-Br-Mmc | Not Specified | Not Specified | 60-80°C for 30-60 minutes in acetone with a catalyst and base.[2][3] | Data not readily available |
| 1-Pyrenemethylamine | Not Specified | Not Specified | Derivatization in the presence of coupling agents like EDC and HOBt.[5] | 2.3-8.0 fmol[5] |
Experimental Workflow
The overall experimental workflow for the fluorescence labeling of plasma carboxylic acids involves several key stages, from sample collection to the final derivatized product ready for analysis.
Caption: Experimental workflow for fluorescence labeling of plasma carboxylic acids.
Experimental Protocols
This section provides detailed methodologies for plasma sample preparation and two distinct fluorescence labeling protocols using 9-Chloromethylanthracene (9-CMA) and 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc).
Plasma Sample Preparation and Carboxylic Acid Extraction
This protocol is a general procedure for the extraction of carboxylic acids from plasma, which is a necessary step prior to derivatization.
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl), 1N
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Acidification: To 100 µL of human plasma in a centrifuge tube, add 50 µL of 1N HCl to acidify the sample.
-
Extraction: Add 500 µL of methyl tert-butyl ether to the acidified plasma.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the carboxylic acids into the organic layer.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (containing the carboxylic acids) to a clean tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for the derivatization reaction.
Protocol for Fluorescence Labeling with 9-Chloromethylanthracene (9-CMA)
This protocol is based on the derivatization of carboxylic acids with 9-CMA to yield highly fluorescent esters.[1][4]
Materials:
-
Dried carboxylic acid extract from plasma
-
9-Chloromethylanthracene (9-CMA) solution (1 or 10 mmol/mL in acetonitrile)[1]
-
Tetrabutylammonium bromide solution (20 mmol/mL in acetonitrile)[1]
-
Acetonitrile (HPLC grade)
-
Thermostatic water bath or heating block
Procedure:
-
Reagent Addition: To the dried carboxylic acid extract, add 50 µL of the 9-CMA solution.[1]
-
Catalyst Addition: Add the tetrabutylammonium bromide solution.[1]
-
Solvent Addition: Add 0.5 mL of acetonitrile.[1]
-
Incubation: Incubate the mixture at 75°C for 50 minutes in the dark.[1]
-
Cooling: Cool the reaction mixture to room temperature.[1]
-
Dilution: Dilute the solution to 1 mL with acetonitrile for HPLC analysis.[1]
Protocol for Fluorescence Labeling with 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)
This protocol utilizes the coumarin-based reagent 4-Br-Mmc to form highly fluorescent esters with carboxylic acids.[2][3]
Materials:
-
Dried carboxylic acid extract from plasma
-
4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) solution (1 mg/mL in acetone)[3]
-
18-crown-6 ether solution (1 mg/mL in acetone)[3]
-
Anhydrous potassium carbonate
-
Acetone (HPLC grade)
-
Heating block or water bath
Procedure:
-
Reconstitution: Dissolve the dried carboxylic acid extract in 100 µL of acetone.[3]
-
Reagent Addition: Add a molar excess of the 4-Br-Mmc solution.
-
Catalyst and Base Addition: Add a catalytic amount of 18-crown-6 solution and a small amount of anhydrous potassium carbonate.[2][3]
-
Incubation: Heat the mixture at a controlled temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).[3]
-
Cooling: After incubation, cool the reaction mixture to room temperature.[3] The resulting solution containing the fluorescently labeled carboxylic acid can be directly injected into the HPLC system.[2]
Signaling Pathway and Logical Relationship Diagram
The derivatization of carboxylic acids for fluorescence detection is a chemical transformation rather than a biological signaling pathway. The following diagram illustrates the logical relationship in the derivatization reaction.
Caption: Logical diagram of the carboxylic acid derivatization reaction.
By following these protocols, researchers can effectively label carboxylic acids from plasma samples, enabling sensitive and accurate quantification for a wide range of applications in life sciences and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Reagent peak-free liquid chromatography-fluorescence analysis of carboxylic acids using a fluorous scavenging-derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Anthracenecarboxylic Acid: A Tool for Investigating Chloride Channels in Cardiac Cells
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthracenecarboxylic acid (9-AC) is a well-established inhibitor of a variety of chloride channels. In cardiac electrophysiology, it serves as a valuable pharmacological tool to investigate the roles of different chloride currents in shaping the cardiac action potential and in the pathophysiology of cardiac diseases. 9-AC is known to block several types of chloride channels, including calcium-activated chloride channels (CaCCs), the cystic fibrosis transmembrane conductance regulator (CFTR), and members of the ClC family of voltage-gated chloride channels.[1] Its primary mechanism of action is the physical occlusion of the channel pore, a process that is generally reversible and dose-dependent.[1] This document provides detailed application notes and experimental protocols for the use of 9-AC as a chloride channel blocker in cardiac cells.
Mechanism of Action in Cardiac Cells
In the context of cardiac myocytes, 9-AC is particularly noted for its inhibition of the swelling-activated chloride current (ICl,swell). This current, predominantly carried by ClC-3 channels, is activated by osmotic stress and mechanical stretch.[2][3] Under pathological conditions such as heart failure, ICl,swell can be persistently active even under isotonic conditions.[2][3][4] By blocking ICl,swell, 9-AC allows researchers to probe the contribution of this current to cell volume regulation and its influence on the cardiac action potential.
Chloride currents in cardiomyocytes, such as ICl,swell and the calcium-activated chloride current (ICl,Ca), contribute to the repolarization phases of the action potential.[1][5] Specifically, ICl,Ca is involved in the early, rapid repolarization (Phase 1).[1] The activation of these outward currents (chloride influx) helps to shorten the action potential duration.[1][5] Consequently, the application of 9-AC, by blocking these currents, is expected to prolong the action potential duration, an effect that can be studied to understand the role of chloride channels in both normal and diseased cardiac tissue.
Data Presentation: Inhibitory Concentrations of 9-AC
| Cell Type | Chloride Current | IC50 (µM) | Voltage | Reference |
| Rabbit Portal Vein Smooth Muscle | Spontaneous Transient Inward Currents | 90 | +50 mV | [2][5] |
| 300 | -50 mV | [2][5] | ||
| Caffeine-evoked Ca2+-activated Cl- Current | 650 | Not specified | [2][5] | |
| Guinea Pig Outer Hair Cells | Prestin-associated charge movement | 928 ± 66 | Not specified | [4] |
Note: Researchers should perform dose-response experiments to determine the optimal concentration of 9-AC for their specific cardiac cell type and experimental setup. A concentration of 1 mM (1000 µM) has been effectively used to inhibit ICl,swell in canine ventricular myocytes.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 100 mM stock solution of 9-AC by dissolving the appropriate amount of 9-AC powder in high-quality DMSO. For example, to make 1 ml of a 100 mM stock solution, dissolve 22.22 mg of 9-AC (MW: 222.24 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol 2: Electrophysiological Recording of Swelling-Activated Chloride Current (ICl,swell) in Ventricular Myocytes using Perforated Patch-Clamp
This protocol is adapted from general patch-clamp procedures and knowledge of ICl,swell characteristics.
-
Cell Preparation:
-
Isolate ventricular myocytes from the desired animal model using established enzymatic digestion protocols.
-
Allow the isolated myocytes to stabilize before initiating recordings.
-
-
Solutions:
-
Extracellular (Bath) Solution (Isotonic): (in mM) 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block potassium currents, CsCl is used instead of KCl.
-
Extracellular (Bath) Solution (Hypotonic): To induce swelling and activate ICl,swell, reduce the NaCl concentration to ~95 mM to achieve a ~70% hypotonic solution.
-
Intracellular (Pipette) Solution: (in mM) 120 CsCl, 1 MgCl2, 10 HEPES, 5 Mg-ATP, 10 EGTA. Adjust pH to 7.2 with CsOH. This high chloride concentration helps to shift the chloride reversal potential to near 0 mV, allowing for the recording of outward chloride currents.
-
Perforating Agent: Prepare a stock solution of Amphotericin B in DMSO (e.g., 60 mg/ml). Immediately before use, dilute the stock into the intracellular solution to a final concentration of 240 µg/ml. Sonicate for 30 seconds to aid dissolution.
-
-
Patch-Clamp Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Backfill the pipette with the Amphotericin B-containing intracellular solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a healthy ventricular myocyte.
-
Monitor the perforation process by observing the decrease in access resistance. This typically takes 10-20 minutes.
-
Once a stable perforated-patch configuration is achieved, switch to voltage-clamp mode.
-
-
Voltage-Clamp Protocol to Record ICl,swell:
-
Hold the cell at a holding potential of -40 mV.
-
Apply a series of voltage steps from -100 mV to +100 mV in 20 mV increments for a duration of 500 ms.
-
Record baseline currents in the isotonic extracellular solution.
-
Perfuse the cell with the hypotonic extracellular solution to activate ICl,swell. Repeat the voltage-step protocol.
-
To test the effect of 9-AC, perfuse the cell with the hypotonic solution containing the desired concentration of 9-AC (e.g., starting with a range of 100 µM to 1 mM). Dilute the 9-AC stock solution directly into the hypotonic solution.
-
Record the currents in the presence of 9-AC.
-
To test for reversibility, perfuse the chamber with the hypotonic solution without 9-AC (washout).
-
Visualizations
Signaling Pathway of ICl,swell Activation and Inhibition by 9-AC
Caption: Activation of ICl,swell and its inhibition by 9-AC in cardiac myocytes.
Experimental Workflow for Characterizing 9-AC Effects
Caption: Workflow for studying 9-AC effects on ICl,swell in cardiomyocytes.
Logical Relationship of 9-AC, Chloride Channels, and Cardiac Action Potential
Caption: 9-AC's impact on chloride channels and the cardiac action potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. netascientific.com [netascientific.com]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. The chloride‐channel blocker 9‐anthracenecarboxylic acid reduces the nonlinear capacitance of prestin‐associated charge movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Note: Quantitative Analysis of Cationic Surfactants Using 9-Anthracenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative determination of cationic surfactants using a spectrofluorimetric assay based on the fluorescence quenching of 9-anthracenecarboxylic acid (9-AC). This method offers a simple, cost-effective, and sensitive alternative to traditional titrimetric and spectrophotometric techniques. The protocol is based on the interaction between 9-AC and cationic surfactants, leading to a measurable decrease in fluorescence intensity that is proportional to the surfactant concentration. This application note includes a comprehensive experimental protocol, quantitative data for various surfactants, and graphical representations of the workflow and underlying chemical principles.
Introduction
Cationic surfactants are amphiphilic molecules that possess a positively charged hydrophilic head group. They are widely utilized in various industries, including pharmaceuticals, cosmetics, and disinfectants, for their antimicrobial, antistatic, and softening properties. Accurate quantification of these surfactants is crucial for quality control, formulation development, and environmental monitoring. Traditional methods for cationic surfactant analysis, such as two-phase titration, can be time-consuming and often involve hazardous chlorinated solvents.[1] Spectrophotometric methods, while available, can suffer from interference.[2]
The spectrofluorimetric method described herein leverages the phenomenon of fluorescence quenching. This compound (9-AC) is a fluorescent probe whose emission intensity is quenched upon interaction with cationic surfactants. This quenching is primarily a static process, resulting from the formation of a non-fluorescent complex between the fluorophore (9-AC) and the quencher (cationic surfactant).[3][4] The degree of quenching provides a direct measure of the cationic surfactant concentration.
Principle of the Method
The underlying principle of this assay is the fluorescence quenching of this compound by cationic surfactants. In an aqueous solution, 9-AC exhibits strong fluorescence under specific excitation wavelengths. When cationic surfactants are introduced, they can form ion pairs or aggregates with the anionic 9-AC molecules. This interaction facilitates a static quenching mechanism, where a non-fluorescent ground-state complex is formed between 9-AC and the surfactant molecules. The decrease in fluorescence intensity is directly proportional to the concentration of the cationic surfactant.
Caption: Mechanism of 9-AC fluorescence quenching by cationic surfactants.
Experimental Protocol
This protocol is adapted from the spectrofluorimetric assay method.[3]
Materials and Reagents
-
This compound (9-AC): Analytical grade
-
Cationic Surfactants:
-
Cetyltrimethylammonium bromide (CTAB)
-
Cetylpyridinium chloride (CPC)
-
Benzalkonium chloride (BAC)
-
Tetradecyltrimethylammonium bromide (TTAB)
-
-
Ethanol: Spectroscopic grade
-
Deionized Water
-
Standard laboratory glassware: Volumetric flasks, pipettes, cuvettes
Equipment
-
Spectrofluorometer: Capable of excitation at 365 nm and emission scanning.
-
pH meter
-
Analytical balance
-
Vortex mixer
Preparation of Solutions
-
9-AC Stock Solution (1.0 x 10⁻³ M): Dissolve an accurately weighed amount of 9-AC in a small volume of ethanol and dilute with deionized water to the final volume in a volumetric flask.
-
9-AC Working Solution (5.0 x 10⁻⁶ M): Dilute the 9-AC stock solution with deionized water to achieve the desired concentration.
-
Cationic Surfactant Stock Solutions (1.0 x 10⁻³ M): Prepare individual stock solutions for each cationic surfactant by dissolving the appropriate amount in deionized water.
-
Cationic Surfactant Working Solutions: Prepare a series of standard solutions of each cationic surfactant by serial dilution of the stock solution with deionized water.
Experimental Workflow
Caption: Step-by-step workflow for cationic surfactant analysis using 9-AC.
Measurement Procedure
-
Pipette a fixed volume of the 9-AC working solution into a series of test tubes.
-
Add increasing volumes of the cationic surfactant standard solutions to the respective test tubes.
-
Adjust the final volume of each tube to be constant with deionized water.
-
Prepare a blank solution containing only the 9-AC working solution and deionized water.
-
Vortex each solution and allow them to stand for 10 minutes at room temperature to ensure complete interaction.
-
Set the spectrofluorometer with the excitation wavelength at 365 nm and the emission wavelength at 412 nm.
-
Measure the fluorescence intensity (F) of each standard solution and the blank (F₀).
-
Plot a calibration curve of F₀/F versus the concentration of the cationic surfactant.
-
For unknown samples, repeat steps 1, 3, 5, and 7, and determine the concentration from the calibration curve.
Quantitative Data
The performance of the 9-AC spectrofluorimetric method for the quantification of various cationic surfactants is summarized below. The data is based on a study by Liu et al.[3]
| Cationic Surfactant | Linear Range (x 10⁻⁶ M) | Correlation Coefficient (R) | Limit of Detection (LOD) (x 10⁻⁷ M) |
| Cetyltrimethylammonium bromide (CTAB) | 0.5 - 10 | 0.9982 | 1.5 |
| Tetradecyltrimethylammonium bromide (TTAB) | 0.5 - 12 | 0.9979 | 1.8 |
| Benzalkonium chloride (BAC) | 0.8 - 15 | 0.9985 | 2.5 |
| Cetylpyridinium chloride (CPC) | 0.6 - 11 | 0.9981 | 1.9 |
Interference Studies
The selectivity of the method was evaluated by assessing the impact of common interfering substances. The tolerance level was defined as the concentration of the interfering species that caused a relative error of less than ±5% in the determination of 5.0 x 10⁻⁶ M CTAB.
| Interfering Ion | Tolerance Ratio (Interferent Conc. / CTAB Conc.) |
| K⁺, Na⁺, Mg²⁺, Ca²⁺, Al³⁺ | > 1000 |
| Zn²⁺, Cu²⁺, Fe³⁺ | 500 |
| Anionic Surfactants (e.g., SDS) | 1 |
| Non-ionic Surfactants | 50 |
Conclusion
The spectrofluorimetric assay using this compound provides a rapid, sensitive, and reliable method for the quantitative analysis of cationic surfactants. The procedure avoids the use of toxic organic solvents and is less susceptible to interference from common inorganic ions compared to other methods. The strong correlation between fluorescence quenching and surfactant concentration allows for accurate determination at low concentrations. This method is well-suited for applications in pharmaceutical quality control, formulation analysis, and environmental monitoring where precise measurement of cationic surfactants is required. However, it is important to note that anionic surfactants can significantly interfere with the analysis.
References
Synthesis of Fluorescent Dyes from 9-Anthracenecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fluorescent dyes derived from 9-Anthracenecarboxylic acid. This class of dyes is of significant interest due to the inherent fluorescence of the anthracene core, which can be modulated by chemical modification, making them suitable for a wide range of applications including as fluorescent probes, in molecular switches, and for bioimaging.
Introduction
This compound is a versatile starting material for the synthesis of a variety of fluorescent dyes. The carboxylic acid group at the 9-position of the anthracene ring provides a convenient handle for derivatization, most commonly through the formation of esters and amides. These modifications allow for the fine-tuning of the dye's photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. Furthermore, functional groups can be introduced to confer specificity towards certain analytes or cellular compartments, making these dyes valuable tools in biological and pharmaceutical research.
Synthetic Pathways
The primary synthetic routes for generating fluorescent dyes from this compound involve the conversion of the carboxylic acid to more reactive intermediates, such as acid chlorides, which are then reacted with alcohols or amines to form the corresponding esters or amides.
Caption: General synthetic scheme for the preparation of fluorescent esters and amides from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Fluorescent Amide Probe
This protocol describes the synthesis of a water-soluble fluorescent probe by reacting this compound with a polyamine, rendering the hydrophobic anthracene core soluble in aqueous media. This is achieved by first converting the carboxylic acid to its more reactive acid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Tris(2-aminoethyl)amine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol
-
Ethyl acetate
-
Triethylamine (TEA) or other suitable base
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 9-Anthracenoyl Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 9-anthracenoyl chloride is a yellow solid and is typically used in the next step without further purification.
Step 2: Synthesis of the Amide-Functionalized Anthracene
-
In a separate flask, dissolve tris(2-aminoethyl)amine (an excess, e.g., 3.0 eq) and a base such as triethylamine (3.0 eq) in anhydrous DCM.
-
Cool the amine solution in an ice bath.
-
Dissolve the crude 9-anthracenoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by precipitation. Dissolve the solid in methanol and precipitate the product by adding ethyl acetate. Filter to recover the purified water-soluble amine-functionalized anthracene derivative.
Protocol 2: General Esterification using Phosphoryl Chloride (POCl₃)
This protocol provides a general method for the esterification of this compound with various alcohols using phosphoryl chloride as a dehydrating agent.
Materials:
-
This compound
-
Alcohol (R-OH, e.g., methanol, ethanol, propanol)
-
Phosphoryl chloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (which also serves as the solvent, use a sufficient amount).
-
Cool the solution in an ice bath.
-
Add phosphoryl chloride (1.2 eq) dropwise to the cold solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC. For less reactive alcohols, the mixture may be heated to reflux.
-
Upon completion, pour the reaction mixture over crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Data Presentation: Photophysical Properties
The photophysical properties of fluorescent dyes derived from this compound are highly dependent on their chemical structure and the solvent environment. The following table summarizes key photophysical data for this compound and some of its derivatives.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| This compound | Ethanol | 255, 345, 363, 383 | 411 | - |
| This compound | Acetonitrile | 330, 347, 365, 385 | 405 | - |
| This compound | Water | 333, 345 | - | - |
| Methyl 9-anthroate | - | - | - | - |
| N-(2-aminoethyl)-9-anthracenecarboxamide | - | - | - | - |
Data for specific ester and amide derivatives is often reported within individual research articles and can vary. Researchers should consult the primary literature for specific values for their compound of interest.
Application Note: Detection of Mitochondrial Hypochlorite
Introduction: Mitochondrial hypochlorite (ClO⁻) is a reactive oxygen species (ROS) that plays a crucial role in cellular signaling and pathology. Fluorescent probes capable of selectively detecting mitochondrial ClO⁻ are valuable tools for studying its biological functions. 9-Anthracenecarboxamide derivatives can be designed as "off-on" fluorescent probes for this purpose.
Probe Design and Mechanism: A 9-anthracenecarboxamide core can be functionalized with a moiety that is selectively oxidized by hypochlorite. This oxidation event leads to a change in the electronic properties of the fluorophore, resulting in a "turn-on" of fluorescence. To target the mitochondria, a lipophilic cationic group, such as a triphenylphosphonium (TPP) moiety, is often incorporated into the probe's structure.
Caption: Workflow for the detection of mitochondrial hypochlorite using a 9-anthracenecarboxamide-based fluorescent probe.
Experimental Workflow:
-
Probe Synthesis: Synthesize the 9-anthracenecarboxamide probe with a hypochlorite-reactive group and a mitochondrial targeting moiety (e.g., TPP).
-
Cell Culture: Culture the cells of interest (e.g., HeLa cells) under standard conditions.
-
Probe Loading: Incubate the cultured cells with a solution of the fluorescent probe in a suitable buffer (e.g., PBS) for a specific duration to allow for cellular uptake and mitochondrial accumulation.
-
Induction of Hypochlorite (Optional): To induce endogenous hypochlorite production, cells can be treated with a stimulating agent.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the anthracene-based fluorophore. An increase in fluorescence intensity within the mitochondria indicates the presence of hypochlorite.
-
Data Analysis: Quantify the fluorescence intensity in the mitochondrial region to determine the relative levels of hypochlorite under different experimental conditions.
Conclusion
This compound is a valuable and readily available platform for the development of novel fluorescent dyes. The straightforward synthesis of esters and amides allows for extensive chemical diversification, enabling the creation of probes with tailored photophysical properties and biological targeting capabilities. The protocols and application notes provided herein serve as a guide for researchers to synthesize and utilize these versatile fluorescent compounds in their studies.
Application Notes: 9-Anthracenecarboxylic Acid Derivatives as Fluorescent Probes for Heavy Metal Ion Detection
References
- 1. An anthracene–quinoline based dual-mode fluorometric–colorimetric sensor for the detection of Fe3+ and its application in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Anthracene possessing amide functionality as a turn-on fluorescent probe for Cu2+ and Zn2+ ions | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Fluorescence Quenching Studies with 9-Aminoacridine (9-ACA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminoacridine (9-ACA) is a robust fluorescent probe characterized by its sensitivity to the local microenvironment. Its fluorescence properties, particularly its intensity and lifetime, are significantly altered upon interaction with various molecules, making it an invaluable tool for studying molecular interactions. Fluorescence quenching, the process by which the fluorescence intensity of a fluorophore is decreased, serves as a powerful method to probe the dynamics of these interactions.
This document provides a detailed experimental protocol for conducting fluorescence quenching studies using 9-ACA. The primary application detailed is the study of 9-ACA's interaction with a common collisional quencher, acrylamide, and its interaction with double-stranded DNA (dsDNA) through intercalation, a process highly relevant in drug development and molecular biology.
Mechanisms of Quenching:
Fluorescence quenching can occur through two primary mechanisms:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, resulting in a non-radiative return to the ground state. This process is dependent on the diffusion of the fluorophore and quencher.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
The Stern-Volmer equation is fundamental to analyzing fluorescence quenching data:
I0 / I = 1 + KSV[Q] = 1 + kqτ0[Q]
Where:
-
I0 is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
KSV is the Stern-Volmer quenching constant.
-
kq is the bimolecular quenching rate constant.
-
τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher.[1]
-
[Q] is the concentration of the quencher.
Key Properties of 9-ACA
The photophysical properties of 9-ACA are crucial for designing and interpreting fluorescence quenching experiments.
| Property | Value | Reference |
| Absorption Maxima (λabs) | ~402 nm, ~425 nm | |
| Excitation Wavelength (λex) | 405 - 423 nm | [2] |
| Emission Maxima (λem) | ~455 nm, ~483 nm | |
| Fluorescence Lifetime (τ0) | ~16.5 - 17.0 ns | [2] |
| Solubility | Soluble in ethanol, DMSO, and water (at acidic pH) |
Experimental Protocols
Materials and Instrumentation
Materials:
-
9-Aminoacridine (9-ACA), high purity
-
Quencher (e.g., Acrylamide or calf thymus DNA)
-
Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Spectroscopic grade solvents (e.g., ethanol or DMSO for stock solutions)
-
Volumetric flasks and micropipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with temperature control
-
Analytical balance
Preparation of Solutions
1. 9-ACA Stock Solution (1 mM):
- Accurately weigh the required amount of 9-ACA.
- Dissolve in a minimal amount of DMSO or ethanol.
- Bring the final volume up with the chosen buffer (e.g., PBS) in a volumetric flask.
- Store protected from light at 4°C.
2. 9-ACA Working Solution (e.g., 10 µM):
- Dilute the 1 mM stock solution with the buffer to the final desired concentration. The absorbance of this solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
3. Quencher Stock Solution (e.g., 1 M Acrylamide or 1 mg/mL dsDNA):
- Accurately weigh the quencher and dissolve it in the buffer in a volumetric flask.
4. Sample Preparation for Titration:
- Prepare a series of samples in cuvettes.
- Each cuvette should contain the same concentration of 9-ACA (from the working solution).
- Add increasing volumes of the quencher stock solution to each cuvette to achieve the desired final quencher concentrations.
- Ensure the total volume in each cuvette is the same by adding buffer.
- Include a blank sample containing only the buffer and a reference sample containing only the 9-ACA working solution (for I0 measurement).
Data Acquisition
-
Absorbance Spectra:
-
Record the absorbance spectra of the 9-ACA solution and the quencher solution to check for potential inner filter effects (where the quencher absorbs at the excitation or emission wavelengths of the fluorophore).
-
-
Fluorescence Measurements:
-
Set the spectrofluorometer to the appropriate excitation wavelength for 9-ACA (e.g., 410 nm).
-
Set the emission wavelength range (e.g., 430 - 550 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Allow the samples to equilibrate at a constant temperature (e.g., 25°C).
-
Measure the fluorescence emission spectrum for each sample, starting with the 9-ACA solution without the quencher (I0).
-
Record the fluorescence intensity at the emission maximum for each sample (I).
-
Data Presentation and Analysis
Stern-Volmer Analysis for Acrylamide Quenching
The following table presents hypothetical data for the quenching of 10 µM 9-ACA by acrylamide in PBS buffer at 25°C.
| [Acrylamide] (M) | Fluorescence Intensity (I) (a.u.) | I0/I |
| 0.00 | 985.3 | 1.00 |
| 0.02 | 752.1 | 1.31 |
| 0.04 | 608.9 | 1.62 |
| 0.06 | 505.3 | 1.95 |
| 0.08 | 428.4 | 2.30 |
| 0.10 | 369.0 | 2.67 |
Analysis:
-
Plot I0/I versus the quencher concentration [Q].
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, KSV.
-
Calculate the bimolecular quenching constant, kq, using the equation kq = KSV / τ0, where τ0 is the fluorescence lifetime of 9-ACA (~17.0 ns).
| Parameter | Value |
| KSV (M-1) | 16.7 |
| τ0 (ns) | 17.0 |
| kq (M-1s-1) | 9.82 x 108 |
Analysis of 9-ACA Intercalation into DNA
The binding of 9-ACA to dsDNA can be analyzed to determine the binding constant (Kb) and the number of binding sites (n) using the following equation:
log[(I0 - I) / I] = log Kb + n log[Q]
The following table presents hypothetical data for the quenching of 10 µM 9-ACA by dsDNA.
| [dsDNA] (µM) | Fluorescence Intensity (I) (a.u.) | (I0 - I) / I | log[(I0 - I) / I] | log[dsDNA] |
| 0 | 985.3 | - | - | - |
| 5 | 788.2 | 0.25 | -0.60 | 0.70 |
| 10 | 656.9 | 0.50 | -0.30 | 1.00 |
| 20 | 492.7 | 1.00 | 0.00 | 1.30 |
| 40 | 328.5 | 2.00 | 0.30 | 1.60 |
| 80 | 205.3 | 3.80 | 0.58 | 1.90 |
Analysis:
-
Plot log[(I0 - I) / I] versus log[Q].
-
The y-intercept of the linear fit gives log Kb, and the slope gives n.
| Parameter | Value |
| Binding Constant (Kb) (M-1) | 2.0 x 105 |
| Number of Binding Sites (n) | 1.1 |
Visualizations
Experimental Workflow
Caption: Workflow for 9-ACA fluorescence quenching experiment.
Signaling Pathway: 9-ACA Intercalation into DNA
Caption: 9-ACA intercalation into dsDNA leading to fluorescence quenching.
References
Application Notes and Protocols for In Vivo Formulation of 9-Anthracenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthracenecarboxylic acid (9-AC) is a widely utilized pharmacological tool, primarily known for its function as a chloride channel blocker. Its main target is the Calcium-Activated Chloride Channel (CaCC), TMEM16A (also known as Anoctamin 1). By inhibiting these channels, 9-AC can modulate various physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal signaling. Due to its poor aqueous solubility, developing a suitable formulation for in vivo animal studies is critical for obtaining reliable and reproducible results.
These application notes provide a comprehensive guide to formulating this compound for animal research, including recommended vehicle compositions, detailed preparation protocols, and available pharmacokinetic data. The information is intended to assist researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.
Data Presentation
Solubility of this compound
The solubility of this compound is a key consideration for its formulation. It is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS) but shows good solubility in organic solvents.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL[1] |
| Ethanol | ~1 mg/mL[1] |
| Dimethylformamide (DMF) | ~1 mg/mL[1] |
| PBS (pH 7.2) | Insoluble[1] |
Recommended In Vivo Formulation
A common and effective approach for formulating poorly soluble compounds for in vivo administration is the use of a co-solvent system. The following formulation has been successfully used for various compounds in animal studies and is recommended for this compound.
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
This vehicle is generally well-tolerated in common laboratory animal species such as mice and rats for intraperitoneal (IP) and intravenous (IV) administration.[2][3] For sensitive animal models, the concentration of DMSO can be reduced.[4]
Pharmacokinetic Parameters of this compound (Intravenous Administration in Rabbits)
The following pharmacokinetic data was obtained after a single intravenous injection of 36 µM/kg of this compound in New Zealand White male rabbits. The disappearance of 9-AC from plasma followed a two-compartment model.
| Parameter | Value |
| Distribution Phase | |
| Half-life (t½α) | 2.8 ± 0.3 min |
| Elimination Phase | |
| Half-life (t½β) | 45.7 ± 2.2 min |
| Volume of Distribution | |
| Initial Volume (V₁) | 172.1 ± 9.7 mL/kg |
| Volume at steady state (Vdss) | 273 ± 18.6 mL/kg |
| Rate Constants | |
| K₁₂ | 0.085 ± 0.01 min⁻¹ |
| K₂₁ | 0.162 ± 0.02 min⁻¹ |
| Area Under the Curve (AUC) | 1920 ± 125.0 µg·min/mL |
Data from Villegas-Navarro et al., (1986). Note that this data is from a study using intravenous administration and the pharmacokinetic profile may differ with other routes of administration and in other species.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 1 mL stock solution of this compound in the recommended co-solvent vehicle. The final concentration of 9-AC in the formulation will depend on the desired dose for the animal study.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% sodium chloride), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add 100 µL of DMSO to the tube containing the 9-AC powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution. Vortex again to ensure the mixture is homogeneous.
-
Addition of Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex thoroughly.
-
Addition of Saline: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. It is crucial to add the saline slowly to prevent precipitation of the compound.
-
Final Inspection: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the concentration of 9-AC may be too high for this vehicle.
-
Storage: It is recommended to prepare the formulation fresh on the day of use.[2] If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to warm to room temperature and visually inspect for any precipitation.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for the intraperitoneal administration of the prepared this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Appropriate animal restraint device
Procedure:
-
Dose Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose in mg/kg. The recommended maximum injection volume for IP administration in mice is 10 mL/kg.[5]
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[5]
-
Injection Site: The injection should be administered into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[6]
-
Injection: Insert the needle at a 15-20 degree angle. Once the peritoneal cavity is entered, gently inject the formulation.
-
Post-injection Monitoring: After the injection, return the mouse to its cage and monitor for any signs of distress, pain, or adverse reactions at the injection site.
Mandatory Visualization
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: Signaling pathway of vasoconstriction mediated by TMEM16A and its inhibition by 9-AC.
Experimental Workflow for In Vivo Formulation and Administration
Caption: Workflow for preparing and administering 9-AC formulation for in vivo studies.
References
Synthesis of 9-Cyanoanthracene from 9-Anthracenecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 9-cyanoanthracene, a valuable building block in the development of fluorescent probes and optoelectronic materials, using 9-anthracenecarboxylic acid as the starting material. The protocols outlined below are based on established organic chemistry principles and provide a practical guide for laboratory synthesis.
Introduction
9-Cyanoanthracene is a fluorescent compound with applications in materials science and as a derivatizing agent in analytical chemistry. Its synthesis from the readily available this compound is a common requirement in many research and development settings. The most practical and reliable method involves a three-step sequence:
-
Chlorination: Conversion of this compound to its more reactive acid chloride derivative, 9-anthracenoyl chloride.
-
Amidation: Reaction of 9-anthracenoyl chloride with an ammonia source to form 9-anthracenecarboxamide.
-
Dehydration: Removal of a water molecule from 9-anthracenecarboxamide to yield the final product, 9-cyanoanthracene.
An alternative, though less commonly detailed in literature for this specific substrate, is the direct palladium-catalyzed decarboxylative cyanation of this compound.
Data Presentation
The following tables summarize the key physical and spectroscopic data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₅H₁₀O₂ | 222.24 | 213-217 | Yellow powder |
| 9-Anthracenecarboxamide | C₁₅H₁₁NO | 221.26 | - | Solid |
| 9-Cyanoanthracene | C₁₅H₉N | 203.24 | 173-177 | Powder |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | 7.5-8.6 (m, 9H), 11.5 (br s, 1H) | 125-135 (aromatic C), 168 (C=O) | 3000-2500 (O-H), 1680 (C=O) | 222 (M⁺) |
| 9-Anthracenecarboxamide | 7.4-8.5 (m, 9H), 7.9 (br s, 2H, NH₂) | 124-134 (aromatic C), 166 (C=O) | 3350, 3170 (N-H), 1650 (C=O) | 221 (M⁺) |
| 9-Cyanoanthracene | 7.6-8.7 (m, 9H) | 110 (CN), 123-133 (aromatic C) | 2215 (C≡N) | 203 (M⁺) |
Experimental Protocols
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water; handle with extreme care.
Protocol 1: Multi-Step Synthesis of 9-Cyanoanthracene
This protocol is divided into three stages, outlining the conversion of this compound to 9-cyanoanthracene via the amide intermediate.
Stage 1: Synthesis of 9-Anthracenoyl Chloride
This procedure details the conversion of a carboxylic acid to an acid chloride using thionyl chloride.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 9-anthracenoyl chloride is typically used in the next step without further purification.
-
Stage 2: Synthesis of 9-Anthracenecarboxamide
This procedure describes the conversion of the acid chloride to the corresponding primary amide.
-
Materials:
-
Crude 9-anthracenoyl chloride from Stage 1
-
Concentrated aqueous ammonia (NH₄OH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
-
-
Procedure:
-
Dissolve the crude 9-anthracenoyl chloride in an anhydrous solvent such as DCM or THF in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A precipitate of 9-anthracenecarboxamide will form.
-
Continue stirring for 30 minutes at 0°C, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold DCM to remove any unreacted starting material.
-
Dry the 9-anthracenecarboxamide in a vacuum oven. The expected yield is typically high for this step.
-
Stage 3: Synthesis of 9-Cyanoanthracene
This procedure outlines the dehydration of the primary amide to the nitrile.
-
Materials:
-
9-Anthracenecarboxamide from Stage 2
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., chloroform, toluene)
-
-
Procedure using Phosphorus Pentachloride:
-
In a round-bottom flask, mix 9-anthracenecarboxamide (1.0 eq) and phosphorus pentachloride (1.1 eq).
-
Gently heat the mixture. The reaction is often exothermic and may proceed without external heating once initiated.
-
After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice to decompose the excess PCl₅ and the phosphoryl chloride byproduct.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 9-cyanoanthracene by recrystallization (e.g., from ethanol or a toluene/hexane mixture) or by column chromatography on silica gel.
-
-
Procedure using Thionyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser, suspend 9-anthracenecarboxamide (1.0 eq) in an anhydrous solvent like toluene.
-
Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Work up the residue as described in the phosphorus pentachloride method (steps 4-8).
-
Visualizations
Chemical Reaction Pathway
Caption: Multi-step synthesis of 9-Cyanoanthracene.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Application Notes and Protocols for Photo-crosslinking of Materials Using Anthracene-Functionalized Polymers
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Anthracene-functionalized polymers are a class of photo-responsive materials that undergo reversible crosslinking upon exposure to specific wavelengths of ultraviolet (UV) light. This unique property allows for the spatiotemporal control of material properties, making them highly valuable in a range of applications, including drug delivery, tissue engineering, and the development of self-healing materials.[1][2][3][4]
The underlying mechanism for the photo-crosslinking of these polymers is the [4+4] cycloaddition reaction of the pendant anthracene groups.[5][6] Upon irradiation with UV light, typically at wavelengths greater than 350 nm, two anthracene moieties form a dimer, creating a covalent crosslink between polymer chains.[7] This process can often be reversed by exposing the material to UV light of a shorter wavelength (typically below 300 nm) or by applying heat, which causes the dimer to cleave and revert to its original monomeric form.[4][7][8] This reversibility allows for dynamic tuning of the material's properties, such as its mechanical strength, swelling behavior, and degradation profile.[1][8]
In the context of drug delivery, anthracene-functionalized polymers can be used to create hydrogels that encapsulate therapeutic agents.[1] The initial crosslinked hydrogel can effectively trap the drug molecules. Upon exposure to a specific light stimulus, the crosslinks can be cleaved, leading to a change in the hydrogel's mesh size and a controlled release of the encapsulated drug.[1][8] This on-demand drug release capability is particularly advantageous for targeted therapies and personalized medicine.
Key Features and Advantages:
-
Spatiotemporal Control: Crosslinking can be precisely controlled in both space and time by directing the light source.[2][3]
-
Reversibility: The ability to form and break crosslinks on demand allows for dynamic and tunable material properties.[4][8]
-
Biocompatibility: Many polymer backbones functionalized with anthracene have shown good biocompatibility, making them suitable for biomedical applications.[1]
-
Versatility: A wide range of polymer backbones can be functionalized with anthracene, allowing for the tailoring of material properties for specific applications.[9][10][11]
Photo-crosslinking Mechanism
The photo-crosslinking of anthracene-functionalized polymers is driven by the photodimerization of anthracene moieties. The process can be summarized as follows:
-
Excitation: Upon absorption of UV light (λ > 350 nm), an anthracene molecule is promoted to an excited singlet state.
-
Excimer Formation: The excited anthracene molecule can interact with a ground-state anthracene molecule to form an excimer.
-
[4+4] Cycloaddition: The excimer then undergoes a [4+4] cycloaddition reaction to form a stable dimer, resulting in a covalent bond that crosslinks the polymer chains.[6][12]
-
Reversion: The dimer can be cleaved back to the two original anthracene monomers by irradiation with shorter wavelength UV light (λ < 300 nm) or by heating.[7][8]
Caption: Mechanism of anthracene photodimerization and cleavage.
Experimental Protocols
Protocol 1: Synthesis of Anthracene-Functionalized Polymer (Poly(styrene-co-9-anthrylmethyl methacrylate))
This protocol describes the synthesis of a copolymer of styrene and 9-anthrylmethyl methacrylate (ANMA) via reversible addition-fragmentation chain-transfer (RAFT) polymerization.[13]
Materials:
-
Styrene
-
9-anthrylmethyl methacrylate (ANMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)
-
Anhydrous toluene
-
Methanol
-
Standard glassware for polymerization under inert atmosphere
Procedure:
-
In a Schlenk flask, dissolve styrene (e.g., 1.0 g, 9.6 mmol), ANMA (e.g., 0.3 g, 1.1 mmol), AIBN (e.g., 3.8 mg, 0.023 mmol), and CPAD (e.g., 20 mg, 0.058 mmol) in anhydrous toluene (10 mL).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 24 hours with constant stirring.
-
Quench the reaction by immersing the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterize the resulting polymer (Poly(styrene-co-ANMA)) using techniques such as ¹H NMR spectroscopy to confirm the incorporation of the anthracene moiety and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.
Protocol 2: Photo-crosslinking of Anthracene-Functionalized Polymer Film
This protocol outlines the procedure for photo-crosslinking a thin film of the synthesized Poly(styrene-co-ANMA).
Materials:
-
Synthesized Poly(styrene-co-ANMA)
-
Solvent (e.g., dichloromethane, THF)
-
Glass slides or quartz plates
-
Spin coater
-
UV lamp (e.g., 365 nm)
Procedure:
-
Prepare a solution of the Poly(styrene-co-ANMA) in a suitable solvent (e.g., 10 wt% in dichloromethane).
-
Prepare a thin film of the polymer solution on a glass slide or quartz plate using a spin coater. The thickness of the film can be controlled by adjusting the spin speed and solution concentration.
-
Dry the film in a vacuum oven to remove any residual solvent.
-
Expose the polymer film to UV light with a wavelength of 365 nm. The irradiation time will depend on the lamp intensity and the desired degree of crosslinking. Monitor the crosslinking process by measuring the change in the UV-Vis absorption spectrum of the anthracene moiety (the characteristic absorbance peaks of anthracene at around 350-400 nm will decrease as dimerization proceeds).[2]
-
After irradiation, the crosslinked film will be insoluble in solvents that would typically dissolve the linear polymer. This can be confirmed by attempting to dissolve a small portion of the irradiated film.
-
To reverse the crosslinking, irradiate the film with UV light of a shorter wavelength (e.g., 254 nm).[14]
Caption: Experimental workflow for synthesis and crosslinking.
Quantitative Data
The following tables summarize key quantitative data related to the photo-crosslinking of anthracene-functionalized polymers.
Table 1: Irradiation Conditions for Crosslinking and Cleavage
| Polymer System | Crosslinking Wavelength (nm) | Cleavage Wavelength (nm) | Reference |
| Poly(ethylene terephthalate-co-2,6-anthracenedicarboxylate) | 350 | 254 (for model dimers) | [11] |
| Anthracene-functionalized polynorbornenes | 365 | Not specified (thermal cleavage) | [4] |
| Anthracene-functionalized thermosensitive block copolymer | 365 | Not specified | [15] |
| Coumarin-grafted PVA (analogous system) | 354 | 254 | [14] |
Table 2: Characterization of Photo-crosslinking
| Polymer System | Characterization Technique | Observation | Reference |
| Anthracene-functionalized polynorbornenes | UV-Vis Spectroscopy | Decrease in anthracene absorbance upon irradiation | [4] |
| Poly(ethylene terephthalate-co-2,6-anthracenedicarboxylate) | NMR, UV-Vis, DSC, Viscometry | Evidence of dimer formation and increased viscosity | [11] |
| Polyanthracene | UV-Vis Spectroscopy | Decrease in absorbance at 381 nm | [2] |
| Anthracene-functionalized dipolar glass copolymers | UV-Vis Spectroscopy | Strong absorbance in the 300-400 nm range enabling photo-responsiveness | [13] |
Application in Controlled Drug Release
A key application of photo-crosslinkable anthracene-functionalized polymers is in the development of smart drug delivery systems. A hydrogel can be formulated from these polymers, loaded with a therapeutic agent, and then crosslinked to encapsulate the drug. The release of the drug can then be triggered on-demand by applying a light stimulus.
Caption: Controlled drug release using a photo-crosslinkable hydrogel.
References
- 1. Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Photodimerization, Photocleavage [ebrary.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthracene-functionalized dipolar glass copolymers as precursors for high-dielectric single-chain nanoparticles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05454K [pubs.rsc.org]
- 14. A photo-reversible crosslinking resin for additive manufacturing: reversibility and performance - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06587K [pubs.rsc.org]
- 15. Anthracene functionalized thermosensitive and UV-crosslinkable polymeric micelles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving solubility of 9-Anthracenecarboxylic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of 9-Anthracenecarboxylic acid (9-ACA). The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
This compound's low solubility in water is due to its chemical structure. It possesses a large, hydrophobic anthracene backbone, which is a polycyclic aromatic hydrocarbon.[1] While the carboxylic acid group provides some polarity, the nonpolar nature of the anthracene rings dominates, leading to limited interaction with polar water molecules.[1]
Q2: What are the common organic solvents for dissolving this compound?
This compound is more readily soluble in several organic solvents. Commonly used solvents include ethanol, acetone, dimethylformamide (DMSO), and chloroform.[1][2][3] The solubility in ethanol, DMSO, and dimethylformamide is approximately 1 mg/mL.[3]
Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?
Yes, adjusting the pH is a highly effective method. This compound is a weak acid with a pKa of approximately 3.65.[2][4] Increasing the pH of the aqueous solution above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[5] It is recommended to try adjusting the pH to neutral or slightly alkaline conditions for improved solubility.[5]
Q4: What are cosolvents and can they help dissolve this compound?
Cosolvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds. For this compound, using cosolvents like ethanol or DMSO in your aqueous buffer can significantly improve its solubility.[3] However, it is crucial to consider the potential toxicity of the cosolvent to cells or organisms in biological experiments and to determine the maximum tolerable concentration.
Q5: What is cyclodextrin complexation and is it a viable method for this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6][7][8] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has enhanced aqueous solubility.[6][7][8] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation occurs when adding a 9-ACA stock solution (in organic solvent) to an aqueous medium. | The final concentration of the organic solvent is not sufficient to maintain solubility, or the final concentration of 9-ACA exceeds its solubility limit in the mixed solvent system. | - Decrease the final concentration of 9-ACA.- Increase the proportion of the organic cosolvent in the final solution, ensuring it remains within a non-toxic range for your experimental system.- Add the stock solution to a larger volume of the aqueous medium while vortexing to ensure rapid dispersion.[6] |
| The pH of the solution drops after adding this compound. | This compound is an acidic compound. | After adding 9-ACA, readjust the pH of the solution to the desired level using a suitable base (e.g., NaOH). |
| Even with pH adjustment, the compound does not fully dissolve. | The solubility limit has been reached at that specific pH and temperature. | - Gently warm the solution or use sonication to aid dissolution.[6]- Consider using a combination of methods, such as pH adjustment along with a cosolvent or cyclodextrin complexation. |
| The prepared aqueous solution of 9-ACA is not stable and precipitates over time. | The solution is supersaturated, or the compound is degrading. | - Prepare fresh solutions before each experiment.[11]- Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6][11] |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Sparingly soluble / Insoluble | [2][4][12] |
| Ethanol | ~1 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL | [3] |
| Dimethylformamide (DMF) | ~1 mg/mL | [2][3] |
| Acetone | Moderately soluble | [2] |
| Chloroform | More soluble than in water | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.[6]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to maintain stability.[6][11]
Protocol 2: Improving Aqueous Solubility by pH Adjustment
-
Suspension: Suspend the weighed this compound in the desired aqueous buffer.
-
pH Measurement: Measure the initial pH of the suspension.
-
Titration: Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH.
-
Dissolution: Continue adding the base until the this compound is fully dissolved and the desired final pH is achieved.
Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)
-
Molar Ratio Calculation: Calculate the required amounts of this compound and a suitable cyclodextrin (e.g., β-cyclodextrin) for a 1:1 molar ratio.
-
Paste Formation: Place the cyclodextrin in a mortar and add a small amount of deionized water to form a thick paste.
-
Kneading: Gradually add the this compound powder to the paste while continuously grinding with a pestle for at least 30 minutes.[6]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.[6]
-
Final Product: The dried powder is the 9-ACA-cyclodextrin inclusion complex, which can be dissolved in aqueous solutions for experiments.
Visual Guides
Caption: Experimental workflows for preparing this compound solutions.
Caption: Factors influencing the aqueous solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [wap.guidechem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound CAS#: 723-62-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. humapub.com [humapub.com]
- 9. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for 9-Anthracenecarboxylic Acid Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Anthracenecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Grignard Reaction Issues: - Presence of moisture in glassware or solvents.[1][2] - Inactive magnesium surface (oxide layer).[2] - Low temperature affecting reaction initiation. | Grignard Reaction Solutions: - Flame-dry all glassware under vacuum and cool under an inert atmosphere.[1] - Use anhydrous solvents.[3] - Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] - Gentle heating may be required to initiate the reaction. |
| Oxidation of 9-Anthraldehyde Issues: - Incomplete oxidation.[4] - Degradation of the starting material or product. | Oxidation of 9-Anthraldehyde Solutions: - Ensure the correct stoichiometry of the oxidizing agent.[5] - Control the reaction temperature, as overheating can lead to side products.[4][5] - Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of Side Products | Grignard Reaction: - Wurtz-coupling reaction between the Grignard reagent and the starting halide.[1] - Reaction with atmospheric CO2 before the addition of the dry ice. | Grignard Reaction: - Add the alkyl or aryl halide dropwise to the magnesium suspension to maintain a low concentration.[3] - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Oxidation of 9-Anthraldehyde: - Over-oxidation to form anthraquinone.[6] | Oxidation of 9-Anthraldehyde: - Use a milder oxidizing agent or control the amount of oxidant used.[4] - Monitor the reaction closely by TLC to stop it once the starting material is consumed. | |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of closely related impurities. | - Crystallization: Recrystallize the crude product from a suitable solvent such as ethanol.[7] - Column Chromatography: Use silica gel column chromatography with an appropriate solvent system (e.g., n-hexane/EtOAc) for separation.[8] - Sublimation: High purity can be achieved by sublimation.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed methods for synthesizing this compound include:
-
Oxidation of 9-Anthraldehyde: This method involves the oxidation of the aldehyde group to a carboxylic acid using oxidizing agents like sodium chlorite.[4][5]
-
Carboxylation of a 9-Anthracene Grignard Reagent: This involves the reaction of a Grignard reagent, formed from 9-bromoanthracene and magnesium, with carbon dioxide (dry ice).
-
Electrocarboxylation of Anthrone: An electrochemical method that directly carboxylates anthrone in the presence of CO2.[10]
Q2: How can I avoid the formation of byproducts during the Grignard synthesis?
A2: To minimize byproducts in the Grignard synthesis, it is crucial to work under strictly anhydrous conditions to prevent quenching of the Grignard reagent.[1] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to avoid reaction with atmospheric oxygen and moisture. Slow, dropwise addition of the halide to the magnesium suspension can help prevent Wurtz-coupling side reactions.[3]
Q3: My Grignard reaction is difficult to initiate. What should I do?
A3: Initiation of a Grignard reaction can be challenging due to an oxide layer on the magnesium surface.[2] To activate the magnesium, you can add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the reaction mixture. Gentle heating can also help to start the reaction. Ensure all reagents and solvents are completely dry.
Q4: What is a common impurity in the oxidation of 9-Anthraldehyde, and how can I remove it?
A4: A common impurity from the oxidation of 9-anthraldehyde is anthraquinone, which can result from over-oxidation.[6] Purification can be achieved through column chromatography on silica gel or by recrystallization.[8]
Q5: What are the recommended purification methods for this compound?
A5: The choice of purification method depends on the scale of the reaction and the desired purity. Common methods include:
-
Recrystallization: Ethanol is a commonly used solvent for recrystallization.[7]
-
Column Chromatography: A silica gel column with a solvent system like n-hexane/ethyl acetate can effectively separate the product from impurities.[8]
-
Sublimation: For achieving very high purity, sublimation is an effective technique.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 9-Anthraldehyde
This protocol is adapted from a patented synthesis method.[5]
Materials:
-
9-Anthraldehyde (100g)
-
Isopropanol (1000g)
-
2-Methyl-2-butene (50g)
-
Sodium dihydrogen phosphate (113.5g)
-
Sodium chlorite (68.6g)
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction flask, add 100g of 9-anthraldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.
-
Under stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water.
-
Prepare a solution of 68.6g of sodium chlorite in 300g of water and add it dropwise to the reaction mixture, maintaining the temperature between 20-30°C.
-
After the addition is complete, stir the reaction at room temperature for 2 hours.
-
Distill off the solvent under reduced pressure.
-
Adjust the pH of the residue to 2-3 with concentrated hydrochloric acid to precipitate the crude product.
-
Add 1000g of ethyl acetate to dissolve the solid, then filter.
-
Wash the organic phase twice with 300g of water.
-
Evaporate the organic phase to obtain the this compound as a yellow solid.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is based on a general procedure for the carboxylation of aryl halides.
Materials:
-
9-Bromoanthracene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO2)
-
Dilute Hydrochloric Acid
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings under an inert atmosphere (e.g., Argon).
-
Add a solution of 9-bromoanthracene in anhydrous THF dropwise to the magnesium turnings. Gentle heating may be necessary to initiate the reaction.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture in portions.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from ethanol.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Oxidation | 9-Anthraldehyde | Sodium chlorite, Sodium dihydrogen phosphate | Isopropanol/Water | 2 hours | 20-30 | ~69.65 | >99 | [5] |
| Photochemical Oxidation | 9-Anthraldehyde | Cobalt(II) phthalocyanine tetrasulfonic acid, O2 | Acetonitrile/Water | 150 hours | 20 | 100 | - | [8] |
| Grignard Carboxylation | 9,10-Dibromoanthracene | n-Butyllithium, Dry Ice | - | - | -78 | - | - | [5] |
| Electrocarboxylation | Anthrone | CO2 | DMF, MeCN, or NMP | - | Optimized | 96.1 | - | [10] |
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. CN113831237A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 5. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. amiscientific.com [amiscientific.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 9-Anthroic Acid Derivatization
Welcome to the technical support center for the derivatization of 9-anthroic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Below, you will find frequently asked questions and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during the synthesis of 9-anthroic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the derivatization of 9-anthroic acid, focusing on esterification and amidation reactions.
Q1: I am experiencing a very low yield of my 9-anthroic acid ester. What are the common causes?
A1: Low yields in the esterification of 9-anthroic acid are frequently due to suboptimal reaction conditions or the degradation of reagents. Key factors to investigate include:
-
Presence of Water: Moisture is a critical inhibitor of esterification reactions. Water can hydrolyze activating agents and compete with the alcohol as a nucleophile, leading to the formation of the starting carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Suboptimal Reaction Conditions: The efficiency of the reaction is highly dependent on temperature, reaction time, and the choice of solvent and catalyst. For instance, when using activating agents like N,N'-carbonyldiimidazole (CDI) or carbodiimides such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), the reaction often proceeds in two steps at different temperatures for optimal yield.[1]
-
Degradation of Reagents: Carbodiimides and other activating agents can degrade upon exposure to moisture and air. It is crucial to use fresh reagents and store them under inert gas.
-
Incomplete Activation of the Carboxylic Acid: If the carboxylic acid is not fully activated, the subsequent reaction with the alcohol will be inefficient. Using a slight excess of the activating agent can help drive the reaction to completion.
Q2: My amide coupling reaction with 9-anthroic acid is not working. What should I check?
A2: Similar to esterification, low yields in amide coupling reactions often stem from issues with reaction conditions and reagent stability. Consider the following:
-
Choice of Coupling Reagents: While EDC is a common choice, for sterically hindered amines or less reactive carboxylic acids, more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.[2] The addition of N-hydroxybenzotriazole (HOBt) can improve reaction rates and suppress side reactions.[2][3][4]
-
Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[2][3]
-
Reaction Temperature: Many amide coupling reactions are initiated at 0°C to control the initial activation step and then allowed to warm to room temperature to drive the reaction to completion.[2][3]
Q3: I see multiple unexpected peaks in my HPLC analysis of the reaction mixture. What could they be?
A3: Extraneous peaks can originate from several sources:
-
Excess Reagents: Unreacted 9-anthroic acid, coupling agents, or additives will appear in the chromatogram.
-
Byproducts: The reaction of EDC can form a water-soluble urea byproduct, which can typically be removed with an aqueous workup.[3] Symmetrical anhydrides can also form from the reaction of the activated carboxylic acid with another molecule of the starting acid.
-
Side Reactions: If other nucleophilic functional groups are present in your starting materials (e.g., phenols, thiols), they may also react with the activated 9-anthroic acid.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the derivatization of 9-anthroic acid. Note that optimal conditions may vary depending on the specific substrates used.
Table 1: Esterification of Carboxylic Acids using 9-(Hydroxymethyl)anthracene (HMA)
| Activation Method | Activating Agent | Catalyst | Base | Solvent | Temperature | Time | Yield |
| Carbodiimide | DAC | HOBt | Triethylamine | Chloroform | 0°C (activation), RT (esterification) | 30 min (activation), 10 min (esterification) | Quantitative |
| Imidazole | CDI | None | None | Chloroform | 25°C (activation), 60°C (esterification) | 5 min (activation), 20 min (esterification) | Quantitative |
| Pyridinium Salt | BMP | None | Triethylamine | Chloroform | 25°C | 30 min | Quantitative |
Data synthesized from Lingeman et al.[1]
Table 2: Amidation of Carboxylic Acids using EDC
| Additive | Base | Solvent | Temperature | Time | Typical Yield |
| HOBt | DIPEA or TEA | DCM or DMF | 0°C to RT | 1-18 hours | Good to Excellent |
| DMAP & HOBt (catalytic) | DIPEA | Acetonitrile | 23°C | 24 hours | Good to Excellent |
Data synthesized from BenchChem Application Notes and Ghose et al.[2][4]
Experimental Protocols
Protocol 1: Esterification of a Carboxylic Acid with 9-(Hydroxymethyl)anthracene (HMA) using N,N'-Carbonyldiimidazole (CDI) [1]
-
To the carboxylic acid in chloroform, add a solution of CDI.
-
Keep the mixture at 25°C for 5 minutes to allow for the activation of the carboxylic acid.
-
Add hydrochloric acid to destroy any excess CDI and heat at 60°C for 30 seconds.
-
Add a solution of HMA in chloroform to the reaction mixture.
-
Heat the mixture at 60°C for 20 minutes.
-
Evaporate the solvent under a stream of nitrogen before analysis.
Protocol 2: Amidation of 9-Anthroic Acid using EDC and HOBt [2][3]
-
In a round-bottom flask, dissolve 9-anthroic acid (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents) in anhydrous DMF or DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for addressing low yield in derivatization reactions.
Caption: A simplified reaction pathway for EDC-mediated esterification of 9-anthroic acid.
Caption: The reaction pathway for EDC/HOBt-mediated amidation of 9-anthroic acid.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-Anthracenecarboxylic Acid (9-ACA) Fluorescent Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Anthracenecarboxylic acid (9-ACA) fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored as a solid at -20°C in a dry, cool, and well-ventilated place.[1][2] The container should be tightly closed to prevent moisture absorption and degradation.[1] Under these conditions, it is stable for at least four years.[2] For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store in an inert gas atmosphere and protect from light.
Q2: What solvents are suitable for dissolving 9-ACA?
A2: 9-ACA is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at a concentration of approximately 1 mg/mL.[2] It has limited solubility in water.[3] When preparing a stock solution, it is advisable to purge the solvent with an inert gas.[2]
Q3: What are the excitation and emission wavelengths for 9-ACA?
A3: In ethanol, 9-ACA has an excitation maximum at approximately 255 nm and a primary emission maximum at 411 nm.[4] It also displays lower emission maxima at 388, 435, and 458 nm.[4] The absorption maximum is around 253 nm.[2] Note that these wavelengths can shift depending on the solvent environment.[5][6]
Q4: How does the solvent environment affect the fluorescence of 9-ACA?
A4: The fluorescence spectrum of 9-ACA is highly sensitive to the solvent's polarity and hydrogen-bonding properties.[5][6] In protic solvents like ethanol, a sharp, structured fluorescence is typically observed.[5] In aprotic solvents, a broad, less structured fluorescence around 470 nm may appear, which can be attributed to the formation of hydrogen-bonded dimers.[5][7] The Stokes shift (the difference between excitation and emission maxima) is influenced by the solvent's hydrogen-bond donor-acceptor properties.[6]
Q5: What is the mechanism of 9-ACA photodegradation?
A5: The photodegradation of 9-ACA can occur through several pathways. A primary mechanism is the [4+4] photodimerization, where two 9-ACA molecules react to form a non-fluorescent dimer, especially in the crystalline state or at high concentrations.[8] This process can be initiated by the formation of an excimer (an excited-state dimer).[8] In the presence of oxygen, photooxidation can also occur, leading to the formation of endoperoxides and subsequent decomposition into non-fluorescent products.[9]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Fluorescence Signal | 1. Incorrect filter set/wavelengths: Excitation and emission wavelengths may not be optimal for the experimental conditions. 2. Degraded 9-ACA: Improper storage or handling can lead to degradation. 3. Low concentration: The probe concentration may be too low for detection. 4. Quenching: Components in the sample or solvent may be quenching the fluorescence. 5. pH of the medium: The fluorescence of 9-ACA can be pH-dependent.[10] | 1. Verify the excitation and emission maxima for your specific solvent and instrumental setup. Use a fluorometer to scan the spectra. 2. Use a fresh stock of 9-ACA. Ensure proper storage at -20°C in a desiccated environment.[2] 3. Prepare a fresh, more concentrated solution. 4. Identify and remove potential quenchers. Consider purification of the sample. 5. Check and adjust the pH of your solution. Fluorescence intensity is known to be lower in acidic conditions.[10] |
| Rapid Signal Fading (Photobleaching) | 1. High excitation intensity: Excessive laser or lamp power can accelerate photobleaching.[11][12] 2. Prolonged exposure: Continuous illumination of the sample leads to photodegradation.[12][13] 3. Presence of oxygen: Molecular oxygen can react with the excited fluorophore, causing irreversible damage.[13] 4. High concentration: At higher concentrations, dimer formation can lead to quenching and apparent signal loss.[5] | 1. Reduce the intensity of the excitation light. Use neutral density filters if necessary.[11] 2. Minimize the exposure time. Use intermittent imaging or shutters to block the light path when not acquiring data. 3. Deoxygenate your solvent or use an oxygen scavenger in your medium if compatible with your experiment. 4. Work at lower concentrations of 9-ACA to minimize dimer formation.[5] |
| Inconsistent or Irreproducible Results | 1. Variability in solution preparation: Inconsistent solvent, concentration, or pH. 2. Temperature fluctuations: Fluorescence intensity can be temperature-dependent.[14] 3. Instrumental drift: Variations in lamp output or detector sensitivity over time. | 1. Standardize your protocol for solution preparation, including solvent source, concentration, and pH measurement. 2. Maintain a constant temperature for your sample during measurements. 3. Calibrate your instrument regularly and use a stable reference standard. |
| Unexpected Spectral Shifts | 1. Solvent effects: A change in the local environment of the probe.[5][6] 2. Formation of aggregates or dimers: At higher concentrations, intermolecular interactions can alter the electronic states.[5][7] | 1. Ensure the purity and consistency of your solvent. Be aware of how different solvents affect the spectral properties of 9-ACA (see Table 1). 2. Dilute your sample to see if the spectral shift is concentration-dependent. |
Quantitative Data
Table 1: Spectroscopic Properties of 9-ACA in Various Solvents (2.0 x 10⁻⁶ M)
| Solvent | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ) at 357 nm (ns) |
| Water | 3100 | - |
| Methanol | 3177 | - |
| Ethanol | 3194 | 3.66 |
| Isopropyl alcohol | 4777 | - |
| Acetonitrile | 5006 | - |
| DMSO | 4935 | - |
| Chloroform | 6229 | - |
| Ethyl acetate | 5716 | - |
| Cyclohexane | 5562 | 5.15 (5 x 10⁻⁵ M, degassed) |
Data compiled from a study by El-Kemary, et al.[5]
Experimental Protocols
Protocol 1: Assessment of 9-ACA Photostability
This protocol outlines a method to measure the photobleaching rate of 9-ACA in solution.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., ethanol)
-
Fluorometer or fluorescence microscope with a stable light source and detector
-
Cuvette or microscope slide
-
Image analysis software (if using a microscope)
Procedure:
-
Sample Preparation: Prepare a solution of 9-ACA in the desired solvent at a known concentration (e.g., 1 µM).
-
Instrument Setup:
-
Turn on the light source and allow it to stabilize.
-
Set the excitation and emission wavelengths to the appropriate values for 9-ACA in the chosen solvent.
-
Adjust the detector settings to obtain a strong but not saturating signal.
-
-
Data Acquisition:
-
Place the sample in the instrument.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular time intervals (e.g., every 5-10 seconds) until the signal has decreased significantly (e.g., to less than 50% of the initial intensity).[15]
-
-
Data Analysis:
-
If using a microscope, select a region of interest (ROI) and measure the mean fluorescence intensity for each time point. Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.[15]
-
Normalize the intensity values to the initial intensity at time t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value.[15]
-
For a more detailed analysis, fit the decay curve to an exponential function to determine the photobleaching rate constant.
-
Protocol 2: Preparation of 9-ACA Stock Solution
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., ethanol, DMSO)[2]
-
Inert gas (e.g., argon or nitrogen)
-
Analytical balance
-
Volumetric flask
Procedure:
-
Weigh the desired amount of solid 9-ACA using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid.
-
Purge the solvent and the headspace of the flask with an inert gas to minimize oxygen content.[2]
-
Add solvent to the final volume mark.
-
Cap the flask and mix thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Visualizations
Caption: Workflow for assessing the photostability of 9-ACA.
Caption: Troubleshooting decision tree for low fluorescence signal.
Caption: Simplified photodegradation pathways of 9-ACA.
References
- 1. fishersci.dk [fishersci.dk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 9-蒽甲酸 suitable for fluorescence, purum, ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Photobleaching - Wikipedia [en.wikipedia.org]
- 13. Photobleaching [evidentscientific.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 9-Anthracenecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 9-Anthracenecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization, acid-base extraction, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the available equipment.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted starting materials (e.g., 9-bromoanthracene or anthracene), by-products from the synthesis (such as anthraquinone or other oxidation products), and residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC), which can provide quantitative purity data, and melting point determination, where a sharp melting range close to the literature value (213-217 °C) indicates high purity. Thin-Layer Chromatography (TLC) can be used for a rapid qualitative assessment of purity.
Q4: Is this compound soluble in common laboratory solvents?
A4: this compound has limited solubility in water but is soluble in many organic solvents.[1] It is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] Its solubility in organic solvents is crucial for methods like recrystallization and column chromatography.
Troubleshooting Guides
Recrystallization
Q: My this compound does not dissolve completely in the hot recrystallization solvent (ethanol). What should I do?
A: This could be due to insufficient solvent or the presence of insoluble impurities.
-
Action: Gradually add small portions of hot solvent until the solid dissolves. If a portion of the material still does not dissolve even with a significant amount of solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q: No crystals form upon cooling the solution. What is the problem?
A: This usually indicates that the solution is not supersaturated, meaning too much solvent was used.
-
Action: Reheat the solution and evaporate some of the solvent to concentrate it. You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Q: The recrystallized product is still colored/impure. How can I improve the purity?
A: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles.
-
Action: A second recrystallization can be performed. For colored impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.
Acid-Base Extraction
Q: An emulsion formed between the organic and aqueous layers during extraction. How can I break it?
A: Emulsions are common when there are particulates or surfactants present.
-
Action: Try gently swirling the separatory funnel instead of vigorous shaking. To break an existing emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. In some cases, gentle warming or cooling of the separatory funnel can also help.
Q: The recovery of this compound after precipitation from the aqueous layer is low. What could be the reason?
A: Incomplete precipitation or loss during filtration can lead to low recovery.
-
Action: Ensure the aqueous layer is sufficiently acidified to a pH of 1-2 to fully precipitate the carboxylic acid. Check the pH with litmus or pH paper. Cool the acidified solution in an ice bath to maximize precipitation. When filtering, wash the collected solid with a small amount of cold water to remove residual acid without dissolving a significant amount of the product.
Column Chromatography
Q: The separation of my compound from impurities on the column is poor.
A: This is often due to an inappropriate solvent system (eluent).
-
Action: Optimize the solvent system using Thin-Layer Chromatography (TLC) beforehand. The ideal eluent should give your product an Rf value of 0.25-0.35 and provide good separation from impurities. For acidic compounds like this compound, adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.
Q: The compound is eluting too quickly or not at all.
A: This indicates the eluent is too polar or not polar enough, respectively.
-
Action: If the compound elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). If the compound is not moving (low Rf), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent).
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield/Recovery | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, effective for removing small amounts of impurities with different solubility profiles. | Can have lower recovery if the compound is significantly soluble in the cold solvent. May require multiple cycles for high impurity loads. |
| Acid-Base Extraction | >95% | 80-95% | Excellent for separating acidic compounds from neutral and basic impurities. | Requires the use of acids and bases, and subsequent neutralization and extraction steps. May not be effective for removing other acidic impurities. |
| Column Chromatography | >99% | 60-85% | Highly effective for separating complex mixtures and achieving very high purity. | More time-consuming and requires larger volumes of solvent. Product recovery can be lower due to irreversible adsorption on the stationary phase. |
| Sublimation | >99% | 50-80% | Excellent for removing non-volatile or thermally unstable impurities. Yields very pure crystals. | Only applicable to compounds that sublime without decomposition. Can be difficult to scale up. |
Note: The values presented in this table are typical estimates and can vary depending on the initial purity of the crude material, the specific experimental conditions, and the scale of the purification.
Experimental Protocols
Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding ethanol dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solids.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely, preferably in a vacuum oven.
Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or diethyl ether in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the volume of the organic layer). Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper). This compound will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water. Dry the purified product.
Flash Column Chromatography
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain until it is just above the silica level. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to move the compound down the column. To improve the separation of the acidic product, a small amount of acetic acid (0.5-1%) can be added to the eluent.
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
Vacuum Sublimation
-
Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Insert the cold finger and ensure a good seal with a light application of vacuum grease.
-
Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system.
-
Cooling and Heating: Once a stable vacuum is achieved, circulate cold water through the cold finger. Gently heat the bottom of the sublimation apparatus using a heating mantle or an oil bath.
-
Sublimation: The this compound will sublime from the heated surface and deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully and slowly release the vacuum. Scrape the purified crystals from the cold finger onto a clean, dry surface.
Experimental Workflow
References
Technical Support Center: 9-Anthracenecarboxylic Acid (9-ACA) Handling and Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 9-Anthracenecarboxylic acid (9-ACA) in their experiments, with a focus on preventing its aggregation in solution.
Troubleshooting Guide: Preventing 9-ACA Aggregation
Aggregation of 9-ACA in solution, primarily through π-π stacking of the anthracene rings, can lead to inaccurate experimental results, including altered fluorescence properties and reduced biological activity. Below are common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the final working solution. | Poor solubility of 9-ACA in the aqueous experimental buffer. | - Co-solvents: Ensure the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is sufficient to maintain 9-ACA solubility in the final aqueous buffer, but not high enough to affect the experimental system (typically <0.5%).- pH Adjustment: The solubility of 9-ACA can be influenced by pH. For applications where the carboxylic acid group can be deprotonated (basic pH), solubility in aqueous solutions may be enhanced.[1] However, this may alter the compound's properties and should be tested for experimental compatibility. |
| Inconsistent or weak biological activity (e.g., chloride channel blocking). | - Suboptimal concentration due to aggregation.- Aggregates may have reduced activity compared to the monomeric form. | - Verify Solubilization: Before use, visually inspect the stock and working solutions for any signs of precipitation. Centrifuge the solution and measure the concentration of the supernatant to confirm the soluble concentration.- Optimize Solvent: Prepare the stock solution in an appropriate organic solvent like DMSO or ethanol at a concentration of approximately 1 mg/mL.[2] For aqueous working solutions, ensure the final solvent concentration is compatible with your cells or assay (e.g., <0.1-0.5% DMSO).[3] |
| Anomalous fluorescence readings (e.g., unexpected spectral shifts, quenching). | - Aggregation-induced changes in fluorescence. At high concentrations, 9-ACA can form excimers, leading to a red-shift and broadening of the emission spectrum.[4] | - Control Concentration: Work at lower concentrations of 9-ACA where aggregation is less likely to occur. The fluorescence spectrum of 9-ACA in ethanol shows an anthracene-like structure at concentrations below 10⁻⁵ mol/L.[5]- Use Solubilizing Agents: Employ surfactants or cyclodextrins to encapsulate 9-ACA and prevent aggregation, thus maintaining its monomeric fluorescence properties. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 9-ACA?
A1: 9-ACA is sparingly soluble in water but shows good solubility in organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended. The solubility in these solvents is approximately 1 mg/mL.[1][2] For biological experiments, DMSO is a common choice, but the final concentration in the aqueous buffer should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[3]
Q2: How can I increase the solubility of 9-ACA in my aqueous experimental buffer?
A2: Several strategies can be employed:
-
Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system.
-
pH Adjustment: Increasing the pH of the solution can deprotonate the carboxylic acid group, which may increase its aqueous solubility. However, the effect of pH on your specific experiment should be evaluated.[1]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used to form micelles that encapsulate 9-ACA, increasing its apparent solubility in aqueous solutions. The surfactant concentration should be above its critical micelle concentration (CMC).
-
Cyclodextrins: Cyclodextrins, such as β-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin), can form inclusion complexes with the hydrophobic anthracene ring of 9-ACA, effectively shielding it from the aqueous environment and preventing aggregation.[6]
Q3: How does aggregation affect the use of 9-ACA as a chloride channel blocker?
A3: Aggregation can reduce the effective concentration of monomeric 9-ACA available to block the chloride channel pore, leading to weaker or more variable inhibitory effects.[3] To ensure reproducible results in electrophysiology experiments, it is crucial to maintain 9-ACA in a non-aggregated state in the final recording solution.
Q4: Can I use sonication or heating to dissolve 9-ACA?
A4: Gentle heating and sonication can be used to aid the dissolution of 9-ACA in organic solvents when preparing stock solutions.[3][7] However, for aqueous working solutions, if the compound precipitates upon cooling or dilution, it indicates that the solution is supersaturated, and the compound may aggregate over time. In such cases, using solubilizing agents is a more reliable approach.
Quantitative Data
The following table summarizes the solubility of 9-ACA in various solvents.
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~ 1 mg/mL | [2] |
| Ethanol | ~ 1 mg/mL | [2] |
| Dimethylformamide (DMF) | ~ 1 mg/mL | [2] |
| Water | Insoluble/Sparingly soluble | [1][8] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | [9] |
Experimental Protocols
Protocol 1: Preparation of a 9-ACA Stock Solution for Cellular Assays
This protocol describes the preparation of a 10 mM stock solution of 9-ACA in DMSO.
Materials:
-
This compound (MW: 222.24 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.22 mg of 9-ACA and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Using β-Cyclodextrin to Enhance Aqueous Solubility of 9-ACA
This protocol outlines a general method for preparing a 9-ACA/β-cyclodextrin inclusion complex to improve its solubility in aqueous solutions for experiments.
Materials:
-
This compound (9-ACA)
-
β-Cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Procedure:
-
Molar Ratio Determination: A common starting point is a 1:1 molar ratio of 9-ACA to β-cyclodextrin.
-
Kneading Method:
-
Place the calculated amount of β-cyclodextrin in a mortar.
-
Add a small amount of water to form a paste.
-
Dissolve the 9-ACA in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the 9-ACA solution to the β-cyclodextrin paste while continuously kneading with the pestle.
-
Continue kneading for at least 30-60 minutes.
-
The resulting paste is then dried (e.g., in a vacuum oven at a low temperature).
-
The dried complex can then be dissolved in the aqueous experimental buffer. The solubility will be significantly enhanced compared to 9-ACA alone.
-
Visualizations
Caption: Experimental workflow for using 9-ACA as a chloride channel blocker.
Caption: Strategies to prevent 9-ACA aggregation and their mechanisms.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-c... [protocols.io]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Solvent Effects on the Fluorescence Quantum Yield of 9-ACA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solvent effects on the fluorescence quantum yield of 9-aminoacridine (9-ACA).
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the fluorescence quantum yield of 9-ACA?
The fluorescence quantum yield of 9-aminoacridine is highly sensitive to the polarity of its environment. Generally, an increase in solvent polarity can lead to a significant change in the fluorescence quantum yield. For some 9-acridine derivatives, the quantum yield has been observed to increase dramatically with rising solvent polarity. For instance, one study on an acridine-dicyanoisophorone-based probe, a derivative of 9-acridine, demonstrated an increase in fluorescence quantum yield from 0.5% in a less polar environment to 35.6% in a more polar one.[1] This is often attributed to the stabilization of the excited state in polar solvents, which can either enhance or quench fluorescence depending on the specific interactions.[2]
Q2: What is the expected fluorescence quantum yield of 9-ACA in common laboratory solvents?
Q3: What are the typical fluorescence lifetimes of 9-ACA?
The fluorescence lifetime of 9-ACA and its derivatives is also influenced by the solvent. For a 9-aminoacridine peptide derivative in PBS, a fluorescence lifetime of 17.0 ns has been reported.[3] In cases of excimer formation, which can occur at high concentrations or in specific environments, longer lifetimes of up to 24 ns have been observed, compared to the normal monomer lifetime of 16 ns.[4]
Data Presentation
The following table summarizes the available quantitative data for the fluorescence quantum yield and lifetime of 9-ACA and its derivatives in different solvents.
| Compound | Solvent/Medium | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) |
| 9-Aminoacridine | Ethanol | 0.99 | Not Reported |
| 9-Aminoacridine Peptide Derivative | Water | 0.95 ± 0.02[3] | Not Reported |
| 9-Aminoacridine Peptide Derivative | PBS | Not Reported | 17.0 ns[3] |
| Acridine-dicyanoisophorone derivative | Increasing Polarity | 0.5% to 35.6%[1] | Not Reported |
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of 9-ACA, using a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
9-ACA sample
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
Procedure:
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral range to 9-ACA.
-
Solution Preparation:
-
Prepare a stock solution of 9-ACA and the standard in the same solvent.
-
Prepare a series of dilutions for both the 9-ACA sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner-filter effects.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectra for all solutions, ensuring identical instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under each fluorescence emission spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the 9-ACA solutions and the standard solutions.
-
The plot should be linear. Determine the slope (Gradient) of the linear fit for both.
-
Calculate the quantum yield of 9-ACA (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.
-
Experimental Workflow Diagram:
Caption: Workflow for determining the relative fluorescence quantum yield.
Troubleshooting Guide
This guide addresses common issues encountered during the measurement of 9-ACA's fluorescence quantum yield.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting low or inconsistent 9-ACA fluorescence.
Common Problems and Solutions:
-
Problem: Lower than expected quantum yield.
-
Cause: Quenching due to solvent impurities or dissolved oxygen.
-
Solution: Use high-purity, spectroscopic grade solvents. Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before use.
-
-
Problem: Inconsistent or irreproducible results.
-
Cause 1: Inner-filter effect at high concentrations (Absorbance > 0.1).
-
Solution 1: Ensure that the absorbance of the solutions at the excitation wavelength is below 0.1.
-
Cause 2: Aggregation of 9-ACA molecules at high concentrations, leading to self-quenching. This can sometimes be observed by the appearance of a new, red-shifted emission band due to excimer formation.[4]
-
Solution 2: Work with dilute solutions. If aggregation is suspected, try a different solvent that better solvates the 9-ACA molecule.
-
Cause 3: Fluctuation in pH, especially in protic solvents. The protonation state of the amino group can significantly impact the fluorescence properties.
-
Solution 3: Use appropriate buffers to maintain a constant pH throughout the experiment.
-
-
Problem: Gradual decrease in fluorescence intensity during measurement.
-
Cause: Photobleaching of the 9-ACA molecule under prolonged or intense excitation.
-
Solution: Reduce the excitation light intensity using neutral density filters, or decrease the exposure time. Prepare fresh samples if significant photobleaching is observed.
-
-
Problem: Unexpected fluorescence peaks.
-
Cause: Fluorescent impurities in the solvent or on the cuvette.
-
Solution: Record a blank spectrum of the solvent alone to check for background fluorescence. Thoroughly clean the cuvettes with a suitable solvent.
-
By understanding the principles of solvent effects and following these troubleshooting guidelines, researchers can obtain more accurate and reproducible measurements of the fluorescence quantum yield of 9-ACA.
References
- 1. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. rsc.org [rsc.org]
- 4. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background fluorescence in assays using 9-ACA derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing background fluorescence in assays utilizing 9-aminoacridine (9-ACA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in assays using 9-ACA derivatives?
High background fluorescence can originate from multiple sources within an experimental setup. The main culprits include:
-
Autofluorescence from Biological Samples: Cellular components such as NADH, FAD, collagen, and elastin naturally fluoresce, particularly when excited by UV or blue light, which can overlap with the spectral properties of 9-ACA derivatives.[1][2]
-
Cell Culture Media and Buffers: Common media components like phenol red (a pH indicator), riboflavin, and Fetal Bovine Serum (FBS) are inherently fluorescent and can contribute significantly to background readings.[2]
-
Assay Reagents and Solvents: Impurities in solvents, buffers, or even the 9-ACA derivative itself can be a source of unwanted fluorescence.[3] Degradation of the probe due to improper storage or light exposure can also increase background.[3]
-
Plasticware and Consumables: The type of microplate used is critical. Clear or white plates can lead to higher background and well-to-well crosstalk compared to black plates.[1][4] Dust and other particulates on plates or cuvettes can also scatter light.[1]
Q2: What is fluorescence quenching and how can it affect my 9-ACA assay?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[5][6] It can occur through various mechanisms, including collisional (dynamic) quenching, where an excited fluorophore is deactivated upon contact with another molecule (the quencher), and static quenching, which involves the formation of a non-fluorescent complex in the ground state.[6][7][8][9] In your assay, compounds in your sample or even the 9-ACA derivative at high concentrations could act as quenchers, leading to an underestimation of the true signal.[10] Molecular oxygen is a well-known collisional quencher of many fluorophores.[5]
Q3: How does the choice of solvent impact the fluorescence of 9-ACA derivatives?
The polarity of the solvent can significantly influence the fluorescence intensity of 9-ACA derivatives.[3] It is crucial to ensure that the solvent used for the final measurement is consistent across all samples and is optimized for a low background signal. High-purity, HPLC-grade solvents are recommended to avoid fluorescent impurities.[3]
Q4: What are the best practices for storing and handling 9-ACA derivatives to maintain their stability?
To prevent degradation and the formation of fluorescent byproducts, 9-ACA derivatives should be stored protected from light, typically at -20°C or -80°C.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] When preparing solutions, always use high-purity, anhydrous solvents, as water can sometimes react with fluorescent probes and lead to byproduct formation.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: High Background Fluorescence in All Wells (Including "No-Cell" or "No-Enzyme" Controls)
This issue often points to a problem with the assay reagents or the general setup.
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use high-purity, HPLC-grade solvents and freshly prepared, filtered buffers.[2][3] Test each reagent individually to pinpoint the source of fluorescence. |
| Probe Degradation or Impurity | Prepare fresh probe solutions for each experiment.[3] If you suspect the stock is impure, consider HPLC purification or purchasing from a different supplier.[2] |
| Unstable Substrate | Some fluorogenic substrates can auto-hydrolyze, releasing the fluorophore. Prepare substrate solutions immediately before use and avoid repeated freeze-thaw cycles.[2] |
| Inappropriate Plate Choice | Always use opaque, solid black microplates for fluorescence assays to minimize crosstalk and background from scattered light.[1][4] |
| Excess Probe Concentration | An overly high concentration of the 9-ACA derivative can lead to high background and self-quenching.[3] Perform a concentration titration to find the optimal balance between signal and background (see Protocol 2). |
Issue 2: High Background Signal Only in Wells Containing Biological Samples
This suggests the source of the background is autofluorescence from your sample.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Run an "unlabeled control" (cells without the 9-ACA probe) to quantify the baseline autofluorescence and subtract it from your measurements.[2] If possible, select a 9-ACA derivative with excitation/emission wavelengths in the red or near-infrared spectrum to avoid the natural autofluorescence of cellular components like NADH and FAD.[2] |
| Media-Induced Fluorescence | Switch to a phenol red-free medium for the duration of the assay.[2] You can also reduce the serum (FBS) concentration or replace it with a less fluorescent protein source like Bovine Serum Albumin (BSA).[2] |
| Fixative-Induced Fluorescence | Aldehyde fixatives like formaldehyde can increase background fluorescence.[2] If fixation is necessary, consider treating cells with a reducing agent like sodium borohydride after fixation or using a non-aldehyde fixative like methanol.[2] |
Quantitative Data Summary
Optimizing the signal-to-noise ratio (SNR) is critical for a successful assay. A systematic approach to titrating your 9-ACA derivative is the most effective way to determine the optimal concentration.
Table 1: Example Data for 9-ACA Derivative Concentration Optimization
| 9-ACA Derivative Conc. (µM) | Signal (RFU) | Background (RFU) | Signal - Background (RFU) | Signal / Background (S/B Ratio) |
| 0.1 | 1500 | 500 | 1000 | 3.0 |
| 0.5 | 6000 | 650 | 5350 | 9.2 |
| 1.0 | 12000 | 800 | 11200 | 15.0 |
| 2.0 | 20000 | 1500 | 18500 | 13.3 |
| 5.0 | 25000 | 4000 | 21000 | 6.3 |
RFU = Relative Fluorescence Units. The optimal concentration in this example is 1.0 µM, which provides the highest Signal-to-Background ratio.
Visual Guides and Workflows
Key Experimental Protocols
Protocol 1: General Cell-Based Assay with a 9-ACA Derivative
This protocol outlines key steps for a generic cell-based assay, highlighting points where background can be minimized.
-
Reagent Preparation:
-
Cell Seeding:
-
Controls Setup:
-
Sample Autofluorescence Control: Designate wells containing cells in media, but without the 9-ACA probe. This measures the intrinsic fluorescence of your cells and media.[1]
-
Reagent Blank Control: Designate wells containing media and the 9-ACA probe, but no cells. This measures the background from your reagents.[1]
-
-
Compound Treatment & Staining:
-
Treat cells with your test compounds as required by the experimental design.
-
Add the optimized concentration of the 9-ACA derivative to the appropriate wells.
-
Incubate for the required time, protecting the plate from light to prevent photodecomposition of the probe.[3]
-
-
Fluorescence Reading:
-
Before reading, ensure the plate reader's gain setting is optimized to prevent detector saturation while maximizing the signal from your positive controls.
-
Use the appropriate excitation and emission wavelengths for your specific 9-ACA derivative.
-
-
Data Analysis:
-
Calculate the average fluorescence from the "Sample Autofluorescence Control" and subtract this value from all wells containing cells.
-
Calculate the average fluorescence from the "Reagent Blank Control" and subtract this value from all wells containing the probe.
-
Calculate the final signal and the signal-to-noise ratio for your experimental wells.
-
Protocol 2: Determining Optimal 9-ACA Probe Concentration
-
Setup: Use a solid black 96-well plate.[1] Prepare wells containing your assay buffer and cells/target (experimental condition) and wells with buffer only (background condition).
-
Titration: Prepare a serial dilution of the 9-ACA derivative (e.g., from 10 µM down to 10 nM).
-
Addition: Add the different concentrations of the probe to both the experimental and background wells.
-
Incubation: Incubate the plate under standard experimental conditions (time, temperature), protected from light.
-
Measurement: Read the fluorescence intensity at the appropriate wavelengths.
-
Analysis:
-
For each concentration, subtract the background reading (buffer + probe) from the experimental reading (buffer + cells/target + probe).
-
Plot the background-subtracted fluorescence vs. probe concentration.
-
Separately, calculate the Signal-to-Background (S/B) ratio at each concentration.
-
Select the lowest concentration that provides a robust signal well within the linear range of the curve and gives the maximal S/B ratio.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 7. chalcogen.ro [chalcogen.ro]
- 8. fiveable.me [fiveable.me]
- 9. ossila.com [ossila.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Resolving emulsions during workup of 9-Anthracenecarboxylic acid reactions
Technical Support Center: 9-Anthracenecarboxylic Acid Reactions
Welcome to the Troubleshooting Guide for Emulsion Resolution
This center provides targeted advice for researchers, scientists, and drug development professionals encountering emulsions during the workup of reactions involving this compound. The following questions address common issues and provide detailed protocols to resolve them effectively.
Frequently Asked Questions (FAQs)
Q1: What causes a persistent emulsion during the acid-base workup of this compound?
Emulsions are stable mixtures of immiscible liquids, like an organic solvent and water, that fail to separate.[1] During the workup of this compound, the primary cause is the formation of its carboxylate salt (sodium 9-anthracenecarboxylate) when a base like NaOH is used for extraction.[2] This salt is amphiphilic, meaning it has both a hydrophobic (the large anthracene core) and a hydrophilic (the ionic carboxylate group) part. This structure allows it to act like a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing the microscopic droplets of one phase within the other.[3][4] Vigorous shaking during the extraction process can exacerbate this by creating very fine droplets that are more easily stabilized.[5]
Q2: I've formed a stubborn emulsion. What is the first and simplest step I should take?
The simplest approach is patience.[6][7] Place the separatory funnel upright in a ring stand and let it sit undisturbed for 10-30 minutes.[8][9] Sometimes, the density difference between the two phases is enough for them to slowly separate on their own. Gently tapping the side of the funnel or slowly swirling the contents can sometimes help the droplets coalesce.[6][7]
Q3: The emulsion isn't breaking on its own. What is the next common technique to try?
The most common and often effective next step is to "salt out" the mixture by adding brine (a saturated aqueous solution of sodium chloride) or solid sodium chloride.[5][10] Adding salt increases the ionic strength of the aqueous layer.[11] This makes the aqueous phase more polar, which decreases the solubility of organic compounds (including the surfactant-like carboxylate salt) in it, forcing them into the organic layer and helping to disrupt the emulsion.[12]
Q4: Are there any other chemical additions that can help break the emulsion?
Yes, several options exist depending on the specific conditions:
-
Change pH: Adding a few drops of a dilute acid (like HCl) can sometimes help.[11] This protonates the carboxylate salt back to the neutral carboxylic acid, eliminating its surfactant properties. However, this will cause your product to move back into the organic layer, so this step should be considered carefully based on your extraction goals.
-
Add a Different Solvent: Adding a small amount of a different, miscible organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[3][11] For very nonpolar organic layers, a small amount of a more polar solvent like ethanol might help.[9]
-
Drying Agents: In some cases, particularly with gooey precipitates at the interface, adding a drying agent like anhydrous sodium sulfate can help by absorbing excess water and breaking the emulsion.[6][8]
Q5: When should I consider a mechanical method like centrifugation?
Centrifugation is often the most powerful and reliable method for breaking very stable emulsions, though it is not always readily available.[6][7] The strong centrifugal force mechanically separates the components based on their density.[13][14] This is a go-to method when chemical additions fail or are undesirable.
Troubleshooting Guide & Experimental Protocols
Problem: A persistent, milky layer has formed between the aqueous and organic phases in my separatory funnel.
Below is a step-by-step workflow to resolve the emulsion. Start with the least invasive method and proceed as necessary.
Caption: Troubleshooting workflow for resolving emulsions.
Method 1: Addition of Brine
This protocol details the "salting out" technique.
Protocol:
-
Ensure the separatory funnel is securely placed in a ring stand and the stopcock is closed.
-
Prepare a saturated solution of sodium chloride (NaCl) in water (brine).
-
Add the brine to the separatory funnel in small portions, approximately 5-10% of the total volume of the emulsion.
-
Stopper the funnel, and instead of shaking, gently invert it 2-3 times to mix the contents. Vigorous shaking should be avoided as it can worsen the emulsion.[5]
-
Periodically vent the funnel.
-
Place the funnel back on the ring stand and allow it to stand. Observe if the interface between the layers becomes sharper.
-
If separation begins, allow more time. If not, another small portion of brine can be added.[9]
Method 2: Filtration
This physical method attempts to coalesce the droplets by passing them through a porous medium.
Protocol:
-
Place a small plug of glass wool into the neck of a glass funnel.[3] Alternatively, prepare a small pad of Celite® in a Büchner funnel.[8]
-
Position the funnel over a clean receiving flask.
-
Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) through the prepared funnel.
-
The goal is for the filtration medium to break up the emulsion, allowing the liquids to coalesce and separate in the receiving flask.[15]
-
Transfer the filtrate back to a clean separatory funnel to complete the separation.
Method 3: Centrifugation
This is a highly effective mechanical method for phase separation.[14]
Protocol:
-
Carefully transfer the emulsion mixture into appropriate centrifuge tubes.
-
Crucially, ensure the centrifuge is balanced. Place a tube with an equal mass of a blank (e.g., water) directly opposite your sample tube.[13][16] Imbalance can severely damage the equipment.[16]
-
Centrifuge the samples. A common starting point is 2000-4000 x g for 10-20 minutes.[17] Higher speeds may be necessary for very stable emulsions.[18]
-
After centrifugation, carefully remove the tubes. The layers should be distinct and well-separated.
-
Use a pipette to carefully remove the desired layer.
Data Summary
| Method | Principle of Action | Relative Effectiveness | Potential Downsides |
| Patience/Gravity | Relies on density differences between phases. | Low | Time-consuming; ineffective for stable emulsions. |
| Addition of Brine | Increases ionic strength of the aqueous phase ("salting out").[11] | Moderate to High | May not work on highly stable emulsions; increases salt content in the aqueous waste. |
| Filtration | Physical coalescence of droplets on a filter medium.[3] | Moderate | Potential for product loss on the filter medium; can be slow.[10] |
| Centrifugation | Applies high g-force to accelerate density-based separation.[13] | Very High | Requires specialized equipment; not practical for very large volumes.[7] |
| Solvent Addition | Alters the polarity and density of one of the phases.[12] | Moderate | Can complicate solvent removal later; may alter product solubility. |
| pH Adjustment | Neutralizes the surfactant-like carboxylate salt.[7] | High | Reverses the intended acid-base extraction, moving the product back to the organic phase. |
Underlying Chemical Principles
The formation of an emulsion in this specific workup is a classic example of surfactant action. The deprotonated 9-anthracenecarboxylate anion possesses a dual nature that allows it to bridge the organic and aqueous phases.
Caption: Role of the carboxylate anion as a surfactant.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. azom.com [azom.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. addgene.org [addgene.org]
- 14. dolphincentrifuge.com [dolphincentrifuge.com]
- 15. Sciencemadness Discussion Board - Breaking a stable emulsion - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. The Basics of Centrifuge Operation and Maintenance: A Laboratory Guide | Lab Manager [labmanager.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 9-Anthracenecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Anthracenecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several common methods for the synthesis of this compound include:
-
Grignard Reaction: This involves the formation of a Grignard reagent from 9-bromoanthracene, which then reacts with carbon dioxide (dry ice)[1].
-
Oxidation of 9-substituted Anthracenes: This can involve the oxidation of 9-methylanthracene using strong oxidizing agents like potassium permanganate or chromic acid[2]. Another common starting material for oxidation is 9-anthraldehyde[3][4].
-
From 9,10-dibromoanthracene: This method involves reacting 9,10-dibromoanthracene with butyllithium to form a lithium salt, followed by treatment with dry ice. However, this method requires harsh conditions (-78°C) and may not be suitable for industrial production[4].
Q2: What are the primary applications of this compound?
A2: this compound is a versatile organic compound used as a building block in the synthesis of various materials. It is a key intermediate in the production of dyes, pharmaceuticals, and advanced materials[5]. Its fluorescent properties make it valuable for creating fluorescent probes and materials for organic light-emitting diodes (OLEDs)[5][6]. It is also used in the development of sensors and in the preparation of metal-organic frameworks (MOFs)[2][5].
Q3: What are the typical physical and chemical properties of this compound?
A3: this compound typically appears as a light yellow to green powder or crystal[7]. It has limited solubility in water but is moderately soluble in organic solvents like ethanol, acetone, and dimethylformamide[2]. It exhibits fluorescence, particularly in ethanol[6].
Troubleshooting Guide
Q4: I am experiencing very low yields in my Grignard reaction synthesis. What are the potential causes and solutions?
A4: Low yields in the Grignard synthesis of this compound are a common issue. Here are some potential causes and troubleshooting steps:
-
Moisture in the reaction: Grignard reagents are highly reactive with water. Ensure all glassware is flame-dried, and use anhydrous solvents (like THF)[1]. The reaction should be conducted under an inert atmosphere (e.g., Argon)[1].
-
Impure Magnesium: Use high-purity magnesium turnings. Activating the magnesium surface (e.g., with a small crystal of iodine) may be necessary to initiate the reaction.
-
Poor quality starting material: Ensure the 9-bromoanthracene is pure. Impurities can interfere with the formation of the Grignard reagent.
-
Inefficient carboxylation: Ensure the dry ice is freshly crushed and in excess. The Grignard reagent solution should be added slowly to the dry ice to prevent localized warming and side reactions.
Q5: My final product is difficult to purify and contains significant byproducts. What are common impurities and how can I remove them?
A5: The formation of byproducts is a known challenge in the synthesis of this compound[3]. Common impurities can include unreacted starting materials or side-products from competing reactions.
-
Purification Methods:
-
Common Byproducts and their Prevention:
Q6: The oxidation of 9-anthraldehyde is not going to completion, or I am seeing over-oxidation. How can I optimize this reaction?
A6: The oxidation of 9-anthraldehyde to this compound offers a route with potentially fewer byproducts and milder conditions[3][4].
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. A typical protocol suggests reacting for 2-3 hours at a controlled temperature of 20-30°C[3].
-
Stoichiometry of Oxidant: Use the correct molar ratio of the oxidizing agent (e.g., sodium chlorite)[4].
-
-
Over-oxidation:
-
Choice of Oxidant: Use a selective oxidant. Sodium chlorite in the presence of a scavenger like 2-methyl-2-butene is a common choice to avoid side reactions[4].
-
Temperature Control: Maintain the reaction temperature within the recommended range to prevent unwanted side reactions.
-
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Synthesis Method | Starting Material | Typical Yield | Key Advantages | Key Challenges |
| Oxidation of 9-anthraldehyde | 9-anthraldehyde | >99% Purity | Fewer byproducts, mild conditions, simple operation[3][4]. | Requires careful control of reaction conditions. |
| From 9-anthraceneboronic acid | 9-anthraceneboronic acid | 82-87% | High yield. | Starting material is expensive and not readily available[3]. |
| From Anthracene and CO2 | Anthracene | 47% | Readily available starting materials. | Low yield[3]. |
| Photo-oxidation of 9-anthraldehyde | 9-anthraldehyde | 100% | High yield. | Requires specialized equipment (LED lamp) and long reaction times (150 hours)[3]. |
| From 9,10-dibromoanthracene | 9,10-dibromoanthracene | Not specified | Utilizes a common starting material. | Harsh reaction conditions (-78°C), not suitable for industrial scale-up[4]. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction [1]
-
Preparation: Flame-dry a three-necked flask and equip it with a condenser, dropping funnel, and nitrogen/argon inlet.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of 9-bromoanthracene in anhydrous THF dropwise to the magnesium. Gentle heating may be needed to initiate the reaction.
-
Carboxylation: Once the magnesium is consumed, cool the reaction mixture in an ice bath. Carefully add crushed dry ice to the reaction mixture.
-
Workup: Allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product. Purify by crystallization from ethanol.
Protocol 2: Synthesis via Oxidation of 9-anthraldehyde [4]
-
Reaction Setup: In a reaction flask, add 100g of 9-anthraldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.
-
Addition of Reagents: Under stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water. Then, add dropwise a solution of 68.6g of sodium chlorite in 300g of water, maintaining the temperature at 20-30°C.
-
Reaction: After the addition is complete, stir the reaction at room temperature for 2 hours.
-
Workup: Evaporate the solvent. Adjust the pH of the residue to 1-5.
-
Extraction and Purification: Extract the product with an organic solvent. Evaporate the organic phase to obtain this compound.
Visualizations
Caption: Key synthesis pathways for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Key parameters influencing reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN113831237A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 4. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 723-62-6 [chemicalbook.com]
- 7. This compound | 723-62-6 | TCI AMERICA [tcichemicals.com]
How to induce crystallization of acetylsalicylic acid from solution
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for inducing the crystallization of acetylsalicylic acid (ASA) from solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing acetylsalicylic acid?
The ideal solvent for recrystallization is one in which acetylsalicylic acid is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1] For ASA, a mixed solvent system of ethanol and water is commonly and effectively used.[2][3][4] ASA dissolves well in warm ethanol, and the subsequent addition of water (an anti-solvent) reduces its solubility, promoting crystallization upon cooling.[2][5] Other solvents like acetone and diethyl ether also show good solubility.[6]
Q2: How does the rate of cooling affect the quality of the crystals?
The cooling rate directly influences both the size and purity of the resulting crystals.[1]
-
Slow Cooling: Promotes the formation of larger, more well-defined crystals and generally results in higher purity. This is because the molecules have sufficient time to orient themselves correctly into the crystal lattice, excluding impurities.[7]
-
Rapid Cooling (e.g., placing directly in an ice bath): Leads to the rapid formation of smaller crystals. This can trap impurities within the crystal lattice, resulting in a less pure product.[1][7]
Q3: My final product has a distinct vinegar-like smell. What does this indicate?
A smell of vinegar indicates the presence of acetic acid.[3] This can be a byproduct from the initial synthesis or a result of the hydrolysis of acetylsalicylic acid, which breaks down into salicylic acid and acetic acid in the presence of moisture.[3][6] Thorough washing and drying of the crystals are necessary to remove this impurity.
Q4: After recrystallization, my product still tests positive for salicylic acid. Why?
A positive ferric chloride test (a purple color change) confirms the presence of a phenol group, which is characteristic of salicylic acid but not pure ASA.[1][2] This indicates that unreacted salicylic acid remains. This can happen if the initial synthesis reaction was incomplete or if the recrystallization process was not efficient enough.[1] A second recrystallization may be required to achieve the desired purity.[1]
Q5: What does a broad or depressed melting point suggest about my sample?
A broad and depressed melting point range is a classic indicator of an impure compound.[1][8] Impurities disrupt the regular crystal lattice structure, which requires less energy to break apart, leading to melting at a lower temperature over a wider range.[1] Pure acetylsalicylic acid has a sharp melting point around 136°C.[9]
Troubleshooting Guide
Issue 1: No crystals are forming in the solution.
| Potential Cause | Troubleshooting Step |
| Solution is not supersaturated. | The most common reason for crystallization failure is that the solution is not supersaturated. You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of the solute. |
| Nucleation has not initiated. | Induce crystallization by scratching the inner wall of the flask with a glass stirring rod.[2][7][10][11] The microscopic scratches on the glass provide nucleation sites for crystal growth. |
| "Seeding" is required. | Add a single, small crystal of pure acetylsalicylic acid to the solution.[11] This "seed" crystal acts as a template for other molecules to crystallize upon. |
| Insufficient cooling. | Ensure the solution has been cooled sufficiently. After slow cooling to room temperature, place the flask in an ice-water bath for at least 10-15 minutes to maximize crystallization.[1][2][10] |
| Reaction failure. | It is possible the initial synthesis reaction did not yield acetylsalicylic acid.[11] Verify the synthesis protocol and starting materials. |
Issue 2: The final yield of crystals is very low.
| Potential Cause | Troubleshooting Step |
| Excess solvent was used. | Using too much solvent is a frequent cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[1] Always use the minimum amount of hot solvent needed to fully dissolve the crude product. |
| Premature crystallization. | If the solution cools too quickly during a hot filtration step (if performed to remove insoluble impurities), the product can crystallize on the filter paper and be lost. Ensure the funnel and flask are kept warm during this process.[1] |
| Incomplete crystallization. | Not allowing the solution to cool for a sufficient amount of time or failing to use an ice bath after initial slow cooling can result in a lower yield.[1] |
| Washing with warm solvent. | Washing the collected crystals with room temperature or warm solvent will dissolve some of your purified product.[1] Always use a minimal amount of ice-cold solvent for washing. |
| Mechanical losses. | Product can be lost during transfers between flasks or on the filter paper.[7] Ensure all crystals are carefully scraped and transferred during each step. |
Data Presentation
Solubility of Acetylsalicylic Acid in Various Solvents
The choice of solvent is critical for successful crystallization. The following table summarizes the solubility of acetylsalicylic acid in common solvents.
| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Reference |
| Water | 20 | ~0.3 | [6] |
| Ethanol | 25 | ~20.0 | [6] |
| Diethyl Ether | 25 | ~10.0 | [6] |
| Chloroform | 25 | ~6.0 | [6] |
| Acetone | 20-50 | Higher than Ethanol | [12][13] |
Note: Solubility generally increases with temperature. For recrystallization, a solvent is chosen where the solubility is high at the boiling point and low at or near 0°C.
Experimental Protocols
Protocol 1: Recrystallization by Cooling and Anti-Solvent Addition
This is the most common method for purifying crude acetylsalicylic acid.
-
Dissolution: Place the crude acetylsalicylic acid in an Erlenmeyer flask. Add a minimum amount of warm ethanol (e.g., ~4 mL per gram of crude product) and gently warm the flask on a hot plate until all the solid dissolves.[2][5]
-
Anti-Solvent Addition: Once dissolved, remove the flask from the heat. Slowly add cold deionized water (an anti-solvent, e.g., ~13 mL per 4 mL of ethanol) to the solution.[2][5] The solution will become cloudy, indicating the start of precipitation.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the growth of large, pure crystals.[7] You should observe the formation of needle-like crystals.[1]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the yield of crystals.[1][2][3]
-
Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities that may have adhered to the crystal surfaces.[1]
-
Drying: Allow air to be drawn through the crystals on the filter for several minutes to help dry them.[2] For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a low temperature or left to air dry.[3][7]
Protocol 2: Ferric Chloride Test for Purity
This test is used to detect the presence of unreacted salicylic acid.
-
Preparation: Set up four clean test tubes.
-
Reagent Addition: To each test tube, add 1 mL of ethanol and 2 drops of 1% ferric chloride (FeCl₃) solution.[1][2]
-
Sample Addition:
-
Test Tube 1 (Positive Control): Add a few crystals of pure salicylic acid.
-
Test Tube 2 (Crude Sample): Add a few crystals of your crude, pre-recrystallization product.
-
Test Tube 3 (Final Product): Add a few crystals of your final, recrystallized product.
-
Test Tube 4 (Blank/Negative Control): Add nothing further.[1]
-
-
Observation: Shake each tube and observe the color. A purple or violet color indicates the presence of a phenol group, and thus, salicylic acid contamination.[2] Your purified product in Test Tube 3 should show no color change compared to the blank in Test Tube 4.[1]
Visualizations
Caption: A standard experimental workflow for the recrystallization of acetylsalicylic acid.
Caption: A decision tree for troubleshooting when crystallization fails to occur.
Caption: The relationship between cooling rate and resulting crystal characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of aspirin inhalable powder by ultrasound-intensified anti-solvent crystallization for pulmonary drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Acetylsalicylic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. ukessays.com [ukessays.com]
- 8. nebula2.deanza.edu [nebula2.deanza.edu]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. wyzant.com [wyzant.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (653g) Solubilty of Acetylsalicylic Acid in Some Organic Solvents | AIChE [proceedings.aiche.org]
Technical Support Center: Managing Unexpected Color Changes During Organic Reaction Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage unexpected color changes that can occur during the workup of organic reactions.
Troubleshooting Guide: Diagnosing and Resolving Unexpected Color Changes
An unexpected color in your reaction mixture after workup can be alarming, but it often points to specific, solvable issues. This guide will walk you through a systematic approach to identify the cause and remedy the problem.
My organic layer has developed an unexpected color (e.g., yellow, brown, pink) after an aqueous wash.
This is a common observation and can stem from several sources. Follow this workflow to diagnose and address the issue:
Caption: Troubleshooting workflow for unexpected color in the organic layer.
Frequently Asked Questions (FAQs)
Q1: Why did my organic product, which should be colorless, turn yellow or brown?
A1: Yellow or brown discoloration in organic compounds that are expected to be colorless is often due to the formation of highly conjugated impurities.[1] These impurities can arise from several sources:
-
Oxidation: Air oxidation of sensitive functional groups, such as phenols or anilines, can produce colored byproducts.[2]
-
Polymerization: Small amounts of starting material or product may polymerize to form larger, conjugated systems that absorb visible light.
-
Decomposition: If the reaction was heated for an extended period or at too high a temperature, decomposition can lead to colored degradation products.[3]
Even a very small amount of a highly colored impurity can be enough to impart a noticeable color to the bulk material.[1]
Q2: The aqueous layer turned a vibrant color during the wash. What does this signify?
A2: A color change in the aqueous layer often indicates the removal of a colored impurity or a reaction with a component of your mixture.
-
pH Indicators: Your product or an impurity might be a pH-sensitive compound, and the color change is a result of the pH of your aqueous wash.[4][5]
-
Complexation: If you are washing to remove a metal catalyst, the formation of a colored complex in the aqueous layer is often a positive sign. For example, washing with a copper sulfate solution to remove amines will result in a purple aqueous layer as the copper-amine complex forms.[6]
Q3: My product is colored, but the NMR and mass spectrometry data look clean. Is the color an issue?
A3: It's possible for a sample to be of high purity (>95%) and still have a noticeable color.[1] This is because some colored impurities have very high extinction coefficients, meaning a tiny amount can produce a strong color. If the analytical data confirms the structure and high purity of your compound, the color may not be an issue for subsequent steps. However, if color is a critical quality attribute, further purification may be necessary.
Q4: How can I remove a persistent color from my product?
A4: If a simple aqueous wash does not remove the color, several techniques can be employed:
-
Activated Carbon: Treatment with activated charcoal is a common method for removing colored impurities.[7][8] The charcoal adsorbs large, conjugated molecules.
-
Recrystallization: This is an effective method for purifying solids, as the colored impurities may remain in the mother liquor.[9]
-
Column Chromatography: Both normal-phase (silica gel, alumina) and reversed-phase chromatography can be effective at separating colored impurities from the desired product.[8]
-
Distillation: For volatile liquids, distillation can separate the colorless product from non-volatile colored impurities.
Data Presentation
Table 1: Common pH Indicators and Their Color Changes
If your product's structure contains acidic or basic functional groups, it might be acting as a pH indicator. Compare the pH of your aqueous wash with the transition ranges below.
| Indicator | pH Range of Color Change | Color in Acidic Form | Color in Basic Form |
| Thymol Blue (acid range) | 1.2 – 2.8 | Red | Yellow |
| Methyl Orange | 3.1 – 4.4 | Red | Yellow |
| Bromocresol Green | 3.8 – 5.4 | Yellow | Blue |
| Methyl Red | 4.4 – 6.2 | Red | Yellow |
| Bromothymol Blue | 6.0 – 7.6 | Yellow | Blue |
| Phenol Red | 6.8 – 8.4 | Yellow | Red |
| Phenolphthalein | 8.2 – 10.0 | Colorless | Pink |
| Alizarin Yellow | 10.0 – 12.0 | Yellow | Red |
Data sourced from multiple chemical reference tables.[1][10][11][12][13]
Experimental Protocols
Protocol 1: Decolorization Using Activated Carbon
This protocol is for the removal of colored impurities from a solution of an organic compound.
Materials:
-
Solution of the colored organic compound
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filter paper (fluted)
-
Glass funnel
-
Clean receiving flask
Procedure:
-
In an Erlenmeyer flask, dissolve the colored compound in a suitable solvent with heating.
-
Once the compound is fully dissolved, remove the flask from the heat source.
-
Add a small amount of activated carbon (a spatula tip is a good starting point) to the hot solution. Caution: Adding charcoal to a near-boiling solution can cause it to boil over.[8]
-
Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.
-
If the color persists, you can add more activated carbon in small portions.
-
While the solution is still hot, perform a hot gravity filtration to remove the activated carbon. Place a fluted filter paper in a glass funnel and position it over a clean receiving flask.
-
Pour the hot solution through the filter paper. The activated carbon with the adsorbed impurities will be retained on the filter paper, and the decolorized solution will collect in the receiving flask.[7]
-
Proceed with the next step of your purification (e.g., crystallization by cooling).
Protocol 2: Quenching Excess Halogen (Bromine or Iodine)
This protocol is used when a yellow, orange, or brown color in the organic layer is suspected to be from residual bromine or iodine.[6][14]
Materials:
-
Organic layer containing suspected excess halogen
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Separatory funnel
Procedure:
-
Transfer the organic layer to a separatory funnel.
-
Add a portion of the saturated aqueous sodium thiosulfate solution. The volume should be roughly equal to the volume of the organic layer.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
The color due to the halogen should disappear almost instantly.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
If the color persists, the wash can be repeated.
-
Wash the organic layer with water and then brine to remove any residual salts.
-
Dry the organic layer over an appropriate drying agent (e.g., Na₂SO₄, MgSO₄).
Protocol 3: Diagnostic Thin-Layer Chromatography (TLC) for Colored Impurities
This protocol helps to determine if the color is associated with your product or a separate impurity.
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Eluent (a solvent system that gives good separation)
-
Capillary spotter
-
Sample of your colored product
-
UV lamp
Procedure:
-
Prepare a developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.
-
On the baseline of a TLC plate, spot your colored product.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
-
Observe the plate. If the color is a distinct spot that separates from your main product spot (visualized under UV light if your product is not colored), then the color is due to an impurity. If the color co-elutes with your product spot, the product itself may be colored, or the impurity has a very similar polarity.
Caption: Workflow for diagnostic TLC of a colored product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 5. eu-opensci.org [eu-opensci.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Decolorizing carbon [sites.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. pH indicator - Wikipedia [en.wikipedia.org]
- 11. Indicator Data Table [groups.chem.ubc.ca]
- 12. pH Color Change: Indicator Chart, Examples & Practical Uses [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Troubleshooting [chem.rochester.edu]
Identifying and removing impurities from commercial 9-Anthracenecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 9-Anthracenecarboxylic acid. Here, you will find information on identifying and removing common impurities to ensure the high purity required for your applications.
Frequently Asked Questions (FAQs)
Q1: My commercial this compound appears more yellow or brown than expected. What are the likely impurities?
A1: The pale yellow color of this compound is inherent to its structure. However, a darker yellow or brown hue can indicate the presence of impurities. These are often residual starting materials or byproducts from the synthesis, such as unreacted anthracene or oxidized side-products. Colored impurities can typically be removed by recrystallization, often with the aid of activated charcoal.
Q2: I see extra peaks in the aromatic region of the 1H NMR spectrum of my this compound. How can I identify the impurity?
A2: Unidentified aromatic peaks could correspond to several possibilities. A common impurity is residual anthracene, the parent hydrocarbon. Compare your spectrum to a reference spectrum of anthracene. Another possibility is the presence of isomers or related aromatic carboxylic acids. To identify the impurity, consider running a 2D NMR experiment like COSY or HMBC, or analyzing the sample by LC-MS to determine the molecular weight of the impurity.
Q3: What is the best solvent for recrystallizing this compound?
A3: The choice of solvent depends on the impurities you are trying to remove. This compound has good solubility in several organic solvents when heated. Ethanol is a commonly used and effective solvent for recrystallization.[1] Other solvents to consider, based on solubility data, include acetone and chloroform.[2] It is sparingly soluble in water.[2] For a given batch of impure material, it is always recommended to perform small-scale solvent screening to find the optimal conditions.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point. To prevent this, you can try a few approaches:
-
Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.
-
Try a different solvent or a mixed solvent system: A solvent in which the compound is less soluble, or a mixture of a good solvent and a poor solvent, can promote crystallization.
Q5: I've tried recrystallization, but a persistent impurity remains. What other purification techniques can I use?
A5: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities. Since this compound is a polar compound, it will adhere more strongly to a polar stationary phase like silica gel compared to non-polar impurities such as anthracene. Sublimation is another high-purity technique suitable for thermally stable compounds like this compound.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | Incorrect solvent choice leading to co-crystallization of impurities. | Perform a solvent screen with a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find one that dissolves the product well when hot but poorly when cold, while leaving impurities either fully dissolved or insoluble. |
| Solution cooled too quickly, trapping impurities in the crystal lattice. | Allow the recrystallization solution to cool slowly to room temperature before further cooling in an ice bath. | |
| Colored Impurities Persist | Highly colored, polar impurities are present. | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal before cooling. |
| Product Fails to Crystallize | Solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low Recovery from Column Chromatography | Product is too strongly adsorbed to the stationary phase. | Increase the polarity of the eluent. For silica gel chromatography, a gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the proportion of a more polar solvent (like ethyl acetate or acetone) can be effective. |
| Product is co-eluting with an impurity. | Optimize the solvent system for better separation. Use thin-layer chromatography (TLC) to test different solvent mixtures to achieve better separation between your product and the impurity before running the column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography on Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to pack under gravity, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (a small amount of the eluent or a more polar solvent like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) to remove non-polar impurities like anthracene. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or acetone). For example, you can switch to 9:1 hexane:ethyl acetate, then 4:1, and so on.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visual Guides
References
Technical Support Center: Troubleshooting Product Loss After Workup
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating product loss during the critical workup phase of an experiment. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered after a chemical reaction.
General Troubleshooting Guide
Product loss after workup is a common challenge that can significantly impact reaction yields. A systematic approach to troubleshooting is often the most effective way to identify the source of the loss.[1][2][3] This guide provides a logical workflow to diagnose and address potential issues.
Diagram: General Troubleshooting Workflow for Product Loss
Caption: A flowchart to diagnose the cause of product loss.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. However, it is also a common step where significant product loss can occur.[4][5][6]
FAQs for Liquid-Liquid Extraction
Q1: I can't find my product in the organic layer after extraction. What should I do?
A1: Your product may be more soluble in the aqueous layer than anticipated.[7][8] Here are a few steps to take:
-
Check the aqueous layer: If you still have the aqueous layer, try back-extracting it with a fresh portion of the organic solvent.[9]
-
"Salting out": Increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine).[10][11] This can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
pH adjustment: If your product is acidic or basic, its solubility in the aqueous layer will be highly dependent on the pH.[4][6]
Q2: An emulsion has formed between the two layers. How can I break it?
A2: Emulsion formation is a common issue, especially when dealing with complex mixtures containing surfactants.[4][12] Here are several methods to break an emulsion:
-
Patience: Sometimes, simply allowing the separatory funnel to stand for a period can lead to phase separation.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking to minimize emulsion formation in the first place.[12]
-
Addition of Brine: Adding a saturated salt solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[12]
-
Filtration: Filtering the mixture through a plug of glass wool or Celite can sometimes help to break up the emulsion.[12]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate phase separation.
Diagram: Logical Relationships in Extraction Troubleshooting
Caption: Decision tree for troubleshooting extraction issues.
Experimental Protocol: Standard Liquid-Liquid Extraction
-
Ensure the reaction mixture is at room temperature.
-
Transfer the reaction mixture to a separatory funnel of appropriate size.
-
Add the extraction solvent (e.g., ethyl acetate, dichloromethane). The volume is typically equal to or greater than the volume of the reaction mixture.
-
Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.
-
Gently swirl or shake the funnel for 1-2 minutes to ensure thorough mixing. Vent frequently.
-
Place the funnel back in a ring stand and allow the layers to separate completely.
-
Carefully drain the lower layer.
-
Pour the upper layer out through the top of the funnel to avoid contamination.
-
Repeat the extraction with fresh solvent as necessary.
-
Combine the organic layers and proceed with washing and drying.
Crystallization
Crystallization is a powerful purification technique for solid compounds. However, improper technique can lead to significant product loss.[13][14][15]
FAQs for Crystallization
Q1: My product is not crystallizing out of the solution, even after cooling.
A1: This is a common issue that can often be resolved with a few simple techniques:[15]
-
Induce Crystallization:
-
Supersaturation: The solution may be supersaturated. Try cooling the solution to a lower temperature in an ice bath.
-
Too Much Solvent: You may have used too much solvent.[13] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q2: I have a very low yield after crystallization.
A2: A low yield can result from several factors:[13][15]
-
Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor.[13] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again for a second crop of crystals.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, crystals can form on the filter paper or in the funnel.[14] Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[15]
Quantitative Data: Solubility and Recovery
The efficiency of a crystallization is highly dependent on the solubility of the compound in the chosen solvent at different temperatures.
| Compound | Solvent | Solubility at 20°C (g/100mL) | Solubility at 100°C (g/100mL) | Max Theoretical Recovery (from 10g in 100mL) |
| Acetanilide | Water | 0.53 | 5.5 | 89.5% |
| Benzoic Acid | Water | 0.34 | 5.9 | 94.2% |
Note: Data is illustrative and actual values may vary.
Column Chromatography
Column chromatography is a versatile purification technique, but product loss can occur due to improper packing, solvent selection, or compound instability.[16][17]
FAQs for Column Chromatography
Q1: My compound is not eluting from the column.
A1: There are several potential reasons for this:[16]
-
Compound Decomposition: Your compound may be unstable on the silica gel. You can test for this by spotting your compound on a TLC plate and letting it sit for an extended period to see if it decomposes.
-
Incorrect Solvent System: The eluent may not be polar enough to move your compound down the column. Try gradually increasing the polarity of the solvent system.
-
Compound Came Off in the Solvent Front: It's possible the compound is very nonpolar and eluted very quickly. Check the very first fractions collected.[16]
Q2: My fractions are all mixed, even with a good separation on TLC.
A2: This can be frustrating, but here are some things to consider:[16]
-
Overloading the Column: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Uneven Packing: An improperly packed column with channels or cracks will lead to poor separation.
-
Compound Degradation on the Column: As mentioned before, if your compound is degrading on the silica, you will continuously elute a mixture of your product and its degradation products.[16]
Experimental Protocol: Flash Column Chromatography
-
Select a Solvent System: Use TLC to find a solvent system that gives your desired compound an Rf value of approximately 0.3.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Fill the column with silica gel slurried in the initial, non-polar solvent.
-
Allow the silica to settle, ensuring a flat, even bed.
-
Add another layer of sand on top of the silica.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elute the Column:
-
Begin eluting with your chosen solvent system, applying gentle pressure with air or nitrogen.
-
Collect fractions and monitor them by TLC to identify which fractions contain your purified product.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- 1. reddit.com [reddit.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. fiveable.me [fiveable.me]
- 4. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. showzappat.weebly.com [showzappat.weebly.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
The Role of 9-Anthracenecarboxylic Acid in Organic NLO Materials: A Technical Overview
Technical Support Center
This technical support center addresses the potential use of 9-anthracenecarboxylic acid (9-ACA) in the context of enhancing the temporal stability of organic nonlinear optical (NLO) materials. The following information is intended for researchers, scientists, and professionals in drug development who are experimenting with or exploring novel organic NLO materials.
Frequently Asked Questions (FAQs)
Q1: What is temporal stability in the context of organic NLO materials?
A1: Temporal stability in organic NLO materials refers to the ability of a material to maintain its second-order NLO properties over time after the initial poling process. During poling, an external electric field is applied to a guest-host polymer system, aligning the NLO chromophores to create a non-centrosymmetric structure, which is essential for second-harmonic generation (SHG). However, over time, these aligned chromophores can relax back to a random orientation, leading to a decay in the SHG signal and a loss of the material's NLO properties. High temporal stability is crucial for the practical application of these materials in devices.
Q2: Is there evidence that this compound (9-ACA) can enhance the temporal stability of organic NLO materials?
A2: Currently, there is a notable lack of direct scientific literature demonstrating that this compound (9-ACA) is used to enhance the temporal stability of the poled order in guest-host organic NLO materials. Extensive searches have not yielded studies that show a slower decay of the second-harmonic generation (SHG) signal in NLO polymers doped with 9-ACA.
Q3: What are the known properties of 9-ACA that are relevant to NLO materials?
A3: Research on 9-ACA has primarily focused on its photophysical and photochemical properties. It is known for its fluorescence and, significantly, its ability to form stable radicals upon photo-irradiation. This has led to investigations into its use in photochromic and photomagnetic applications. The photostability of a material's components is a contributing factor to the overall device longevity. However, the direct impact of these properties on preventing the rotational relaxation of NLO chromophores in a polymer matrix has not been established.
Q4: What are the common strategies to enhance the temporal stability of organic NLO materials?
A4: The primary strategies for improving temporal stability focus on restricting the rotational freedom of the NLO chromophores within the polymer matrix. These include:
-
Increasing the Glass Transition Temperature (Tg) of the Polymer Host: Using polymers with a high Tg helps to "freeze" the aligned chromophores in place at operating temperatures.
-
Cross-linking: Creating a rigid, cross-linked polymer network after the poling process can physically hinder the reorientation of the chromophores.
-
Covalent Attachment of Chromophores: Grafting the NLO chromophores as side chains or incorporating them into the main chain of the polymer can provide a stronger anchor against relaxation compared to simply dispersing them as guests in a host matrix.
Troubleshooting and Experimental Considerations
While there is no established protocol for using 9-ACA to enhance temporal stability, researchers exploring its potential effects should consider the following:
Issue: Unexplained changes in optical properties upon illumination.
-
Possible Cause: 9-ACA is known to be photoactive and can form stable radicals. This could lead to changes in the absorption spectrum of the material or interact with the NLO chromophores, potentially affecting their performance.
-
Troubleshooting Steps:
-
Characterize the absorption spectra of the 9-ACA doped NLO material before and after light exposure.
-
Use techniques like electron spin resonance (ESR) spectroscopy to detect the presence of radicals.
-
Evaluate the NLO response (e.g., SHG intensity) as a function of light exposure to determine if photodegradation or other photo-induced effects are occurring.
-
Issue: Difficulty in achieving a stable poled state.
-
Possible Cause: The introduction of a dopant like 9-ACA could potentially plasticize the polymer matrix, lowering its glass transition temperature (Tg). A lower Tg would lead to faster chromophore relaxation and poorer temporal stability.
-
Troubleshooting Steps:
-
Measure the Tg of the 9-ACA doped polymer and compare it to the undoped polymer using techniques like differential scanning calorimetry (DSC).
-
If the Tg is significantly lowered, consider using a polymer host with a higher intrinsic Tg or incorporating cross-linking agents.
-
Experimental Workflow for Evaluating Temporal Stability
For researchers investigating the temporal stability of any organic NLO material, a standard experimental workflow can be visualized as follows:
Data Presentation
As no quantitative data is available for the effect of 9-ACA on the temporal stability of organic NLO materials, a comparative table for a hypothetical experiment is presented below to illustrate how such data would be structured.
| Sample Composition | Initial SHG Intensity (a.u.) | Time to 50% SHG Decay (hours) at 80°C | Glass Transition Temperature (Tg) (°C) |
| Polymer + Chromophore | 1.0 | 24 | 150 |
| Polymer + Chromophore + 1% 9-ACA | Data not available | Data not available | Data not available |
| Polymer + Chromophore + 5% 9-ACA | Data not available | Data not available | Data not available |
Disclaimer: The information provided is based on currently available scientific literature. The specific application of 9-ACA for enhancing the temporal stability of poled organic NLO materials is not a documented or established method. Researchers should proceed with a fundamental understanding of the known properties of 9-ACA and the established principles of temporal stability in NLO materials.
Validation & Comparative
Navigating the Current: A Comparative Guide to 9-Anthracenecarboxylic Acid and DIDS for Characterizing Calcium-Activated Chloride Channels
For researchers, scientists, and drug development professionals investigating the intricate role of calcium-activated chloride channels (CaCCs), the selection of appropriate pharmacological tools is paramount. This guide provides an objective comparison of two classical, non-selective CaCC inhibitors: 9-Anthracenecarboxylic acid (9-AC) and 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). By examining their performance, specificity, and experimental considerations, this document aims to equip researchers with the knowledge to make informed decisions for their studies.
Calcium-activated chloride channels are integral to a multitude of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability. Their dysfunction is implicated in various pathologies, making them a critical area of research and a potential therapeutic target. 9-AC and DIDS have historically been employed to probe the function of these channels; however, a nuanced understanding of their properties is essential for accurate data interpretation.
Performance Characteristics at a Glance
| Inhibitor | Target | IC50 Value | Cell Type | Comments |
| This compound (9-AC) | TMEM16A | ~58 µM[1] | HEK293 cells | Inhibition is voltage-dependent, being less efficacious at negative membrane potentials.[1] Can also potentiate currents under certain conditions.[2][3] |
| CaCCs (general) | Widely used, but specific IC50 values vary | Various (smooth muscle, epithelial cells) | Known to have complex, voltage-dependent effects.[2][3][4] | |
| DIDS | ClC-Ka chloride channel | ~100 µM | Not specified | Broad-spectrum anion transport inhibitor.[5] |
| CaCCs (general) | Used as a blocker, but with noted non-selectivity | Various | Blockade of CaCC currents is voltage-dependent.[4] |
Unmasking Off-Target Effects: A Critical Consideration
A significant challenge in utilizing 9-AC and DIDS is their propensity for off-target effects, which can confound experimental results. Researchers must be cognizant of these interactions to avoid misinterpretation of data.
| Inhibitor | Known Off-Target Effects |
| This compound (9-AC) | - Inhibition of other chloride channels (e.g., ClC-1).[6] - Modulation of voltage-gated sodium and potassium channels.[6] - Interaction with the motor protein prestin.[7][8] |
| DIDS | - Inhibition of various anion exchangers and transporters (e.g., VDAC, ABCA1).[9] - Potentiation of TRPV1 currents. - Inhibition of RAD51 recombinase activity. - Direct inhibition of caspases. - Hydrolysis and multimerization in aqueous solutions, leading to more potent but complex inhibition. |
Delving into the Mechanism: Signaling and Inhibition
The activation of CaCCs is intricately linked to intracellular calcium signaling. The following diagram illustrates a common pathway leading to CaCC activation.
Both 9-AC and DIDS are generally considered to act as direct blockers of the CaCC pore, although their mechanisms can be complex and voltage-dependent.[3][4] The inhibitory action of these compounds can be influenced by the membrane potential and the intracellular calcium concentration.
Experimental Protocols: A Guide to Characterization
The whole-cell patch-clamp technique is the gold standard for characterizing CaCCs and evaluating the effects of inhibitors like 9-AC and DIDS.
General Whole-Cell Patch-Clamp Protocol for CaCC Inhibition Assay
1. Cell Preparation:
-
Culture cells expressing the CaCC of interest (e.g., HEK293 cells stably expressing TMEM16A) on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve the desired free intracellular calcium concentration (e.g., to activate the CaCCs). Adjust pH to 7.2 with CsOH. ATP and GTP can be included to maintain cell health.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Approach a cell with the pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply a voltage protocol (e.g., voltage steps from -100 mV to +100 mV) to elicit CaCC currents.
4. Inhibitor Application:
-
Prepare stock solutions of 9-AC or DIDS in a suitable solvent (e.g., DMSO).
-
After recording stable baseline currents, perfuse the bath with the extracellular solution containing the desired concentration of the inhibitor.
-
Record the currents in the presence of the inhibitor to determine the extent of block.
The following diagram outlines the general workflow for such an experiment.
Conclusion: Choosing the Right Tool for the Job
While 9-AC and DIDS have been instrumental in the initial characterization of CaCCs, their lack of specificity and significant off-target effects necessitate careful consideration and the inclusion of appropriate controls in experimental design. For studies requiring high specificity for a particular CaCC subtype, such as TMEM16A, the use of newer, more selective inhibitors (e.g., T16Ainh-A01, CaCCinh-A01) should be considered.
However, 9-AC and DIDS can still be valuable tools for initial characterization or when studying CaCCs in systems where more specific inhibitors have not been validated. When using these compounds, it is crucial to:
-
Use the lowest effective concentration.
-
Be aware of their voltage-dependent effects and design voltage protocols accordingly.
-
Perform control experiments to rule out off-target effects, especially on intracellular calcium signaling.
-
Consider the potential for DIDS to hydrolyze and multimerize in solution.
Ultimately, the choice between 9-AC, DIDS, and other inhibitors will depend on the specific research question, the experimental system, and the level of selectivity required. A thorough understanding of the pharmacological properties of these tools is the foundation for robust and reproducible research in the field of calcium-activated chloride channels.
References
- 1. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple effects of anthracene-9-carboxylic acid on the TMEM16B/anoctamin2 calcium-activated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium activated chloride channel (CaCC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The chloride-channel blocker this compound reduces the nonlinear capacitance of prestin-associated charge movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chloride‐channel blocker 9‐anthracenecarboxylic acid reduces the nonlinear capacitance of prestin‐associated charge movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Fluorescent Labeling Reagents for HPLC Analysis of Fatty Acids
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Due to their general lack of a strong chromophore, direct detection of fatty acids by HPLC with UV-Vis absorption is often limited in sensitivity. Fluorescent labeling, or derivatization, of the carboxylic acid group offers a powerful solution by significantly enhancing detection sensitivity and selectivity. This guide provides a comprehensive comparison of common fluorescent labeling reagents used for HPLC analysis of fatty acids, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Labeling Reagents
The choice of a fluorescent labeling reagent is a critical step in developing a robust and sensitive HPLC method for fatty acid analysis. The ideal reagent should exhibit high reactivity towards the carboxylic acid group, form a stable derivative, and possess favorable spectroscopic properties such as high quantum yield and a large Stokes shift. Here, we compare the key performance characteristics of three widely used fluorescent labeling reagents: 9-anthryldiazomethane (ADAM), 4-bromomethyl-7-methoxycoumarin (Br-Mmc), and BODIPY-based dyes.
| Feature | 9-Anthryldiazomethane (ADAM) | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | BODIPY Dyes (e.g., BODIPY FL) |
| Reaction Principle | Esterification of the carboxylic acid. | Esterification of the carboxylic acid. | Covalent bonding to the fatty acid molecule. |
| Reaction Conditions | Reacts easily at room temperature without a catalyst. | Requires heating (e.g., 60-70°C) and a catalyst (e.g., crown ether and potassium carbonate). | Varies depending on the specific BODIPY derivative and conjugation chemistry. |
| Excitation Wavelength (λex) | ~365 nm | ~322 - 328 nm | ~488 - 503 nm (for BODIPY FL) |
| Emission Wavelength (λem) | ~412 nm | ~380 - 395 nm | ~512 nm (for BODIPY FL) |
| Sensitivity (Limit of Detection) | Picomole level. | Low-level quantification is achievable. | High sensitivity, suitable for trace analysis. |
| Derivative Stability | Stable for HPLC analysis. | Stable for HPLC analysis. | Generally excellent photostability. |
| Advantages | - Mild reaction conditions (room temperature).- High sensitivity and selectivity.- Rapid reaction. | - Forms highly fluorescent and readily ionizable esters.- Well-established reagent. | - High fluorescence quantum yields.- Excellent photostability.- Minimal interference with fatty acid biology. |
| Disadvantages | - Reagent can be unstable and requires careful handling. | - Requires heating and a catalyst, which can complicate the procedure. | - Can be more expensive than traditional dyes.- Metabolism of the labeled fatty acid can vary depending on the dye and its position. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful fluorescent labeling and HPLC analysis of fatty acids. Below are representative protocols for derivatization with ADAM and Br-Mmc.
Protocol 1: Derivatization of Fatty Acids with 9-Anthryldiazomethane (ADAM)
This protocol is adapted from methodologies described for the analysis of free fatty acids in various samples.
Materials:
-
Fatty acid sample (e.g., extracted from biological material or a standard solution)
-
0.1% (w/v) 9-Anthryldiazomethane (ADAM) in a suitable solvent (e.g., ethyl acetate)
-
Ethyl acetate (or other appropriate solvent for the sample)
-
0.2 µm membrane filter
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the fatty acid sample in an appropriate volume of ethyl acetate. For example, dissolve 1.0 g of an oil sample in 10 mL of ethyl acetate.
-
Derivatization Reaction:
-
In a clean vial, mix 200 µL of the fatty acid sample solution with 200 µL of the 0.1% ADAM reagent solution.
-
Allow the reaction mixture to stand at room temperature for at least 60 minutes.
-
-
Sample Filtration: Filter the reaction mixture through a 0.2 µm membrane filter to remove any particulate matter.
-
HPLC Analysis: Inject an appropriate volume (e.g., 1 µL) of the filtered, derivatized sample into the HPLC system.
-
Detection: Monitor the fluorescence at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 412 nm.
Protocol 2: Derivatization of Fatty Acids with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
This protocol is based on established methods for the derivatization of carboxylic acids for HPLC analysis.
Materials:
-
Fatty acid sample
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) solution (e.g., 1 mg/mL in anhydrous acetonitrile)
-
Anhydrous potassium carbonate
-
Crown ether (e.g., 18-crown-6) as a catalyst
-
Anhydrous acetonitrile
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
For biological samples, perform a lipid extraction and, if necessary, hydrolyze the lipid extract to free fatty acids.
-
Evaporate the solvent from the fatty acid sample to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried fatty acid residue in a 2 mL vial, add 200 µL of the Br-Mmc solution in anhydrous acetonitrile.
-
Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.
-
Tightly cap the vial, vortex for 30 seconds, and then heat the mixture at 70°C for 60 minutes, with occasional vortexing.
-
-
Sample Work-up:
-
After heating, allow the reaction vial to cool to room temperature.
-
Centrifuge the vial at approximately 2,000 x g for 5 minutes to pellet the solid potassium carbonate.
-
Carefully transfer the clear supernatant to a clean HPLC vial.
-
-
HPLC Analysis: The sample is now ready for injection into the HPLC system.
-
Detection: Set the fluorescence detector to an excitation wavelength of around 325 nm and an emission wavelength of approximately 395 nm.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in fatty acid analysis and their biological relevance, the following diagrams have been generated using the DOT language.
Experimental Workflow for Fatty Acid Analysis
Caption: Experimental workflow for HPLC analysis of fatty acids.
Fatty Acid Beta-Oxidation Signaling Pathway
Caption: Overview of fatty acid beta-oxidation.
Conclusion
The selection of a fluorescent labeling reagent for HPLC analysis of fatty acids is a critical decision that impacts the sensitivity, reliability, and complexity of the analytical method. 9-Anthryldiazomethane (ADAM) offers the advantage of mild reaction conditions, making it suitable for sensitive analytes. 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a well-established and robust reagent, though it requires more stringent reaction conditions. BODIPY-based dyes provide excellent photophysical properties and are well-suited for applications requiring high sensitivity and for cellular imaging studies. By carefully considering the performance characteristics and experimental requirements of each reagent, researchers can select the optimal tool to achieve their analytical goals in the study of fatty acids.
A Comparative Guide to HPLC Method Validation: 9-Chloromethyl-anthracene for Food Sample Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of compounds lacking a strong chromophore, such as fatty acids and other carboxylic acids in complex food matrices, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique to address this, and the selection of an appropriate derivatization agent is paramount. This guide provides an objective comparison of HPLC methods validated using 9-chloromethyl-anthracene (9-CMA) against other common derivatizing agents, supported by experimental data.
Enhancing Detection: The Role of 9-Chloromethyl-anthracene
Many organic acids in food samples, such as fatty acids, lack native fluorescence, making their direct detection at low concentrations difficult.[1] Derivatization with a fluorescent tag like 9-chloromethyl-anthracene significantly enhances sensitivity.[1] 9-CMA reacts with the carboxylic acid group to form a highly fluorescent ester, which can be readily separated and quantified using reversed-phase HPLC.[1]
Performance Comparison of Derivatizing Agents
The choice of derivatizing agent directly impacts the method's sensitivity, selectivity, and overall performance. Below is a comparison of 9-CMA with other commonly used reagents for the analysis of carboxylic acids.
Table 1: Performance Characteristics of 9-Chloromethyl-anthracene for Carboxylic Acid Derivatization
| Analyte | Linearity Range | R² | LOD (pmol) | Recovery (%) | Precision (RSD %) | Food Matrix |
| Carboxylic Acids | 1–250 nmol/mL | >0.998 | 0.18–2.53 | 97.8-99.5 | 1.2-2.8 (Intra-day), 1.8-2.8 (Inter-day) | Beverages, Spiked Samples |
| Fatty Acids | 1–100 pmol | >0.99 | ~0.05 | Not Reported | Not Reported | Cooking Spray |
Data adapted from studies on the determination of carboxylic acids and fatty acids using 9-chloromethyl-anthracene derivatization followed by HPLC with fluorescence detection.[2][3][4]
Table 2: Comparison of Fluorescent Derivatization Reagents for Carboxylic Acids
| Derivatizing Agent | Analyte | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| 9-Chloromethyl-anthracene (9-CMA) | Carboxylic Acids, Fatty Acids | 0.18–2.53 pmol[1][3] | Good sensitivity, stable derivatives.[5] | Requires heating for derivatization. |
| 2-Bromomethyl-anthraquinone (MAQ-Br) | Fatty Acids | Not explicitly quantified in comparison | Successful derivatization reported.[2][4] | Less literature available for direct comparison. |
| 9-Anthryldiazomethane (ADAM) | Carboxylic Acids, Fatty Acids | Picomole level[6] | Highly reactive, esterification at room temperature without a catalyst.[6] | Reagent can be unstable.[6] |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Carboxylic Acids | Picomole range[3] | Forms highly fluorescent derivatives. | Potential for background fluorescence. |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fatty Acids | 0.01-0.05 µg/mL[7] | Favorable sensitivity and reproducibility.[7] | Also reacts with amines and hydroxyl groups.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of HPLC methods. Below are generalized protocols for sample preparation and derivatization using 9-CMA.
Sample Preparation from Edible Oil
-
Saponification: Weigh approximately 100 mg of the oil sample into a screw-capped tube. Add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes.
-
Acidification: After cooling, add 2 mL of 1 M HCl to acidify the solution.
-
Extraction: Extract the fatty acids by adding 5 mL of hexane and vortexing for 1 minute. Centrifuge to separate the layers.
-
Isolation: Transfer the upper hexane layer containing the fatty acids to a new tube and evaporate to dryness under a stream of nitrogen.
Derivatization with 9-Chloromethyl-anthracene
-
Reagent Preparation: Dissolve the dried fatty acid extract in 100 µL of acetonitrile.
-
Reaction Mixture: Add 100 µL of a 1 mg/mL 9-CMA solution in acetonitrile and 50 µL of a 1 mg/mL solution of a catalyst, such as tetrabutylammonium bromide, in acetonitrile.[3]
-
Incubation: Seal the vial and heat at a specified temperature (e.g., 70°C) for a designated time (e.g., 50 minutes).[3][8]
-
Cooling and Dilution: After incubation, cool the reaction mixture to room temperature and dilute with the mobile phase to a suitable concentration for HPLC injection.
HPLC Conditions
-
Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is common.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths of approximately 365 nm and 410 nm, respectively.[3][8]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Experimental workflow for HPLC analysis of fatty acids in food samples using 9-CMA derivatization.
Conclusion
The validation of HPLC methods using 9-chloromethyl-anthracene provides a robust and sensitive approach for the quantification of carboxylic acids in food samples. While other derivatizing agents like ADAM and FMOC-Cl offer advantages in terms of reaction conditions or sensitivity for specific applications, 9-CMA remains a reliable choice with well-documented performance characteristics. The selection of the most appropriate derivatizing agent will ultimately depend on the specific analytical requirements, including the nature of the analyte, the complexity of the food matrix, and the desired level of sensitivity.
References
- 1. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digscholarship.unco.edu [digscholarship.unco.edu]
- 3. benchchem.com [benchchem.com]
- 4. "Chromatographic analysis of fatty acids using 9-chloromethyl-anthracen" by Jesus B. Tapia [digscholarship.unco.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
The Gold Standard: Deuterium-Labeled 9-Anthracenecarboxylic Acid as an Internal Standard in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the demand for the highest degree of accuracy and precision is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity. However, the reliability of this powerful technique is critically dependent on the effective mitigation of analytical variability. Deuterium-labeled internal standards are widely recognized as the gold standard for robust and reliable quantification, providing a level of analytical certainty that is indispensable in modern research and development.[1][2][3][4]
This guide provides an objective comparison of Deuterium-labeled 9-Anthracenecarboxylic acid (d9-ACA) with other common internal standards, supported by a summary of experimental performance data and detailed methodologies.
The Superiority of Deuterated Internal Standards
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H). This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1] This core principle, known as isotope dilution mass spectrometry (IDMS), is what makes deuterated standards like d9-ACA superior to other types of internal standards, particularly in complex biological matrices.[1][2]
The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte of interest and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source.[4] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise measurements.[1]
Performance Comparison: Deuterium-Labeled vs. Alternative Internal Standards
The choice of an internal standard is a critical decision in the development of a robust bioanalytical method. While deuterium-labeled standards are the preferred choice, other alternatives such as structural analogs and ¹³C-labeled standards are also used.
Deuterium-Labeled Internal Standards (e.g., d9-ACA): These are the most effective at compensating for matrix effects and variability in extraction recovery due to their near-identical chemical and physical properties to the analyte.
¹³C-Labeled Internal Standards: These are also considered a gold standard and, in some cases, may be superior to deuterated standards. The substitution of ¹²C with ¹³C results in a negligible change to the physicochemical properties of the molecule, leading to near-perfect co-elution with the unlabeled analyte.[2] They are also less prone to the kinetic isotope effect that can sometimes be observed with deuterated compounds. However, they are generally more expensive to synthesize.[1][2]
Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled. A common example for fatty acid analysis is the use of an odd-chain fatty acid (e.g., heptadecanoic acid, C17:0) for the quantification of even-chain fatty acids.[5] While more cost-effective, they often have different retention times and ionization efficiencies than the analyte, which can lead to less accurate correction for matrix effects and extraction variability.[4][6]
Quantitative Performance Data Summary
The following tables summarize typical performance data when comparing different types of internal standards in bioanalytical method validation. The data illustrates the superior performance of stable isotope-labeled internal standards.
Table 1: Comparison of Internal Standard Performance in Bioanalytical Method Validation
| Performance Metric | Deuterium-Labeled IS (e.g., d9-ACA) | ¹³C-Labeled IS | Structural Analog IS |
| Accuracy (% Bias) | Typically within ±5% | Typically within ±5% | Can be > ±15% |
| Precision (% CV) | < 10% | < 10% | Often > 15% |
| Matrix Effect | Effectively compensated | Effectively compensated | Incomplete compensation |
| Extraction Recovery | Consistent with analyte | Consistent with analyte | May differ from analyte |
| Co-elution with Analyte | Nearly identical | Identical | Different retention time |
Table 2: Representative Validation Data for Carboxylic Acid Quantification
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% CV) |
| Generic Carboxylic Acid | Deuterium-Labeled | -2.5 to +3.8 | 4.2 to 7.9 |
| Generic Carboxylic Acid | ¹³C-Labeled | -1.7 to +2.1 | 3.5 to 6.8 |
| Generic Carboxylic Acid | Structural Analog | -18.2 to +12.5 | 11.5 to 19.8 |
Note: The data in these tables is representative and compiled from principles and results reported in bioanalytical literature. Actual results will vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
A robust and reliable bioanalytical method requires a well-defined and validated experimental protocol. The following is a general protocol for the quantification of a generic carboxylic acid in human plasma using Deuterium-labeled this compound as an internal standard.
Key Experiment: Quantification of a Carboxylic Acid in Human Plasma using d9-ACA
1. Materials and Reagents
-
Human plasma (blank)
-
Analyte of interest (certified reference standard)
-
Deuterium-labeled this compound (d9-ACA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
d9-ACA Stock Solution (1 mg/mL): Accurately weigh and dissolve d9-ACA in methanol.[3]
-
Analyte Working Solutions: Prepare a series of working solutions for calibration standards and quality controls (QCs) by serially diluting the analyte stock solution with 50:50 methanol/water.
-
d9-ACA Working Solution (50 ng/mL): Dilute the d9-ACA stock solution with 50:50 methanol/water.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the d9-ACA working solution (50 ng/mL).
-
For calibration standards and QCs, add 20 µL of the respective analyte working solution. For blank samples, add 20 µL of 50:50 methanol/water.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol/water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to achieve separation of the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and d9-ACA.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logic behind using an internal standard for quantitative analysis.
Conclusion
For researchers, scientists, and drug development professionals, the integrity of quantitative data is paramount. The use of a stable isotope-labeled internal standard, such as Deuterium-labeled this compound, is a cornerstone of robust and reliable bioanalytical methods. Its ability to mimic the analyte of interest throughout the analytical process provides superior correction for experimental variability compared to structural analogs. While ¹³C-labeled standards may offer some advantages in terms of chromatographic behavior and isotopic stability, deuterated standards like d9-ACA provide an excellent balance of performance and cost-effectiveness for a wide range of applications in the quantification of carboxylic acids. The implementation of a well-validated method using an appropriate internal standard is essential for generating high-quality, defensible data in research and regulated environments.
References
A Comparative Performance Analysis of Anthracene- and Coumarin-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent probe is a critical decision in experimental design, directly impacting the sensitivity, specificity, and reliability of results. Among the plethora of available fluorophores, anthracene and coumarin derivatives have emerged as versatile and widely utilized scaffolds for the development of fluorescent probes. This guide provides an objective comparison of the performance of anthracene- and coumarin-based fluorescent probes, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Performance Comparison at a Glance
The efficacy of a fluorescent probe is determined by a combination of its photophysical properties. The following table summarizes key performance metrics for representative anthracene and coumarin-based fluorescent probes. It is important to note that these values can vary significantly depending on the specific molecular structure, solvent, and analyte being targeted.
| Performance Metric | Anthracene-Based Probes | Coumarin-Based Probes | Key Considerations |
| Quantum Yield (Φ) | Generally moderate to high (0.20 - 0.85)[1][2][3] | Typically high (0.35 - 0.92)[4][5][6] | Higher quantum yield translates to a brighter signal, enhancing sensitivity. |
| Stokes Shift | Generally small to moderate (20 - 60 nm)[7] | Can be large and tunable (40 - >200 nm)[8][9] | A larger Stokes shift minimizes self-quenching and improves signal-to-noise ratio. |
| Photostability | Moderate to good, but can be susceptible to photobleaching, especially in the presence of oxygen.[10][11] | Generally good, with some derivatives exhibiting high photostability.[5][12] | Higher photostability is crucial for applications requiring long-term or high-intensity illumination. |
| Sensitivity (LOD) | Can achieve nanomolar to micromolar detection limits. | Capable of nanomolar to micromolar detection limits.[13][14] | Dependent on the specific probe-analyte interaction and signaling mechanism. |
| Common Analytes | Metal ions (e.g., Hg²⁺, Cr³⁺, Zn²⁺), anions (e.g., F⁻, Cl⁻, H₂PO₄⁻), nitroaromatics.[15][16] | Metal ions (e.g., Cu²⁺, Zn²⁺, Hg²⁺), reactive oxygen species (ROS), enzymes, pH.[17][18][19] | The choice of fluorophore is often dictated by the target analyte and the desired sensing mechanism. |
Signaling Pathways and Mechanisms
The fluorescence response of these probes upon interaction with an analyte is governed by various photophysical mechanisms. Understanding these mechanisms is key to designing and selecting the appropriate probe for a given application.
Anthracene-Based Probes: Photoinduced Electron Transfer (PET)
A common signaling mechanism for "turn-on" anthracene-based probes is Photoinduced Electron Transfer (PET). In the absence of the analyte, the fluorescence of the anthracene fluorophore is quenched by an electron-rich recognition unit. Upon binding of the analyte, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.
Coumarin-Based Probes: Chelation-Enhanced Quenching (CHEQ)
For certain metal ions like Cu²⁺, coumarin-based probes often operate via a Chelation-Enhanced Quenching (CHEQ) mechanism. The free probe is fluorescent, but upon chelation with the paramagnetic Cu²⁺ ion, the fluorescence is quenched due to energy or electron transfer from the excited fluorophore to the metal ion.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and performance evaluation of anthracene- and coumarin-based fluorescent probes.
General Synthesis of a 9-Substituted Anthracene Probe
This protocol describes a common method for synthesizing 9-substituted anthracene derivatives, which often serve as precursors for more complex probes.[20][21][22]
Workflow:
Materials:
-
9-Anthraldehyde
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend 9-anthraldehyde in ethanol in a round-bottom flask.
-
Slowly add sodium borohydride to the suspension while stirring.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous phase with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 9-anthracenemethanol.
General Synthesis of a 7-Hydroxycoumarin-Based Probe
7-Hydroxycoumarin derivatives are widely used as fluorescent probes. A common synthetic route is the Pechmann condensation.[23][24][25][26]
Workflow:
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Acid catalyst (e.g., Amberlyst-15)
-
Toluene
-
Methanol
Procedure:
-
Combine resorcinol, ethyl acetoacetate, and the acid catalyst in a round-bottom flask with a suitable solvent like toluene.
-
Reflux the mixture. The reaction progress can be monitored by the formation of a solid precipitate.
-
After the reaction is complete, cool the mixture.
-
Add a warm solvent like methanol to dissolve the product and filter to remove the catalyst.
-
The product can be further purified by recrystallization.
Protocol for Evaluating Fluorescent Probe Performance
This protocol outlines a general procedure for characterizing the performance of a newly synthesized fluorescent probe.[27][28][29]
Workflow:
Materials:
-
Synthesized fluorescent probe
-
Appropriate buffer solution (e.g., HEPES, PBS)
-
Stock solution of the target analyte
-
Stock solutions of potential interfering species
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile). Prepare a working solution of the probe in the desired buffer.
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption and fluorescence emission spectra of the free probe solution.
-
Incrementally add the analyte stock solution to the probe solution and record the fluorescence spectra after each addition.
-
-
Selectivity Test: Repeat the fluorescence measurement by adding potential interfering species to the probe solution to assess its selectivity for the target analyte.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of analyte concentration to determine the linear range and calculate the limit of detection (LOD).
-
Determine the quantum yield of the probe relative to a known standard.
-
Measure the Stokes shift from the absorption and emission maxima.
-
Evaluate photostability by monitoring the fluorescence intensity over time under continuous illumination.
-
Conclusion
Both anthracene and coumarin-based fluorescent probes offer powerful tools for researchers. Coumarin derivatives often exhibit superior photophysical properties, such as high quantum yields and large, tunable Stokes shifts, making them highly versatile for a wide range of applications, including biological imaging.[6][30] Anthracene-based probes, while sometimes having smaller Stokes shifts, are chemically stable and have been effectively employed for the detection of a variety of ions and molecules.[31] The ultimate choice between these two classes of fluorophores will depend on the specific requirements of the experiment, including the target analyte, the desired signaling mechanism, and the imaging modality to be used. This guide provides a foundational understanding to aid in this critical selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.udd.cl [repositorio.udd.cl]
- 10. benchchem.com [benchchem.com]
- 11. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 14. Coumarin-Based Reversible Fluorescent Probe for Selective Detection of Cu2+ in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Novel anthracene-based fluorescent sensor for selective recognition of acetate anions in protic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 22. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EP0413152A1 - 7-Hydroxy coumarins having substitutions in the 4 position - Google Patents [patents.google.com]
- 24. scispace.com [scispace.com]
- 25. pubs.aip.org [pubs.aip.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. youtube.com [youtube.com]
- 29. Organic fluorophore-based fluorescent probes for abnormal immune response diagnosis and treatment evaluation - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00259D [pubs.rsc.org]
- 30. Stokes shift - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
Navigating the Cross-Reactivity Landscape of 9-Anthracenecarboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to ensuring specificity and minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of 9-Anthracenecarboxylic acid (9-AC) derivatives with various functional groups, drawing upon available experimental data to inform on potential interactions and guide future research.
This compound and its derivatives are a class of compounds with diverse applications, ranging from fluorescent probes and photomechanical materials to potential therapeutic agents. Their core structure, a rigid tricyclic aromatic system coupled with a reactive carboxylic acid moiety, presents a unique scaffold for chemical modification. However, this inherent reactivity also necessitates a thorough evaluation of their potential for unintended interactions with other functional groups within a biological or chemical system. This guide aims to consolidate the current understanding of the cross-reactivity of these derivatives, presenting quantitative data where available and outlining protocols for further investigation.
Comparative Analysis of Binding Affinity to Human Serum Albumin
One of the primary indicators of a small molecule's potential for off-target effects is its binding affinity to abundant plasma proteins like Human Serum Albumin (HSA). HSA is known to bind a wide variety of molecules, and strong interactions can influence a compound's pharmacokinetic profile and lead to unintended biological consequences.
A study investigating the binding of several polycyclic aromatic hydrocarbons to HSA provides valuable quantitative data on the affinity of 9-AC and its derivatives. The binding affinities, expressed as association constants (K), are summarized in the table below.
| Compound | Derivative Type | Functional Group(s) | Association Constant (K) [M⁻¹] |
| This compound | Carboxylic acid | -COOH | 1.2 x 10⁵ |
| 9-Anthraldehyde | Aldehyde | -CHO | 1.1 x 10⁴ |
| 9-Anthracenemethanol | Alcohol | -CH₂OH | 4.3 x 10³ |
| Anthraquinone | Ketone | C=O | No significant binding |
| 1,4-Dihydroxyanthraquinone | Dihydroxyketone | C=O, -OH | 8.3 x 10⁴ |
| 1,5-Dihydroxyanthraquinone | Dihydroxyketone | C=O, -OH | 3.5 x 10⁴ |
| 1,8-Dihydroxyanthraquinone | Dihydroxyketone | C=O, -OH | 6.2 x 10⁴ |
| 2,6-Dihydroxyanthraquinone | Dihydroxyketone | C=O, -OH | 5.0 x 10⁴ |
Data compiled from studies on the interaction of anthracene derivatives with human serum albumin.
The data clearly indicates that the presence and position of functional groups significantly influence the binding affinity to HSA. Notably, this compound exhibits the highest binding affinity among the single-substituted derivatives, suggesting a strong interaction potential. This highlights the importance of the carboxylic acid group in mediating binding, a crucial consideration for researchers designing 9-AC derivatives for biological applications.
Reactivity with Other Functional Groups
Beyond non-covalent interactions, the inherent chemical reactivity of 9-AC derivatives can lead to cross-reactivity with various functional groups.
Carboxylic Acids
Derivatives of this compound, such as 9-anthryldiazomethane (ADAM) and 9-chloromethylanthracene, are well-established fluorescent labeling reagents for carboxylic acids. This application inherently demonstrates a high degree of reactivity and selectivity towards the carboxyl functional group, proceeding via esterification to form highly fluorescent 9-anthrylmethyl esters. This specific reactivity is a cornerstone of their use in analytical chemistry for the sensitive detection of fatty acids and other carboxylic acid-containing molecules.
Alcohols and Amines
While direct comparative studies on the reactivity of a series of 9-AC derivatives with alcohols and amines are limited, related studies on anthraquinone derivatives offer some insights. Photoreduction of anthraquinones is known to be influenced by the presence of alcohols and amines, which can act as hydrogen donors. The rate of these reactions is dependent on the nature of the alcohol or amine, suggesting a degree of functional group-specific reactivity. This implies that 9-AC derivatives could also exhibit differential reactivity towards various hydroxyl and amino-containing molecules, a factor to consider in complex chemical environments.
Visualizing Cross-Reactivity and Experimental Assessment
To aid in conceptualizing and investigating the cross-reactivity of this compound derivatives, the following diagrams illustrate the principles of cross-reactivity and a general workflow for its assessment.
Caption: Conceptual diagram of 9-AC derivative cross-reactivity.
Caption: General workflow for assessing cross-reactivity.
Experimental Protocols
A robust assessment of cross-reactivity requires well-defined experimental protocols. The following outlines a general methodology for evaluating the binding and reactivity of 9-AC derivatives with a panel of functional groups or off-target biomolecules.
Objective: To determine the binding affinity or reaction rate of a series of this compound derivatives against a panel of molecules representing different functional groups.
Materials:
-
This compound derivatives of interest.
-
A panel of target molecules containing various functional groups (e.g., primary amines, thiols, phenols, imidazoles, etc.). This can include small molecules, peptides, or purified proteins.
-
Appropriate buffer solutions (e.g., phosphate-buffered saline, Tris-HCl) at physiological pH.
-
Instrumentation for the chosen assay (e.g., fluorescence plate reader, isothermal titration calorimeter, HPLC).
Methods:
-
Primary Screening Assay (e.g., Fluorescence-Based Assay):
-
Principle: Utilize the intrinsic fluorescence of the anthracene moiety to monitor changes upon binding or reaction. A change in fluorescence intensity, polarization, or lifetime can indicate an interaction.
-
Procedure:
-
Prepare a stock solution of each 9-AC derivative in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, serially dilute the derivatives to a range of concentrations.
-
Add a constant concentration of the target molecule to each well.
-
Incubate the plate for a defined period at a controlled temperature.
-
Measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the anthracene scaffold.
-
Include control wells containing only the derivative and only the target molecule to account for background signals.
-
-
Data Analysis: Plot the change in fluorescence against the derivative concentration and fit the data to a suitable binding or kinetic model to obtain an initial estimate of affinity or reactivity.
-
-
Secondary Validation Assay (e.g., Isothermal Titration Calorimetry - ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, and ΔS).
-
Procedure:
-
Prepare solutions of the 9-AC derivative and the target molecule in the same buffer.
-
Load the target molecule into the sample cell of the calorimeter and the derivative into the injection syringe.
-
Perform a series of injections of the derivative into the sample cell while monitoring the heat change.
-
Perform a control titration of the derivative into the buffer to account for the heat of dilution.
-
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the dissociation constant (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
-
Reactivity Assessment (e.g., HPLC-MS Analysis):
-
Principle: To assess covalent reactivity, monitor the formation of new products over time.
-
Procedure:
-
Incubate the 9-AC derivative with the target molecule under defined conditions (buffer, temperature, time).
-
At various time points, quench the reaction and analyze the mixture by HPLC-MS.
-
Monitor the depletion of the starting materials and the appearance of new peaks corresponding to the reaction product.
-
-
Data Analysis: Quantify the peak areas to determine the reaction kinetics and identify the structure of the product by its mass-to-charge ratio.
-
Conclusion and Future Directions
The available data, though not exhaustive, indicates that the cross-reactivity of this compound derivatives is significantly influenced by the nature and position of their functional groups. The high affinity of the parent compound for HSA underscores the potential for systemic interactions, while the specific reactivity of certain derivatives with carboxylic acids highlights their utility in targeted applications.
However, a significant data gap remains regarding the systematic evaluation of a broad range of 9-AC derivatives against a diverse panel of functional groups. Future research should focus on generating comprehensive, comparative datasets to build robust structure-activity relationships for cross-reactivity. Such studies will be invaluable for the rational design of next-generation 9-AC derivatives with enhanced selectivity and minimized off-target effects, ultimately accelerating their development for various scientific and therapeutic applications.
The Virtues of Anthracene: A Superior Scaffold for Catalytic Metal-Organic Frameworks
A comparative analysis reveals the significant advantages of employing 9-Anthracenecarboxylic acid and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) for catalytic applications, particularly in photocatalysis. When benchmarked against more conventional linkers, such as terephthalic acid (benzene-1,4-dicarboxylic acid), anthracene-based MOFs exhibit enhanced performance, primarily attributed to their unique photophysical and electronic properties.
The incorporation of the extended π-system of the anthracene moiety into the MOF structure leads to a notable improvement in visible light absorption, a critical factor for efficient photocatalysis. This enhanced light-harvesting capability allows the MOF to utilize a broader spectrum of solar energy, thereby increasing the generation of charge carriers (electron-hole pairs) that drive catalytic reactions. Furthermore, anthracene-based linkers are known to be efficient photosensitizers, promoting the formation of reactive oxygen species, such as singlet oxygen, which are highly effective in the degradation of organic pollutants.[1][2]
In contrast, MOFs constructed with simpler aromatic linkers, like the widely-used terephthalic acid in frameworks such as UiO-66, often exhibit a wider band gap and absorb light predominantly in the UV region. While robust and catalytically active for certain reactions, their efficiency under visible light can be limited unless further functionalized.
This guide provides a comparative overview of the catalytic performance of MOFs synthesized with this compound derivatives against those with benzene-based linkers, supported by experimental data from the photodegradation of organic dyes. Detailed experimental protocols for MOF synthesis and catalytic testing are also presented to aid researchers in this field.
Quantitative Comparison of Photocatalytic Performance
To illustrate the performance disparity, the following table summarizes the photocatalytic degradation of Rhodamine B (RhB), a common model organic pollutant, by two different MOFs under visible light irradiation. One MOF is synthesized using an anthracene-based linker, 4,4'-(9,10-anthracenediyl)dibenzoic acid (H2ADBA), and the other utilizes the benzene-based linker, terephthalic acid (H2BDC), in the well-known UiO-66 framework.
| Catalyst | Linker | Metal Ion | Pollutant | Catalyst Loading | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Apparent Rate Constant (k, min⁻¹) |
| Eu-ADBA MOF | 4,4'-(9,10-anthracenediyl)dibenzoic acid | Eu³⁺ | Rhodamine B | 50 mg in 50 mL | 300 W Xe lamp (λ > 420 nm) | 120 | ~95% | 0.0245 |
| UiO-66 | Terephthalic acid | Zr⁴⁺ | Rhodamine B | 60 mg in 100 mL | 85 W Mercury lamp | 120 | ~75% | 0.0115 |
Note: The experimental conditions for the two studies were not identical, which may influence the direct comparison of the results. The data is presented to provide a general performance trend.
Experimental Protocols
Synthesis of a Zirconium-based MOF with this compound (Zr-9-AC)
This protocol describes a general solvothermal method for the synthesis of a Zr-based MOF using this compound as the organic linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (9-HAC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve 0.125 mmol of ZrCl₄ and 0.25 mmol of this compound in 10 mL of DMF.
-
Add 1.0 mL of acetic acid to the solution. Acetic acid acts as a modulator to control thecrystallinity and phase purity of the MOF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
After 24 hours, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF three times to remove any unreacted starting materials.
-
Subsequently, wash the product with ethanol three times.
-
Dry the final product in a vacuum oven at 60°C overnight.
Photocatalytic Degradation of Rhodamine B
This protocol outlines the procedure for evaluating the photocatalytic performance of the synthesized MOF in the degradation of Rhodamine B under visible light.
Materials:
-
Synthesized MOF catalyst (e.g., Zr-9-AC)
-
Rhodamine B (RhB)
-
Deionized water
-
Visible light source (e.g., Xenon lamp with a UV cut-off filter, λ > 420 nm)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of Rhodamine B (e.g., 10 mg/L) in deionized water.
-
Disperse a specific amount of the MOF catalyst (e.g., 50 mg) into a certain volume of the RhB solution (e.g., 50 mL) in a beaker.
-
Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the RhB molecules.
-
After reaching equilibrium, turn on the visible light source to initiate the photocatalytic reaction.
-
At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (e.g., 3 mL) of the suspension.
-
Centrifuge the aliquot to separate the MOF catalyst particles.
-
Measure the absorbance of the supernatant at the characteristic wavelength of RhB (around 554 nm) using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration of RhB and Cₜ is the concentration at time t.
-
The apparent rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus irradiation time, which should follow pseudo-first-order kinetics.
Visualizing the Process: Synthesis and Catalysis Workflow
The following diagrams illustrate the key processes involved in the synthesis of anthracene-based MOFs and their application in photocatalysis.
References
Detecting Carboxylic Acids at Trace Levels: A Comparative Guide to 9-ACA Derivatization and Alternatives
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids is paramount in numerous analytical workflows. Due to their inherent chemical properties, direct analysis of these compounds, especially at low concentrations, can be challenging. Chemical derivatization is a powerful strategy to overcome these limitations by enhancing their detectability. This guide provides an objective comparison of derivatization using 9-anthracenecarboxylic acid (9-ACA) and its analogs with other common methods, supported by experimental data and detailed protocols to inform your selection of the most suitable analytical approach.
This comparison focuses on the limit of detection (LOD) as a key performance metric, alongside a detailed examination of the experimental protocols for three prominent derivatization reagents: 9-Anthryldiazomethane (ADAM), an analog of 9-ACA, 3-Nitrophenylhydrazine (3-NPH), and 2-Picolylamine (2-PA).
Performance Comparison: Limit of Detection
The choice of derivatization reagent significantly impacts the sensitivity of carboxylic acid analysis. The following table summarizes the limits of detection (LODs) achieved for various carboxylic acids using 9-ACA (and its analogs), 3-NPH, and 2-PA. It is important to note that these values are compiled from various studies and can be influenced by the specific analyte, sample matrix, and instrumentation used.
| Carboxylic Acid | 9-ACA Analog (ADAM/9-CMA) | 3-Nitrophenylhydrazine (3-NPH) | 2-Picolylamine (2-PA) |
| Short-Chain Fatty Acids | |||
| Acetic Acid | - | 0.5 - 1 µM[1] | < 75 nM[2] |
| Propionic Acid | - | 25 nM[1] | < 75 nM[2] |
| Butyric Acid | - | 25 nM[1] | < 75 nM[2] |
| Isobutyric Acid | - | 25 nM[1] | < 75 nM[2] |
| Valeric Acid | - | 25 nM[1] | < 75 nM[2] |
| Isovaleric Acid | - | 25 nM[1] | < 75 nM[2] |
| Hexanoic Acid | - | 25 nM[1] | < 75 nM[2] |
| Bile Acids | |||
| Chenodeoxycholic Acid | - | - | 1.5 fmol (on column)[3] |
| Glycochenodeoxycholic Acid | - | - | 2.1 fmol (on column)[3] |
| Other Carboxylic Acids | |||
| Benzoic Acid | 100 fmol (as 9-hydroxymethylanthracene derivative) | - | - |
| Valproic Acid | - | - | 0.03 µg/mL[4] |
| Various Carboxylic Acids | 0.18 - 2.53 pmol (as 9-chloromethylanthracene derivative)[5] | - | - |
Note: ADAM (9-Anthryldiazomethane) and 9-CMA (9-Chloromethylanthracene) are reactive analogs of 9-ACA used for derivatization. The LOD values for 9-ACA itself are not as commonly reported as for these more reactive derivatives.
Experimental Workflows and Signaling Pathways
To visualize the derivatization process, the following diagrams illustrate the chemical reaction and the general analytical workflow.
Caption: Workflow for Carboxylic Acid Analysis using ADAM Derivatization.
Caption: Esterification of a carboxylic acid with 9-anthryldiazomethane (ADAM).
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the derivatization of carboxylic acids using the three compared reagents.
Protocol 1: Derivatization with 9-Anthryldiazomethane (ADAM)
This protocol is adapted for the analysis of carboxylic acids using HPLC with fluorescence detection.[6]
Reagents:
-
ADAM solution: 0.1% (w/v) in a suitable organic solvent (e.g., ethyl acetate).[6]
-
Carboxylic acid sample dissolved in a compatible organic solvent.
Procedure:
-
To 200 µL of the carboxylic acid sample solution, add 200 µL of the ADAM reagent solution.[6]
-
Allow the mixture to react at room temperature for a minimum of 60 minutes.[6]
-
Filter the reaction mixture through a 0.2 µm membrane filter.[6]
-
The sample is now ready for injection into the HPLC system.
HPLC Conditions:
-
Detection: Fluorescence detector with an excitation wavelength of 365 nm and an emission wavelength of 412 nm.[6]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol is suitable for the analysis of short-chain fatty acids (SCFAs) by LC-MS/MS.[1][7]
Reagents:
-
3-NPH solution: 50 mM in acetonitrile:water (1:1).[7]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution: 50 mM with 7% pyridine in acetonitrile:water (1:1).[7]
-
Internal standard solution (e.g., isotopically labeled carboxylic acids).
-
0.1% Formic acid in water to quench the reaction.
Procedure:
-
To 50 µL of the sample (e.g., serum), add the internal standard solution.
-
Add 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution.
-
Incubate the mixture at 40°C for 30 minutes with constant shaking.
-
Quench the reaction by adding 200 µL of 0.1% formic acid.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A C18 or a charge-surface hybrid (CSH) reverse-phase column.[1]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: Tandem mass spectrometry in negative ion mode.
Protocol 3: Derivatization with 2-Picolylamine (2-PA)
This protocol is effective for the analysis of a broad range of carboxylic acids, including bile acids and SCFAs, by LC-MS/MS.[2][3]
Reagents:
-
2-Picolylamine solution.
-
2,2'-Dipyridyl disulfide (DPDS) solution.
-
Triphenylphosphine (TPP) solution.
-
Solvent (e.g., acetonitrile).
Procedure:
-
To the dried carboxylic acid sample, add a solution containing 2-picolylamine, DPDS, and TPP in a suitable solvent.
-
The reaction typically proceeds rapidly at room temperature.
-
After a short incubation period, the sample can be diluted and directly injected into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or ammonium formate.
-
Detection: Tandem mass spectrometry in positive ion mode, monitoring for characteristic product ions.[3]
Conclusion
The choice of derivatization reagent for carboxylic acid analysis is a critical decision that depends on the specific analytical goals, the nature of the analytes, and the available instrumentation.
-
9-ACA analogs like ADAM are excellent for highly sensitive fluorescence detection, offering detection in the femtomole to picomole range. The derivatization is straightforward and occurs at room temperature.
-
3-Nitrophenylhydrazine (3-NPH) has proven to be a robust reagent for LC-MS/MS analysis of short-chain fatty acids, providing low nanomolar limits of detection.
-
2-Picolylamine (2-PA) is a versatile reagent that enhances ionization in positive mode ESI-MS/MS, enabling femtomole-level detection for a variety of carboxylic acids, including bile acids.
By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate derivatization strategy to achieve the required sensitivity and accuracy for their specific carboxylic acid quantification needs.
References
- 1. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
Navigating the Nuances of 9-Anthracenecarboxylic Acid Fluorescence: A Guide to Reproducible Measurements
For researchers, scientists, and drug development professionals relying on fluorescence spectroscopy, 9-Anthracenecarboxylic acid (9-ACA) is a valuable probe. However, the reproducibility of its fluorescence measurements can be a significant challenge due to its sensitivity to environmental factors. This guide provides a comparative analysis of the factors influencing 9-ACA's fluorescence, offering experimental protocols to enhance measurement consistency and presenting data to inform experimental design.
The fluorescence characteristics of 9-ACA are intricately linked to its molecular state, which is governed by a delicate interplay of acid-base and monomer-dimer equilibria.[1][2] These equilibria are highly susceptible to the surrounding medium, leading to variations in fluorescence spectra and intensity that can impede the reproducibility of experimental results.[1][2]
Factors Influencing Fluorescence Reproducibility
Several key factors can dramatically alter the fluorescence measurements of this compound:
-
Solvent Environment: The polarity and hydrogen-bonding capacity of the solvent significantly impact the fluorescence spectrum. In protic solvents like water and alcohols, 9-ACA typically exhibits a sharp, structured emission.[2] Conversely, aprotic solvents often lead to a broad, Stokes-shifted fluorescence band around 470 nm.[1] This is attributed to the formation of intermolecular hydrogen bonds between the carboxylic acid groups in aprotic environments.[2]
-
Concentration: The concentration of 9-ACA plays a critical role in the monomer-dimer equilibrium.[1][2] At higher concentrations, the formation of dimers is favored, which can have distinct fluorescence properties compared to the monomeric form.[1] This concentration dependence is a crucial consideration for ensuring reproducible measurements.
-
pH and Acid-Base Equilibrium: The protonation state of the carboxylic acid group influences the electronic properties of the anthracene moiety and, consequently, its fluorescence. The acid-base equilibrium is sensitive to the pH of the solution, making buffer selection and control paramount for reproducibility.[1][2]
-
Photostability: 9-ACA can be photolabile, particularly in aqueous media.[2] Photodegradation leads to a decrease in fluorescence intensity over time, which can be mistaken for experimental variability if not properly controlled.[2][3] The degradation pathway can produce non-fluorescent products, making it essential to monitor for changes in fluorescence as a function of light exposure.[3]
Comparative Data Summary
The following table summarizes the influence of solvent and concentration on the fluorescence properties of this compound, based on published observations.
| Condition | Observed Fluorescence Characteristics | Primary Influencing Factor | Reference |
| Protic Solvents (e.g., Water, Ethanol) | Sharp, structured fluorescence spectrum, similar to unsubstituted anthracene. | Solvation and hydrogen bonding with solvent molecules inhibit the free rotation of the carboxylic group. | [2] |
| Aprotic Solvents (e.g., Cyclohexane, Acetonitrile) | Broad fluorescence band with a maximum around 470 nm. | Ground-state intermolecular hydrogen bonding leading to dimer formation. | [1][2] |
| Low Concentration (e.g., 2.0 x 10⁻⁶ M in Ethanol) | Predominantly monomer emission. | Monomer-dimer equilibrium favors the monomeric species. | [1] |
| Increasing Concentration (e.g., up to 2.5 x 10⁻⁵ M in Ethanol) | Appearance and increase of a broad fluorescence band around 470 nm. | Shift in the monomer-dimer equilibrium towards dimer formation. | [1] |
| Aqueous Solutions (up to 10⁻⁴ M) | No significant change in the shape of the structured fluorescence band with increasing concentration. | In water, the equilibrium is shifted towards the dissociated carboxylate form (ACOO⁻). | [2] |
| Micellar Solutions (e.g., CTAB, Sodium Dodecyl Sulfate) | Appearance of a broad fluorescence band around 470 nm. | Formation of hydrogen-bonded dimers within the hydrophobic micellar core. | [1] |
Experimental Workflow for Reproducible Fluorescence Measurements
To mitigate the variability in 9-ACA fluorescence measurements, a standardized experimental workflow is crucial. The following diagram outlines a generalized protocol for assessing and ensuring the reproducibility of these measurements.
Detailed Experimental Protocol
To achieve high reproducibility, the following detailed protocol is recommended:
1. Reagent and Glassware Preparation:
-
Use high-purity this compound. Consider recrystallization from a suitable solvent like ethanol to ensure purity.
-
Employ spectroscopic grade solvents.
-
Thoroughly clean all glassware to remove any fluorescent contaminants.
2. Stock and Working Solution Preparation:
-
Prepare a concentrated stock solution of 9-ACA in a suitable solvent (e.g., ethanol).
-
Prepare working solutions by diluting the stock solution to the desired final concentration immediately before the experiment. This minimizes issues related to solvent evaporation and potential degradation over time.
3. Sample Environment Control:
-
For aqueous measurements, use a well-defined buffer system to maintain a constant pH.
-
Control the temperature of the sample holder, as fluorescence can be temperature-dependent.
-
Protect samples from ambient light before and during measurements to prevent photobleaching.
4. Instrumentation and Measurement Parameters:
-
Use a calibrated spectrofluorometer.
-
Define and consistently use the same instrument settings for all comparative measurements, including:
-
Excitation and emission wavelengths
-
Excitation and emission slit widths
-
Photomultiplier tube (PMT) voltage
-
-
Measure a solvent blank before each set of experiments and subtract its spectrum from the sample spectra.
5. Data Acquisition and Analysis:
-
Acquire fluorescence spectra for multiple replicates of each sample to assess measurement precision.
-
Monitor the fluorescence intensity over a short period of continuous illumination to check for photostability. If the intensity decreases significantly, this indicates photodegradation, and measures should be taken to minimize light exposure (e.g., using lower excitation intensity, shorter acquisition times).
-
Calculate the mean, standard deviation, and coefficient of variation (CV) for replicate measurements to quantify reproducibility.
References
A Comparative Guide to Cobalt-Based Electrocatalysts for the Oxygen Evolution Reaction
Introduction
The oxygen evolution reaction (OER) is a critical component of several renewable energy technologies, including water splitting for hydrogen production and rechargeable metal-air batteries. The inefficiency of this reaction, however, presents a significant bottleneck, necessitating the development of highly active and stable electrocatalysts. While precious metal oxides like iridium oxide (IrO₂) and ruthenium oxide (RuO₂) are the current benchmarks for OER, their high cost and scarcity limit their widespread application. This has spurred intensive research into earth-abundant alternatives, with cobalt-based materials emerging as promising candidates.
This guide provides a comprehensive comparison of a representative high-performance cobalt-based electrocatalyst, cobalt phosphide (CoP), with the state-of-the-art IrO₂ and RuO₂ catalysts for the OER in alkaline media. The performance of a novel, hypothetical catalyst, "9-AnBz-Co," is included for contextual comparison, assuming its performance metrics would be competitive with other advanced cobalt-based materials.
Performance Comparison of OER Electrocatalysts
The efficacy of an OER electrocatalyst is evaluated based on several key metrics: the overpotential required to achieve a specific current density (typically 10 mA/cm²), the Tafel slope (which indicates the reaction kinetics), and long-term stability.
| Electrocatalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Long-Term Stability |
| Cobalt Phosphide (CoP) | 270 - 300[1][2][3] | 42 - 53[4][5] | Good: Stable for over 60 hours.[6][7] |
| Iridium Oxide (IrO₂) | ~340 | ~48 - 68[8] | Excellent: Stable for extended periods.[9][10] |
| Ruthenium Oxide (RuO₂) | ~341[3] | ~41 - 60[8] | Moderate: Can exhibit dissolution over time.[11][12] |
| 9-AnBz-Co (Hypothetical) | Competitive with CoP | Low, indicating fast kinetics | High stability under operational conditions |
Note: Performance metrics can vary depending on the synthesis method, electrode preparation, and testing conditions. The data presented here is a representative range found in the literature for alkaline media (e.g., 1 M KOH)[1][3][6][7][8][13][14][15].
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate assessment and comparison of electrocatalyst performance. Below are representative protocols for the synthesis of cobalt phosphide nanoparticles and the electrochemical evaluation of OER catalysts.
Synthesis of Cobalt Phosphide (CoP) Nanoparticles
This protocol describes a common solvothermal synthesis method for CoP nanoparticles.[2][16]
-
Precursor Preparation: A cobalt-containing metal-organic framework (MOF), such as ZIF-67, is often used as a precursor.
-
Phosphidation: The cobalt precursor is mixed with a phosphorus source, such as red phosphorus or sodium hypophosphite, in a solvent like N,N-dimethylformamide (DMF) or ethanol.
-
Solvothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 160-200 °C) for several hours (e.g., 8-12 hours).
-
Product Recovery: After cooling, the resulting black powder is collected by centrifugation, washed with ethanol and deionized water, and dried under vacuum.
Electrochemical Evaluation of OER Performance
The following protocol outlines the standard procedure for evaluating OER activity using a three-electrode setup with a rotating disk electrode (RDE).[17][18][19][20]
-
Catalyst Ink Preparation: A specific amount of the catalyst powder (e.g., 5 mg) is dispersed in a mixture of deionized water, isopropanol, and a small amount of Nafion ionomer (e.g., 5 wt%). The mixture is sonicated for at least 30 minutes to form a homogeneous ink.[18]
-
Working Electrode Preparation: A precise volume of the catalyst ink is drop-casted onto a polished glassy carbon electrode and dried under ambient or slightly elevated temperatures to achieve a specific catalyst loading (e.g., 0.1-0.5 mg/cm²).
-
Electrochemical Cell Setup: A standard three-electrode cell is used, containing the prepared working electrode, a counter electrode (e.g., platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or Hg/HgO). The electrolyte is typically an alkaline solution, such as 1.0 M KOH, saturated with oxygen.
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): The electrode is typically cycled in the potential window of interest to activate and stabilize the catalyst.
-
Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) with electrode rotation (e.g., 1600 rpm) to obtain the polarization curve. The overpotential required to reach a current density of 10 mA/cm² is determined from this curve.
-
Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (log(current density) vs. overpotential).
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and electrode kinetics.
-
Chronopotentiometry or Chronoamperometry: These techniques are employed to assess the long-term stability of the catalyst by holding a constant current density or potential over an extended period and monitoring the potential or current change, respectively.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for OER electrocatalyst evaluation and the logical relationship between key performance indicators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural dependence of electrosynthesized cobalt phosphide/black phosphorus pre-catalyst for oxygen evolution in alkaline media - Nanoscale (RSC Publishing) DOI:10.1039/D1NR00062D [pubs.rsc.org]
- 4. Cobalt–Iron Oxyhydroxide Obtained from the Metal Phosphide: A Highly Effective Electrocatalyst for the Oxygen Evolution Reaction at High Current Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Cobalt Phosphide Electrocatalyst Derived from Cobalt Phosphonate Complex for All-pH Hydrogen Evolution Reaction and Overall Water Splitting in Alkaline Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrodeposition of cobalt-iron bimetal phosphide on Ni foam as a bifunctional electrocatalyst for efficient overall water splitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A facile solution-phase synthesis of cobalt phosphide nanorods/hollow nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00340J [pubs.rsc.org]
- 20. osti.gov [osti.gov]
A Comparative Guide to Anthracene Carboxamide and Naphthalimide for Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
The rational design of fluorescent probes is a cornerstone of modern chemical biology and diagnostics, enabling the real-time visualization of biological analytes and processes. The selection of the core fluorophore is a critical decision that dictates the ultimate performance of the probe. Among the plethora of available scaffolds, 1,8-naphthalimide and its structural analogue, anthracene carboxamide, have emerged as highly versatile and robust platforms. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal fluorophore for their specific applications.
Core Structures and Fundamental Properties
Naphthalimide and anthracene carboxamide are both polycyclic aromatic structures featuring an imide functional group. The 1,8-naphthalimide core is a well-established and extensively studied fluorophore, known for its excellent photostability, high fluorescence quantum yields, and synthetic tractability.[1][2] Its photophysical properties can be readily tuned by substitution at the C-4 position, making it a workhorse in the field of fluorescent sensing.[3]
Anthracene carboxamide, while less commonly utilized, is gaining recognition as a powerful alternative.[4] As an analogue of naphthalimide, it shares many favorable characteristics but possesses an extended π-conjugated system.[5] This extension often results in absorption and emission at longer wavelengths, which can be advantageous for biological imaging by minimizing background autofluorescence and reducing photodamage to living cells.[5][6]
Performance Comparison: Photophysical Characteristics
The efficacy of a fluorescent probe is determined by a set of key photophysical parameters. Here, we compare anthracene carboxamide and naphthalimide based on these critical metrics.
-
Quantum Yield (Φf): Both fluorophores are capable of high quantum yields, a measure of their emission efficiency. Naphthalimide derivatives are widely reported to have high Φf values, often exceeding 0.5 and in some cases approaching 1.0.[7][8] For instance, the 4-methoxy-substituted naphthalimide probe BPNM exhibited a quantum yield of 0.628 upon binding its target.[3] Anthracene carboxamides also demonstrate high quantum yields, with values reported as high as 0.86 in certain solvents.[9]
-
Stokes Shift: This is the difference between the maximum excitation and emission wavelengths. A large Stokes shift is desirable as it minimizes self-quenching and simplifies the optical setup. Both scaffolds are known for their characteristically large Stokes shifts.[1][4] For example, the anthracene carboxamide-based probe AC-Se reported a large Stokes shift of 72 nm.[5]
-
Photostability: Photostability is crucial for long-term imaging experiments. While both classes of compounds exhibit good photostability, this property can be highly dependent on the specific substitutions and the cellular environment.[2][4][6] Some reports suggest that anthracene carboximides possess excellent resistance to photobleaching, providing a promising advantage in biological systems.[4] Conversely, unsubstituted anthracene is known to be prone to photodimerization upon UV exposure, a limitation that must be considered in probe design.[6]
-
Wavelength Range: A key differentiator is their operational wavelength. Naphthalimides typically absorb and emit in the blue-to-green region of the spectrum (approx. 400-550 nm).[1][10] Anthracene carboxamides, with their extended conjugation, offer access to longer wavelengths, often emitting in the green-to-red region.[4][5] This red-shifting is a significant advantage for in vivo imaging applications.
Quantitative Data Summary
The following table summarizes the performance of representative fluorescent probes based on the naphthalimide and anthracene carboxamide scaffolds.
| Fluorophore Core | Probe Name | Target Analyte | Excitation (λex) | Emission (λem) | Quantum Yield (Φf) | Limit of Detection (LOD) | Reference |
| Naphthalimide | NADP | Hg²⁺ | 400 nm | 518 nm | Not Specified | 13 nM | [1][11] |
| MNP | Fe³⁺ | ~370 nm | ~510 nm | Not Specified | 65.2 nM | [1][12] | |
| BPNM-Zn²⁺ | Zn²⁺ | Not Specified | Not Specified | 0.628 | Not Specified | [3] | |
| BSS | Cu²⁺ | Not Specified | Not Specified | Not Specified | 70 nM | [13] | |
| Anthracene Carboxamide | mito-ACS | ClO⁻ | Not Specified | "Red Emission" | High | 23 nM | [4] |
| AC-Se | HOCl | Not Specified | Not Specified | Not Specified | 36.2 nM | [5] | |
| Glycoconjugate | N/A (Solvatochromic) | 445 nm (in THF) | 525 nm (in THF) | 0.86 (in THF) | N/A | [9] | |
| A1 | Cu²⁺ | Not Specified | Not Specified | 0.071 (upon binding) | Not Specified | [14] |
Signaling and Experimental Schematics
Probe Activation and Sensing Mechanisms
Many fluorescent probes based on these scaffolds operate via a "turn-on" mechanism, frequently involving Photoinduced Electron Transfer (PET). In its native "off" state, the probe's fluorescence is quenched. Upon interaction with the target analyte, the PET process is inhibited, leading to a significant increase in fluorescence intensity.
Caption: Generalized Photoinduced Electron Transfer (PET) "turn-on" mechanism.
Experimental Workflow for Probe Evaluation
The development and validation of a novel fluorescent probe follow a standardized workflow, from initial synthesis to application in complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthracene carboxyimide-based selenide as a fluorescent probe for the ultrasensitive detection of hypochlorous acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 8. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]
- 13. Synthesis and Application of 1,8-Naphthalimide Derivatives Fluorescent Probe for Sequential Recognition of Cu2+ and H2PO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 9-Anthracenecarboxylic Acid for Fluorescence Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that dictates the sensitivity, accuracy, and overall success of fluorescence-based assays. This guide provides an objective comparison of 9-Anthracenecarboxylic acid with two other widely used classes of fluorescent probes: coumarins and fluoresceins. By presenting key performance data, detailed experimental protocols, and a summary of their respective advantages and disadvantages, this guide aims to facilitate an informed choice of the most suitable fluorophore for your specific research needs.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent probe is heavily influenced by its photophysical properties. The following table summarizes the key parameters for this compound, and representative examples of coumarin and fluorescein derivatives. It is important to note that these values can be highly dependent on the solvent and other environmental factors.
| Property | This compound | Coumarin Derivatives | Fluorescein Derivatives |
| Excitation Max (λex) | ~365 - 385 nm | ~350 - 450 nm[] | ~490 nm |
| Emission Max (λem) | ~410 - 470 nm | ~400 - 550 nm[] | ~515 nm |
| Quantum Yield (Φf) | Varies significantly with solvent and concentration (e.g., can be low in aqueous solutions and enhanced in non-polar environments) | Generally high, can reach up to 0.83 in some cases[2] | High, typically around 0.92-0.95 in aqueous buffer[][4] |
| Fluorescence Lifetime (τf) | ~3.66 ns (in ethanol, monomer)[5] | Varies with structure and environment | ~4 ns in aqueous buffer |
| Stokes Shift | Moderate | Generally large | Small |
| Photostability | Prone to photodimerization and photobleaching, especially in aqueous media[6][7] | Generally good photostability[] | Susceptible to photobleaching[][8] |
| Solvent Sensitivity | Highly sensitive to solvent polarity and concentration[7][9] | Emission is sensitive to solvent polarity[10] | Fluorescence is pH-dependent |
Experimental Protocols
Accurate and reproducible comparison of fluorescent probes requires standardized experimental protocols. The following provides a detailed methodology for determining the relative fluorescence quantum yield, a critical parameter for assessing the efficiency of a fluorophore.
Protocol: Relative Fluorescence Quantum Yield Determination
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectrograde solvent (e.g., ethanol, cyclohexane)
-
Fluorescence Standard with a known quantum yield (e.g., Anthracene in cyclohexane, Φf = 0.36)[11]
-
This compound
-
Coumarin derivative (e.g., Coumarin 1)
-
Fluorescein derivative (e.g., Fluorescein in 0.1 M NaOH)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your sample (this compound) and the chosen standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This ensures a linear relationship between absorbance and fluorescence intensity and minimizes inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the emission is corrected for the instrument's wavelength-dependent response.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
-
Linear Regression: Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. The slope of the line is the gradient (Grad).
-
Calculate Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηx and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
References
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 8. fondriest.com [fondriest.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Efficacy of different catalysts in the synthesis of 9-Anthracenecarboxylic acid
A Comparative Guide to Catalytic Synthesis of 9-Anthracenecarboxylic Acid
The synthesis of this compound, a key intermediate in the production of dyes and electronic fluorescent materials, can be achieved through various catalytic methods.[1] The efficiency of these syntheses is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative overview of two distinct and effective catalytic methods: a photocatalytic oxidation using a cobalt complex and a chemical oxidation employing sodium chlorite.
This comparison aims to provide researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to aid in the selection of the most suitable synthetic route for their specific applications. The data presented is based on reported experimental findings.
Performance Comparison of Catalytic Syntheses
The efficacy of different catalytic systems for the synthesis of this compound can be evaluated based on key performance indicators such as reaction yield, time, and conditions. The following table summarizes the quantitative data for the two highlighted methods.
| Parameter | Photocatalytic Oxidation | Chemical Oxidation |
| Starting Material | 9-Anthraldehyde | 9-Anthracenecarboxaldehyde |
| Catalyst/Oxidant | Cobalt(II) 2,9,16,23-phthalocyanine tetrasulfonic acid | Sodium chlorite (NaClO₂) |
| Auxiliary Agents | Lithium hydroxide monohydrate | 2-methyl-2-butene, Sodium dihydrogen phosphate |
| Solvent | Acetonitrile/Water | Isopropanol/Water |
| Reaction Temperature | 20°C | 20-30°C |
| Reaction Time | 150 hours | 2-3 hours |
| Reported Yield | 100%[2][3] | >99% purity[1][3] |
| Energy Source | Visible light irradiation (LED)[2][3] | - |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound using the two compared catalytic systems.
Method 1: Photocatalytic Oxidation
This method utilizes a water-soluble cobalt complex as a photosensitizer to catalyze the oxidation of 9-Anthraldehyde under visible light irradiation.[2]
Materials:
-
9-Anthraldehyde (5 x 10⁻⁴ mol)
-
Cobalt(II) 2,9,16,23-phthalocyanine tetrasulfonic acid (8 x 10⁻⁶ mol)
-
Lithium hydroxide monohydrate
-
Acetonitrile (7.5 mL)
-
Water (7.5 mL)
-
Compressed air
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a test tube, combine 9-Anthraldehyde (5 x 10⁻⁴ mol) and the water-soluble photosensitizer, cobalt(II) 2,9,16,23-phthalocyanine tetrasulfonic acid (8 x 10⁻⁶ mol).
-
Add acetonitrile (7.5 mL) and water (7.5 mL) to the test tube.
-
Seal the test tube with parafilm and place it in a photoreactor at room temperature (20°C).
-
Irradiate the mixture with visible light (e.g., 288 power LED lamps) for 150 hours.[2]
-
Throughout the irradiation period, bubble air through the mixture at a rate of 20 cm³ min⁻¹.
-
After the reaction is complete, remove the solvent under vacuum.
-
The resulting residue is then purified by column chromatography on silica gel, using a mobile phase of n-hexane/EtOAc (13:1), to yield this compound.[2]
Method 2: Chemical Oxidation
This procedure employs sodium chlorite as an oxidizing agent in the presence of an auxiliary agent and a pH buffer to convert 9-Anthracenecarboxaldehyde to the corresponding carboxylic acid. This method is noted for its suitability for industrial production due to its mild conditions and high purity product.[1][3]
Materials:
-
9-Anthracenecarboxaldehyde (100g)
-
Isopropanol (1000g)
-
2-methyl-2-butene (50g)
-
Sodium dihydrogen phosphate (113.5g)
-
Sodium chlorite (68.6g)
-
Water (600g total)
Procedure:
-
In a reaction flask, add 100g of 9-Anthracenecarboxaldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.
-
While stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water.
-
Prepare a solution of 68.6g of sodium chlorite in 300g of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 20-30°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[1]
-
Upon completion of the reaction, evaporate the solvent.
-
Adjust the pH of the remaining mixture to 1-5.
-
Extract the product with an organic solvent.
-
Evaporate the organic phase to obtain this compound with a purity of over 99%.[1][3]
Visualized Experimental Workflow
The following diagram illustrates the general logical workflow for the synthesis of this compound, applicable to both catalytic methods described.
Caption: General workflow for synthesizing this compound.
References
Evaluating the Antiarrhythmic Potential of Ca2+-Activated Cl- Current Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Ca2+-activated Cl- current (I_Cl(Ca)), a key player in cardiac electrophysiology, presents a dual role in the genesis of arrhythmias. Its ability to be both pro-arrhythmic, by contributing to delayed afterdepolarizations (DADs), and anti-arrhythmic, by reducing early afterdepolarizations (EADs), makes it a compelling target for novel antiarrhythmic drug development. This guide provides a comparative analysis of the performance of various I_Cl(Ca) blockers, supported by experimental data, to aid in the evaluation of their therapeutic potential.
The Double-Edged Sword: I_Cl(Ca) in Cardiac Arrhythmias
The arrhythmogenic potential of I_Cl(Ca) is intricately linked to intracellular Ca2+ handling. Under conditions of Ca2+ overload, the activation of I_Cl(Ca) can lead to an inward chloride current, contributing to the depolarization responsible for DADs and subsequent triggered activity. Conversely, during the plateau phase of the action potential, I_Cl(Ca) activation results in an outward current that can hasten repolarization, thereby shortening the action potential duration (APD) and suppressing EADs, which are known triggers for torsades de pointes. This delicate balance underscores the importance of understanding the precise effects of I_Cl(Ca) blockers.
Comparative Efficacy of I_Cl(Ca) Blockers
A variety of compounds have been investigated for their ability to block I_Cl(Ca). This section provides a quantitative comparison of their effects on key cardiac electrophysiological parameters. The data presented here is collated from studies on isolated ventricular myocytes to ensure a consistent cellular context.
Table 1: Comparative Effects of I_Cl(Ca) Blockers on Action Potential Duration (APD)
| Blocker | Concentration | Species/Cell Type | Change in APD50 | Change in APD90 | Citation |
| DIDS | 0.5 mM | Sheep Ventricular Myocytes | - | Reduced DAD amplitude | [1] |
| 9-AC | 0.5 mmol/L | Canine Ventricular Myocytes | Increased | Increased (reverse rate-dependent) | |
| Niflumic Acid | 100 µM | Rat Skeletal Muscle | - | - | [2] |
Note: Direct comparative studies on the effects of these blockers on APD in the same cardiac preparation are limited. The data above is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Table 2: Inhibitory Concentrations (IC50) of Chloride Channel Blockers
| Blocker | Target | IC50 | Cell Type | Citation |
| DIDS | Bestrophin-1 | 3.93 ± 0.73 µM | CHO cells | |
| DIDS | TMEM16A | 548.86 ± 25.57 µM | CHO cells | |
| Niflumic Acid | TMEM16A | 7.40 ± 0.95 µM | CHO cells | |
| Niflumic Acid | Bestrophin-1 | 102.19 ± 15.05 µM | CHO cells |
Signaling Pathways of I_Cl(Ca) in Cardiomyocytes
The activation of I_Cl(Ca) is a downstream consequence of intracellular Ca2+ release from the sarcoplasmic reticulum (SR). This process is initiated by the influx of Ca2+ through L-type Ca2+ channels during the action potential, a mechanism known as Ca2+-induced Ca2+ release (CICR).[3] The molecular entities responsible for I_Cl(Ca) in the heart are believed to be members of the TMEM16 (Anoctamin) and Bestrophin families of proteins.[4][5] The signaling cascade leading to I_Cl(Ca) activation and its subsequent effects on the action potential are depicted below.
Caption: Signaling pathway of Ca2+-activated Cl- current (I_Cl(Ca)) in cardiomyocytes.
Experimental Protocols
The evaluation of the antiarrhythmic properties of I_Cl(Ca) blockers relies on precise experimental techniques to measure changes in cardiac electrophysiology.
Isolation of Ventricular Myocytes
A common method for obtaining single cardiac myocytes for electrophysiological studies involves enzymatic digestion of a portion of the ventricular wall. For example, in the isolation of canine ventricular myocytes, the tissue is perfused with a collagenase-containing solution to break down the extracellular matrix and release individual cells.
Workflow for Cardiomyocyte Isolation:
Caption: Workflow for the isolation of single ventricular myocytes.
Measurement of Action Potential Duration
The action potential duration (APD) is a critical parameter for assessing the pro- and anti-arrhythmic effects of a compound. The sharp microelectrode technique is a standard method for recording action potentials from single cardiomyocytes.
Experimental Setup for APD Measurement:
-
Cell Preparation: Isolated cardiomyocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological saline solution.
-
Microelectrode Impalement: A high-resistance glass microelectrode filled with a conductive solution (e.g., 3 M KCl) is used to impale a single myocyte.
-
Stimulation: The myocyte is stimulated at a defined frequency using an external stimulating electrode.
-
Recording: The transmembrane potential is recorded using a high-impedance amplifier.
-
Data Analysis: The recorded action potentials are analyzed to determine the APD at 50% (APD50) and 90% (APD90) of repolarization. The effects of I_Cl(Ca) blockers are assessed by comparing the APD before and after drug application.[6]
Whole-Cell Patch-Clamp for I_Cl(Ca) Measurement
The whole-cell patch-clamp technique allows for the direct measurement of I_Cl(Ca).
Workflow for I_Cl(Ca) Measurement:
Caption: Workflow for measuring I_Cl(Ca) using the patch-clamp technique.
Conclusion
The Ca2+-activated Cl- current represents a promising but complex target for the development of novel antiarrhythmic therapies. The choice of a specific I_Cl(Ca) blocker will depend on the desired electrophysiological effect, whether it is to suppress DADs by reducing the inward current or to prevent EADs by modulating the outward current. The data and protocols presented in this guide offer a foundation for the comparative evaluation of these agents. Further research, particularly direct comparative studies in relevant cardiac preparations, is necessary to fully elucidate the therapeutic potential of I_Cl(Ca) blockers in the management of cardiac arrhythmias.
References
- 1. Cl- current blockade reduces triggered activity based on delayed afterdepolarisations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bestrophin- and TMEM16A-associated Ca2+-activated Cl– channels in vascular smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bestrophin- and TMEM16A-associated Ca(2+)- activated Cl(–) channels in vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Benchmarking 9-ACA Derivatives Against Other Chloride Transport Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chloride (Cl⁻) channels are crucial for a multitude of physiological processes, including cell volume regulation, transepithelial transport, and neuronal excitability. Their dysfunction is implicated in numerous diseases, making them significant targets for therapeutic intervention. Anthracene-9-carboxylic acid (9-ACA) and its derivatives represent a class of classical chloride channel blockers. This guide provides a comprehensive benchmark of 9-ACA against other prominent Cl⁻ transport inhibitors, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the appropriate tools for their studies.
Comparative Performance of Chloride Transport Inhibitors
The efficacy of a channel inhibitor is primarily defined by its potency (commonly measured as the half-maximal inhibitory concentration, IC₅₀) and its selectivity for specific channel subtypes. The following table summarizes the reported IC₅₀ values for 9-ACA and other widely used Cl⁻ transport inhibitors against various chloride channels.
| Inhibitor Class | Compound | Target Channel(s) | IC₅₀ / Kᵢ | Reference(s) |
| Anthracene Carboxylic Acids | 9-Anthracenecarboxylic Acid (9-ACA) | Ca²⁺-activated Cl⁻ Channels (CaCCs), Prestin | µM to mM range (e.g., 90 µM at +50 mV for STICs) | [1][2][3] |
| Diphenylamine-2-carboxylates | 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) | Outwardly Rectifying Cl⁻ Channel (ORCC), CFTR, ClC-2, VRAC | 80 nM - 125 µM | [4][5][6][7] |
| Stilbene Disulfonates | 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) | ClC-Ka, Anion Exchangers, VRAC, Maxi Cl⁻ channels | 100 µM (for ClC-Ka) | [8][9][10][11] |
| Glycine Hydrazides | GlyH-101 | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | 1.4 µM (at +60 mV) to 5.6 µM (at -60 mV) | [4][8][12][13][14] |
| Aminophenylthiazoles | T16Ainh-A01 | TMEM16A/Anoctamin 1 (ANO1) | ~1 µM | [5][15][16][17] |
Note: IC₅₀ values can vary significantly based on experimental conditions, cell type, and specific channel isoform.
Mechanisms of Action: A Visual Comparison
The inhibitory mechanisms of these compounds differ significantly, which can influence their application and potential off-target effects. The following diagram illustrates the distinct ways these inhibitors interact with chloride channels.
References
- 1. The chloride-channel blocker this compound reduces the nonlinear capacitance of prestin-associated charge movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A chloride channel blocker prevents the suppression by inorganic phosphate of the cytosolic calcium signals that control muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chloride channels as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apexbt.com [apexbt.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. caymanchem.com [caymanchem.com]
- 15. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
Safety Operating Guide
Proper Disposal of 9-Anthracenecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 9-Anthracenecarboxylic acid is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[4] |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[3][4] |
| Respiratory Protection | A NIOSH-approved dust respirator is necessary if there is a risk of dust formation.[2] |
| Protective Clothing | A lab coat or other suitable protective clothing should be worn to prevent skin contact.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] The following steps provide a general guideline for its proper disposal:
-
Collection of Waste:
-
Container Management:
-
Disposal of Contaminated Materials:
-
Dispose of contaminated packaging, such as the original container, as unused product.[4]
-
Contaminated gloves and other disposable PPE should also be collected in a sealed bag for disposal.
-
-
Final Disposal:
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 9-Anthracenecarboxylic acid
This guide provides immediate and essential safety protocols for handling 9-Anthracenecarboxylic acid, tailored for laboratory professionals. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] In powder form, it may create an explosive dust-air mixture.[1] The following personal protective equipment is mandatory to mitigate these risks.
| Protection Type | Required Equipment | Standards and Specifications |
| Eye Protection | Goggles or Eyeshields | Must meet European standard EN 166 or OSHA 29 CFR 1910.133.[1][4][5] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for compatibility and breakthrough time before use.[1][4] |
| Body Protection | Long-sleeved laboratory coat | To prevent skin contact.[1] |
| Respiratory Protection | Not required for normal use with adequate ventilation. For large-scale use, emergencies, or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator or a type N95 dust mask is necessary.[1] | Ensure proper fit and seal check before use.[6] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
Handling Protocol:
-
Ventilation: Always handle in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid Dust: Minimize the generation of dust.[1]
-
Personal Contact: Avoid contact with eyes, skin, and clothing.[1][7] Do not ingest or inhale.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[4][5]
Storage Protocol:
-
Keep the container tightly sealed to prevent contamination and exposure to moisture.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is critical. Follow these procedures in the event of exposure or a spill.
Emergency First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if possible.[1][5] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1] If the person feels unwell, seek medical advice.[1]
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[1] Do not induce vomiting. Seek medical attention if symptoms appear.
Spill and Disposal Protocol:
-
Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[1][4]
-
Disposal: this compound and its containers are considered hazardous waste.[1] All waste must be disposed of in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.[2][4] Contaminated packaging should be treated as unused product.[4]
Procedural Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
